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  • Product: Iron(II) chloride dihydrate
  • CAS: 1639-77-2

Core Science & Biosynthesis

Foundational

Iron(II) chloride dihydrate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure of Iron(II) Chloride Dihydrate For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the crystal st...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Crystal Structure of Iron(II) Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of iron(II) chloride dihydrate (FeCl₂·2H₂O). It covers its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination. This document is intended to serve as a detailed resource for professionals in research and development who require precise structural information on this compound.

Crystal Structure and Properties

Iron(II) chloride dihydrate is a pale green to greenish crystalline solid.[1] It consists of polymeric chains where each iron(II) center is octahedrally coordinated.[2] The iron ion is bonded to four doubly bridging chloride ligands, forming a near-square planar arrangement.[2] The octahedral geometry is completed by two water molecules located in mutually trans positions.[2] These adjacent polymeric chains are linked by hydrogen bonds between the coordinated water molecules and chloride ions, which stabilizes the overall crystal lattice.[1]

Quantitative Data Summary

The crystallographic and physical properties of iron(II) chloride dihydrate are summarized in the table below for easy reference and comparison.

PropertyValueReference
Chemical FormulaFeCl₂·2H₂O[1]
Molar Mass162.84 g/mol [1]
AppearancePale green to greenish monoclinic crystals[1]
Crystal SystemMonoclinic[1][3]
Space GroupC2/m[3]
Lattice Parametersa = 7.25(3) Åb = 8.40(3) Åc = 3.60(2) Åβ = 98.2°[3]
Unit Cell Volume (V)217 ų[3]
Formula Units per Cell (Z)2[3]
Density (calculated)2.49 g/cm³
Density (experimental)2.39 g/cm³[2]
Melting Point120 °C (dehydration temperature)[1][2]
CAS Number16399-77-2[2]

Experimental Protocols

This section details the methodologies for the synthesis of iron(II) chloride dihydrate crystals and the subsequent determination of their crystal structure via single-crystal X-ray diffraction.

Synthesis of Single Crystals

High-quality single crystals of iron(II) chloride dihydrate suitable for X-ray diffraction can be prepared via two primary methods.

Method 1: Crystallization from Concentrated Acid

This method involves the direct reaction of iron with hydrochloric acid, followed by crystallization.

  • Reaction: Iron metal, in the form of powder or fine steel wool, is carefully added to a concentrated solution of hydrochloric acid under an inert atmosphere to prevent oxidation.[1] The reaction proceeds as follows: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g)[1]

  • Crystallization: The resulting solution is concentrated. Iron(II) chloride dihydrate crystallizes from the concentrated hydrochloric acid solution.[1][2] The formation of the dihydrate is favored over the tetrahydrate in highly concentrated solutions.[1]

  • Isolation: The crystals are isolated by filtration, washed with a small amount of cold, concentrated HCl, and then dried under controlled conditions to prevent loss of hydration water or oxidation.[1]

Method 2: Dehydration of Iron(II) Chloride Tetrahydrate

The dihydrate can also be obtained through the controlled thermal dehydration of the more common tetrahydrate form.

  • Preparation: Start with commercially available or synthesized iron(II) chloride tetrahydrate (FeCl₂·4H₂O).

  • Dehydration: Heat the tetrahydrate sample to a temperature between 105-115 °C.[1] This process removes two of the four water molecules.

  • Monitoring: The mass loss should be monitored to ensure the correct stoichiometry is achieved. The process should be conducted in a controlled environment to prevent oxidation to iron(III).

Crystal Structure Determination

The definitive method for determining the crystal structure is single-crystal X-ray diffraction.[4] This non-destructive technique provides precise data on unit cell dimensions, bond lengths, and bond angles.[4]

General Protocol:

  • Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope. The crystal is mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4] A complete dataset is typically collected over 6-24 hours.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined (structure solution). This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles until the calculated diffraction pattern closely matches the observed pattern.[4]

Logical Workflow for Structure Analysis

The following diagram illustrates the logical workflow from the synthesis of iron(II) chloride dihydrate to the final analysis and validation of its crystal structure.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis cluster_xrd Single-Crystal X-Ray Diffraction cluster_analysis Structural Analysis synthesis_hcl Method 1: Fe + conc. HCl crystals FeCl₂·2H₂O Single Crystals synthesis_hcl->crystals synthesis_dehydrate Method 2: Dehydration of FeCl₂·4H₂O synthesis_dehydrate->crystals mounting Crystal Selection & Mounting crystals->mounting data_collection X-Ray Data Collection mounting->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing solution Structure Solution (Initial Atomic Model) data_processing->solution refinement Structure Refinement solution->refinement validation Final Structural Model & Validation (CIF) refinement->validation

Caption: Workflow for the synthesis and crystal structure determination of FeCl₂·2H₂O.

References

Exploratory

Synthesis of Iron(II) Chloride Dihydrate from Iron and Hydrochloric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of iron(II) chloride dihydrate (FeCl₂·2H₂O) from elemental iron and hydrochloric aci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iron(II) chloride dihydrate (FeCl₂·2H₂O) from elemental iron and hydrochloric acid. This compound serves as a valuable precursor and catalyst in various chemical processes, including applications in pharmaceutical and drug development. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and relevant chemical principles.

Introduction

Iron(II) chloride, also known as ferrous chloride, is a chemical compound with the formula FeCl₂. It exists in various hydrated forms, with the dihydrate (FeCl₂·2H₂O) being a common and stable variant. The synthesis of iron(II) chloride dihydrate via the reaction of iron metal with hydrochloric acid is a fundamental and cost-effective method. The resulting compound is a pale green crystalline solid.[1]

In the realm of drug development, iron(II) chloride and its derivatives are gaining attention as inexpensive, non-toxic, and environmentally benign catalysts for a range of organic transformations crucial to the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3] Its utility extends to the formation of iron oxide nanoparticles for applications in drug delivery and medical imaging.[4][5]

Chemical Principles

The primary reaction for the synthesis of iron(II) chloride is the single displacement reaction between iron and hydrochloric acid.[6] This reaction produces iron(II) chloride and hydrogen gas, as depicted in the following equation:

Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g) [1][7]

A critical aspect of this synthesis is controlling the hydration state of the final product. The dihydrate is specifically crystallized from concentrated hydrochloric acid solutions.[1][7] In more dilute solutions, the tetrahydrate form (FeCl₂·4H₂O) is favored. The formation of the desired dihydrate is influenced by factors such as the concentration of the hydrochloric acid, temperature, and the rate of crystallization.

A key challenge in the synthesis and handling of iron(II) chloride is its susceptibility to oxidation. In the presence of air, iron(II) is readily oxidized to iron(III), forming iron(III) chloride (FeCl₃). This oxidation is accelerated in aqueous solutions.[1] Therefore, it is often necessary to perform the synthesis and subsequent manipulations under an inert atmosphere to ensure the purity of the iron(II) chloride dihydrate.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of iron(II) chloride dihydrate.

Table 1: Reactant and Product Specifications

ParameterValueReference
Molecular FormulaFeCl₂·2H₂O[8]
Molar Mass162.83 g/mol [8]
Iron (Fe) Molar Mass55.845 g/mol
Hydrochloric Acid (HCl) Molar Mass36.46 g/mol
Typical HCl Concentration31-37% (w/w)[9][10]
Theoretical Yield of FeCl₂·2H₂O from 1g of Fe2.91 g

Table 2: Physical and Chemical Properties of Iron(II) Chloride Dihydrate

PropertyValueReference
AppearancePale green crystalline solid[1][7]
Density2.39 g/cm³[7]
Melting Point120 °C (decomposes)[1][7]
Solubility in WaterSoluble[7]
Crystal StructureMonoclinic[1]

Table 3: Experimental Parameters and Yields

ParameterValueReference
Reported Experimental Yield67.22%[10]
Reaction TemperatureAmbient to gentle heating (e.g., 200-250°C for anhydrous)[10][11]
Crystallization ConditionsFrom concentrated HCl solution[1][7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of iron(II) chloride dihydrate.

Synthesis of Iron(II) Chloride Dihydrate

This protocol is adapted from established laboratory procedures.[10][11]

Materials:

  • Iron filings or steel wool (high purity)

  • Concentrated hydrochloric acid (e.g., 33-37%)

  • Distilled or deionized water

  • Erlenmeyer flask or beaker

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, place a measured quantity of iron filings (e.g., 8.8 g) into an Erlenmeyer flask.[10]

  • Acid Addition: Slowly and carefully add a stoichiometric excess of concentrated hydrochloric acid (e.g., 30 mL of 33% HCl) to the iron.[10] The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation.

  • Reaction: Gently heat the mixture and stir to facilitate the reaction. The reaction is complete when the evolution of hydrogen gas ceases and the iron has dissolved, forming a pale green solution.

  • Concentration and Crystallization: If necessary, gently heat the solution to concentrate it. Allow the solution to cool slowly to promote the crystallization of iron(II) chloride dihydrate. The use of a concentrated HCl medium favors the formation of the dihydrate.[1][7]

  • Isolation: Isolate the pale green crystals by filtration.

  • Drying: Wash the crystals with a small amount of cold, concentrated hydrochloric acid to remove impurities and then with a volatile solvent like acetone (B3395972) to facilitate drying. Dry the crystals under vacuum or in a desiccator to prevent oxidation.

Purification by Recrystallization

If the initial product contains impurities or is of the incorrect hydration state, recrystallization can be performed.

Procedure:

  • Dissolve the crude iron(II) chloride dihydrate in a minimal amount of warm, concentrated hydrochloric acid.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and dry as described in the synthesis protocol.

Characterization

The identity and purity of the synthesized iron(II) chloride dihydrate can be confirmed using various analytical techniques.

  • Titration: The iron(II) content can be determined by redox titration with a standardized solution of potassium permanganate (B83412) or potassium dichromate. The chloride content can be determined by precipitation titration with silver nitrate (B79036) (Mohr's method).

  • X-ray Diffraction (XRD): XRD analysis can be used to confirm the crystal structure of the dihydrate and to identify any crystalline impurities.

  • Mössbauer Spectroscopy: This technique is particularly useful for determining the oxidation state of the iron and for distinguishing between different iron-containing species.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water of hydration by observing the mass loss upon heating. Iron(II) chloride dihydrate is expected to lose its two water molecules around 120 °C.[1]

Visualization of Workflow and Chemical Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the factors influencing the hydration state of iron(II) chloride.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Iron (Fe) + Concentrated HCl reaction Reaction (Fe + 2HCl -> FeCl2 + H2) reactants->reaction solution Pale Green FeCl2 Solution reaction->solution crystallization Crystallization from Concentrated HCl solution->crystallization filtration Filtration crystallization->filtration drying Drying (Vacuum/Desiccator) filtration->drying product FeCl2·2H2O Crystals drying->product analysis Analysis (Titration, XRD, TGA) product->analysis

Caption: Experimental workflow for the synthesis of iron(II) chloride dihydrate.

hydrate_formation cluster_conditions Reaction Conditions cluster_products Products hcl_conc HCl Concentration dihydrate FeCl2·2H2O (Dihydrate) hcl_conc->dihydrate Concentrated tetrahydrate FeCl2·4H2O (Tetrahydrate) hcl_conc->tetrahydrate Dilute temp Temperature anhydrous FeCl2 (Anhydrous) dihydrate->anhydrous Heat (120°C) tetrahydrate->dihydrate Heat (105-115°C)

Caption: Factors influencing the formation of different iron(II) chloride hydrates.

Applications in Drug Development

Iron(II) chloride is a versatile reagent and catalyst in organic synthesis, with several applications relevant to drug development.

  • Catalysis of Cross-Coupling Reactions: Iron catalysts, including those derived from FeCl₂, are emerging as a low-cost and sustainable alternative to precious metal catalysts (e.g., palladium) for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions are fundamental in the synthesis of complex organic molecules that form the backbone of many drugs.

  • Synthesis of Nitrogen-Containing Heterocycles: Many pharmaceuticals contain nitrogen-based heterocyclic rings. Iron(II) chloride has been shown to catalyze reactions such as N-alkylation of sulfonamides, which are important intermediates in pharmaceutical chemistry.[12][13]

  • Precursor for Iron Oxide Nanoparticles: Iron(II) chloride is a common precursor in the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs).[4][5] These nanoparticles have significant potential in drug delivery systems, acting as carriers to transport drugs to specific targets within the body, and as contrast agents in magnetic resonance imaging (MRI).[5]

Safety and Handling

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and its fumes are toxic. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Gas: The reaction produces flammable hydrogen gas. The synthesis should be conducted in a well-ventilated area, away from ignition sources.

  • Iron(II) Chloride: While less hazardous than many other transition metal salts, iron(II) chloride is harmful if swallowed and can cause skin and eye irritation. Appropriate PPE should be worn when handling the solid and its solutions.

  • Oxidation: Iron(II) chloride is susceptible to air oxidation. For applications requiring high purity, it should be stored under an inert atmosphere.

Conclusion

The synthesis of iron(II) chloride dihydrate from iron and hydrochloric acid is a straightforward and accessible method for producing a valuable chemical reagent. For researchers in drug development, understanding the synthesis and properties of this compound opens up opportunities for its use as a cost-effective and environmentally friendly catalyst and as a precursor for advanced drug delivery systems. Careful control of reaction conditions, particularly the concentration of hydrochloric acid, is crucial for obtaining the desired dihydrate form. Proper handling and storage are necessary to prevent oxidation and maintain the purity of the product.

References

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Ferrous Chloride Dihydrate (FeCl₂·2H₂O)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical and chemical properties of ferrous chloride dihydrate (FeCl₂·2H₂O). The informat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ferrous chloride dihydrate (FeCl₂·2H₂O). The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental context, and practical applications.

Physical Properties

Ferrous chloride dihydrate is a hydrated form of iron(II) chloride, typically appearing as a pale green or yellowish crystalline solid.[1] It is a paramagnetic solid.[2][3] The key physical properties are summarized in the table below, with comparative data for the anhydrous and tetrahydrate forms for contextual understanding.

PropertyFerrous Chloride Dihydrate (FeCl₂·2H₂O)Ferrous Chloride Anhydrous (FeCl₂)Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O)
Molar Mass 162.78 g/mol [4]126.751 g/mol [3][5]198.8102 g/mol [3][5]
Appearance Pale green solid[2][3]Tan/White solid[3][5]Pale green solid[2][3]
Density 2.39 g/cm³[2][3][5]3.16 g/cm³[2][3][5]1.93 g/cm³[2][3][5]
Melting Point 120 °C (393 K)[2][3][5]677 °C (950 K)[2][3][5]105 °C (378 K)[2][3][5]
Boiling Point Decomposes1,023 °C (1,296 K)[2][3][5]Decomposes
Crystal Structure Monoclinic[1][2][3]Trigonal[6]Monoclinic[7]
Solubility

FeCl₂·2H₂O is highly soluble in water, forming pale green solutions.[1][3] It is also soluble in tetrahydrofuran (B95107) (THF) and other organic solvents like acetone, ethanol, and methanol (B129727).[2][5] It is slightly soluble in benzene, dioxane, and toluene, and insoluble in chloroform, diethyl ether, and pentane.[5] The solubility in water increases with temperature.

SolventSolubility ( g/100 mL)Temperature (°C)
Water64.4[2][3][5]10
Water68.5[2][3][5]20
Water105.7[2][3][5]100

Chemical Properties and Reactivity

Ferrous chloride dihydrate is a source of iron(II) (Fe²⁺) ions in aqueous solutions, which readily participate in various chemical reactions.[1]

  • Oxidation: In the presence of air, Fe(II) compounds are slowly oxidized to Fe(III) compounds.[5][8] Solutions of ferrous chloride can become cloudy upon exposure to air due to the formation of basic Fe(III) compounds.[8] This oxidation is a key consideration for storage and handling.

  • Coordination Chemistry: As a Lewis acid, the Fe²⁺ ion can form complexes with various ligands. The dihydrate itself is a coordination polymer where each iron center is coordinated to four doubly bridging chloride ligands and two mutually trans aquo ligands, completing an octahedral geometry.[3]

  • Reducing Agent: Ferrous chloride is used as a reducing agent in various chemical syntheses.[9]

  • Precursor for Synthesis: It serves as a precursor for the synthesis of other iron compounds, such as iron nanoparticles and iron(III) oxides (e.g., hematite, α-Fe₂O₃), which are used as pigments and catalysts.[1][2]

Experimental Protocols

Synthesis of Ferrous Chloride Hydrates

A common laboratory method for the synthesis of hydrated ferrous chloride involves the reaction of iron metal with hydrochloric acid.[5][10]

Methodology:

  • Reaction Setup: Iron powder or filings are added to a methanolic solution of concentrated hydrochloric acid in a reaction vessel.[10] The use of methanol can facilitate a more controlled reaction.

  • Reaction Execution: The reaction proceeds under heating, producing hydrogen gas. The net reaction is: Fe + 2 HCl → FeCl₂ + H₂.[3]

  • Crystallization: To obtain the dihydrate, the resulting solution is crystallized from concentrated hydrochloric acid.[3] The tetrahydrate is the more common form crystallized from water.[3]

  • Isolation and Drying: The crystals are isolated by filtration. To prevent oxidation, drying should be conducted in a low-oxygen environment, such as in a vacuum or under an inert atmosphere.[5][11]

G Synthesis of Hydrated Ferrous Chloride cluster_reactants Reactants cluster_process Process cluster_product Product Fe Iron Metal (Fe) Reaction Reaction in Solution (e.g., Methanolic HCl) Fe->Reaction HCl Hydrochloric Acid (HCl) HCl->Reaction Crystallization Crystallization from Concentrated HCl Reaction->Crystallization Forms FeCl₂(aq) Isolation Filtration Crystallization->Isolation Drying Drying under Inert Atmosphere Isolation->Drying Product FeCl₂·2H₂O Crystals Drying->Product G Role of FeCl₂·2H₂O in Biological Research cluster_ions Dissociation cluster_applications Research Applications cluster_drugdev Drug Development Relevance FeCl2 FeCl₂·2H₂O (in aqueous solution) Fe2_ion Fe²⁺ (Ferrous Ion) FeCl2->Fe2_ion dissociates to Cl_ion 2Cl⁻ (Chloride Ions) Metabolism Study of Iron Metabolism and Transport Fe2_ion->Metabolism Enzymes Investigation of Iron-Dependent Enzymes Fe2_ion->Enzymes Nanoparticles Synthesis of Iron Oxide Nanoparticles (SPIONs) Fe2_ion->Nanoparticles DrugDelivery Targeted Drug Delivery Nanoparticles->DrugDelivery Therapy Hyperthermia Therapy Nanoparticles->Therapy Imaging MRI Contrast Agents Nanoparticles->Imaging G Hydration States of Ferrous Chloride Anhydrous FeCl₂ (Anhydrous) Dihydrate FeCl₂·2H₂O (Dihydrate) Anhydrous->Dihydrate Hydration Dihydrate->Anhydrous Dehydration Tetrahydrate FeCl₂·4H₂O (Tetrahydrate) Dihydrate->Tetrahydrate Hydration Tetrahydrate->Dihydrate Dehydration

References

Exploratory

An In-depth Technical Guide to Iron(II) Chloride Dihydrate: Formula and Molar Mass

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed examination of the chemical formula and molar mass of iron(II) chloride dihydrate. The information is presented to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical formula and molar mass of iron(II) chloride dihydrate. The information is presented to be a valuable resource for professionals in research, science, and drug development who require precise data for experimental design, stoichiometric calculations, and material characterization.

Chemical Formula

Iron(II) chloride dihydrate is an inorganic compound consisting of iron in its +2 oxidation state, two chloride anions, and two molecules of water of hydration. Its chemical formula is:

FeCl₂·2H₂O

This formula can also be represented in a condensed format as Cl₂FeH₄O₂.[1][2] This hydrated form of ferrous chloride typically appears as a pale green crystalline solid and is soluble in water.[2][3]

Molar Mass Calculation

The molar mass of a compound is the sum of the molar masses of its constituent atoms. The molar mass of iron(II) chloride dihydrate is calculated as follows:

Molar Mass = (Molar Mass of Fe) + 2 × (Molar Mass of Cl) + 2 × (Molar Mass of H₂O)

First, the molar mass of a water molecule (H₂O) is determined:

Molar Mass of H₂O = 2 × (Molar Mass of H) + (Molar Mass of O)

Using the atomic masses of the individual elements, the molar mass of iron(II) chloride dihydrate is calculated. The accepted molar mass for iron(II) chloride dihydrate is approximately 162.78 g/mol .[1][2]

Quantitative Data Summary

For ease of reference and comparison, the atomic and molar masses relevant to iron(II) chloride dihydrate are summarized in the table below.

Element/CompoundSymbol/FormulaAtomic/Molar Mass ( g/mol )
IronFe55.845[4][5][6][7]
ChlorineCl35.45[8][9][10]
HydrogenH1.008[11]
OxygenO16.00[5][12][13][14]
WaterH₂O18.016
Iron(II) Chloride Dihydrate FeCl₂·2H₂O 162.78 [1]

Visualization of Molar Mass Calculation

The logical relationship for the calculation of the molar mass of iron(II) chloride dihydrate is illustrated in the following diagram.

Molar_Mass_Calculation Fe Iron (Fe) 55.845 g/mol plus1 + Fe->plus1 Cl Chlorine (Cl) 35.45 g/mol times1 × 2 Cl->times1 H Hydrogen (H) 1.008 g/mol times2 × 2 H->times2 O Oxygen (O) 16.00 g/mol plus2 + O->plus2 FeCl2 FeCl₂ 126.745 g/mol plus3 + FeCl2->plus3 H2O H₂O 18.016 g/mol times3 × 2 H2O->times3 FeCl2_2H2O Iron(II) Chloride Dihydrate (FeCl₂·2H₂O) 162.777 g/mol plus1->FeCl2 plus2->H2O plus3->FeCl2_2H2O times1->plus1 times2->plus2 times3->plus3

Caption: Molar mass calculation workflow for Iron(II) Chloride Dihydrate.

References

Foundational

Solubility of Iron(II) Chloride Dihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of iron(II) chloride dihydrate (FeCl₂·2H₂O) in various organic solvents. This infor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iron(II) chloride dihydrate (FeCl₂·2H₂O) in various organic solvents. This information is critical for professionals in research and development, particularly in the pharmaceutical industry, where iron(II) chloride dihydrate may be used as a catalyst or precursor in synthetic processes. Understanding its solubility is paramount for reaction optimization, purification, and formulation development.

Quantitative Solubility Data

Precise quantitative solubility data for iron(II) chloride dihydrate in organic solvents is not extensively documented in readily available literature. Much of the existing data pertains to the anhydrous (FeCl₂) or tetrahydrate (FeCl₂·4H₂O) forms, or simply refers to "iron(II) chloride" without specifying its hydration state. The data presented below has been compiled from various sources and should be considered as a guideline. It is strongly recommended that solubility be experimentally verified for specific applications.

SolventChemical FormulaSolubility ( g/100 g solvent)Temperature (°C)Notes
Ethanol (B145695)C₂H₅OH~100[1][2]20Data for anhydrous form. Soluble.[3][4][5]
MethanolCH₃OHSoluble[6]Not SpecifiedQualitative data.
AcetoneC₃H₆OSoluble[1][3][7][8][9]Not SpecifiedQualitative data.
Tetrahydrofuran (THF)C₄H₈OSoluble[5][10][11]Not SpecifiedQualitative data.
Diethyl Ether(C₂H₅)₂OInsoluble[1][8]Not SpecifiedQualitative data.
BenzeneC₆H₆Slightly Soluble[4][8]Not SpecifiedQualitative data.
Ethyl AcetateC₄H₈O₂Insoluble[1]Not SpecifiedQualitative data.

Note: The high solubility reported in ethanol is for the anhydrous form and may differ for the dihydrate due to the presence of coordinated water molecules, which can influence solvent interactions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of iron(II) chloride dihydrate in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique for measuring equilibrium solubility.[12][13][14]

Materials and Equipment
  • Iron(II) chloride dihydrate (FeCl₂·2H₂O), analytical grade

  • Anhydrous organic solvent of interest

  • Thermostatically controlled shaker or water bath

  • Inert gas (e.g., nitrogen or argon)

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringe filters (pore size 0.2 µm or smaller, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or equipment for gravimetric analysis

Experimental Procedure

a. Preparation of Saturated Solution

  • Add an excess amount of iron(II) chloride dihydrate to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Add a known volume or mass of the anhydrous organic solvent to the vial.

  • Purge the vial with an inert gas to minimize the oxidation of Fe(II) to Fe(III), which can be accelerated by air and light.

  • Securely seal the vial.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

b. Sample Collection and Analysis

Two common methods for determining the concentration of the dissolved solute in the supernatant are gravimetric analysis and UV-Visible spectroscopy.

i. Gravimetric Analysis [15][16][17][18]

  • After equilibration, cease agitation and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to prevent any solid particles from being transferred.

  • Dispense the filtered supernatant into a pre-weighed, dry evaporating dish.

  • Record the exact mass of the solution.

  • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not decompose the salt).

  • Once the solvent is fully evaporated, weigh the evaporating dish containing the dried iron(II) chloride dihydrate.

  • The mass of the dissolved salt can be determined by subtracting the initial mass of the evaporating dish.

  • The solubility can then be calculated as grams of solute per 100 grams of solvent.

ii. UV-Visible Spectrophotometric Analysis [19][20][21][22]

This method is suitable for solvents in which iron(II) chloride has a chromophore or can be complexed to form a colored species. A common method involves the complexation of Fe(II) with 1,10-phenanthroline (B135089) to form a colored complex that can be quantified.

  • Prepare a series of standard solutions of known iron(II) chloride dihydrate concentrations in the organic solvent of interest.

  • To each standard and the filtered supernatant sample, add a solution of 1,10-phenanthroline to form the iron(II)-phenanthroline complex. The concentration of the 1,10-phenanthroline solution should be in excess to ensure complete complexation.

  • Measure the absorbance of the standard solutions and the sample at the wavelength of maximum absorbance for the complex (around 510 nm).

  • Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of iron(II) chloride dihydrate in the sample by interpolating its absorbance on the calibration curve.

  • Calculate the solubility based on the determined concentration and the density of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of iron(II) chloride dihydrate.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uvvis UV-Vis Spectroscopy prep1 Add excess FeCl₂·2H₂O to vial prep2 Add known amount of solvent prep1->prep2 prep3 Purge with inert gas and seal prep2->prep3 prep4 Equilibrate in thermostatted shaker prep3->prep4 sample1 Cease agitation and allow to settle prep4->sample1 sample2 Withdraw supernatant with filtered syringe sample1->sample2 grav1 Weigh filtered supernatant sample2->grav1 uvvis2 Form colored complex sample2->uvvis2 grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried salt grav2->grav3 grav4 Calculate solubility grav3->grav4 uvvis1 Prepare standard solutions uvvis1->uvvis2 uvvis3 Measure absorbance uvvis2->uvvis3 uvvis4 Determine concentration from calibration curve uvvis3->uvvis4 uvvis5 Calculate solubility uvvis4->uvvis5

Caption: Experimental workflow for determining the solubility of Iron(II) chloride dihydrate.

References

Exploratory

An In-depth Technical Guide to the Magnetic Properties of Ferrous Chloride Dihydrate (FeCl₂·2H₂O)

For Researchers, Scientists, and Drug Development Professionals Abstract Ferrous chloride dihydrate (FeCl₂·2H₂O) is a fascinating inorganic compound that exhibits complex magnetic behavior at low temperatures. This techn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous chloride dihydrate (FeCl₂·2H₂O) is a fascinating inorganic compound that exhibits complex magnetic behavior at low temperatures. This technical guide provides a comprehensive overview of its magnetic properties, including its crystal and magnetic structure, antiferromagnetic ordering, and metamagnetic transitions. Detailed experimental methodologies for characterizing these properties, including neutron diffraction, Mössbauer spectroscopy, and SQUID magnetometry, are presented. All quantitative data are summarized in structured tables for ease of reference, and key concepts are visualized through diagrams generated using the DOT language. This document serves as a core reference for researchers and professionals working with iron-containing compounds and magnetic materials.

Introduction

Iron(II) chloride dihydrate, also known as ferrous chloride dihydrate, is a paramagnetic solid at room temperature.[1] Its chemical formula is FeCl₂·2H₂O, and it crystallizes in a monoclinic system.[2] The structure consists of chains of -FeCl₂- running along the c-axis, which are linked by hydrogen bonds.[3] At low temperatures, FeCl₂·2H₂O undergoes a transition to an antiferromagnetic state.[3][4] A key feature of its magnetic behavior is metamagnetism, where the application of an external magnetic field induces transitions to different magnetic phases.[3] Understanding these magnetic properties is crucial for various applications, including in the fields of materials science and potentially in the development of novel therapeutic or diagnostic agents where magnetic control is desired.

Crystal and Magnetic Structure

The crystal structure of ferrous chloride dihydrate is monoclinic.[2] Each iron(II) ion is in an octahedral coordination environment, bonded to four chloride ions and two water molecules.[1] The chloride ions act as bridges, creating polymeric chains.

Below the Néel temperature (TN) of 23 K, FeCl₂·2H₂O becomes antiferromagnetically ordered.[3][4] The magnetic structure consists of ferromagnetic chains of FeCl₂ aligned along the c-axis, with adjacent chains coupled antiferromagnetically.[3] The magnetic moments (spins) of the Fe²⁺ ions are directed along the a-axis, which is the easy axis of magnetization.[3]

Magnetic Properties and Phase Transitions

Ferrous chloride dihydrate is paramagnetic at temperatures above its Néel temperature.[1] Below TN, it exhibits a rich magnetic phase diagram when subjected to an external magnetic field along its easy axis. The material undergoes two distinct metamagnetic phase transitions at low temperatures.[3][4]

  • Antiferromagnetic (AF) Phase: At low applied magnetic fields, the material is in an antiferromagnetic state, with the magnetic moments of adjacent ferromagnetic chains aligned in opposite directions.[3]

  • Ferrimagnetic (Fi) Phase: As the external magnetic field is increased to a critical field Hc1, a transition to a ferrimagnetic phase occurs. In this intermediate phase, some of the magnetic moments that were anti-aligned with the field flip to align with it, resulting in a net magnetic moment.[3] Mössbauer spectroscopy studies have confirmed a 6-sublattice model for this phase, where the ratio of spins aligned with the field to those aligned against it is approximately 2:1.[3]

  • Ferromagnetic (Fo) Phase: Upon further increasing the magnetic field to a second critical field Hc2, a transition to a ferromagnetic (or paramagnetic, as all spins are aligned with the field) state occurs, where all magnetic moments are aligned with the external field.[3][4]

These transitions have been observed to meet at a triple point in the H-T phase diagram.[2]

Quantitative Magnetic Data

The following tables summarize the key quantitative magnetic and structural parameters for ferrous chloride dihydrate.

Table 1: Crystallographic and Magnetic Transition Data

ParameterValueReference
Crystal SystemMonoclinic[2]
Space GroupC2/m[3]
a7.355 Å[3]
b8.548 Å[3]
c3.637 Å[3]
β98.18°[3]
Néel Temperature (TN)23 K[2][3][4]
Triple Point Temperature (T3)11.5 ± 0.5 K[2]
Triple Point Field (H3)41 ± 1 kOe[2]

Table 2: Critical Magnetic Fields at 4.2 K

TransitionCritical Field (Hc)Reference
Antiferromagnetic to Ferrimagnetic (Hc1)39 kOe[3][4]
Ferrimagnetic to Ferromagnetic (Hc2)46 kOe[3][4]

Experimental Protocols

The characterization of the magnetic properties of ferrous chloride dihydrate relies on several key experimental techniques.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials. For FeCl₂·2H₂O, neutron diffraction experiments are performed on single crystals at temperatures below the Néel temperature (e.g., at 4.2 K) to probe the ordered magnetic structures in the different magnetic phases.

Methodology:

  • A single crystal of FeCl₂·2H₂O is mounted in a cryostat capable of reaching temperatures below 23 K.

  • The cryostat is placed in a neutron beam of a known wavelength.

  • Diffraction patterns are collected at various temperatures and in the presence of an external magnetic field applied along the easy (a) axis.

  • The intensities and positions of the magnetic Bragg peaks are analyzed to determine the arrangement and orientation of the magnetic moments in the antiferromagnetic, ferrimagnetic, and ferromagnetic phases.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local magnetic environment of iron nuclei. It has been instrumental in elucidating the magnetic phases of FeCl₂·2H₂O.

Methodology:

  • A thin single crystal of FeCl₂·2H₂O is used as the absorber. The crystal is oriented such that the easy magnetic axis (a-axis) is parallel to the direction of the applied external magnetic field and the gamma-ray beam.[4]

  • The absorber is placed in a cryostat, and the temperature is lowered to below TN, typically to 4.2 K.[3]

  • A Mössbauer spectrometer with a ⁵⁷Co source is used to acquire spectra at zero field and in the presence of varying external magnetic fields.[5]

  • The spectra are analyzed to determine the hyperfine fields, quadrupole splittings, and isomer shifts. In the antiferromagnetic phase, two superposed six-line spectra of equal intensity are observed, corresponding to the two antiparallel sublattices. In the ferrimagnetic phase, the intensities of the two spectra become unequal, reflecting the net magnetization of this phase.[4] In the ferromagnetic phase, only a single six-line spectrum is observed.[4]

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is used to perform high-sensitivity measurements of the magnetic susceptibility and magnetization of a material as a function of temperature and applied magnetic field.

Methodology:

  • A small, oriented single crystal of FeCl₂·2H₂O is mounted in the sample holder of a SQUID magnetometer.

  • For temperature-dependent susceptibility measurements, the sample is cooled in zero field (ZFC) to the lowest desired temperature (e.g., 2 K), and then the magnetic susceptibility is measured while warming in a small applied field. The sample is then cooled in the same field (FC) and the measurement is repeated. The Néel temperature is identified by a cusp in the ZFC curve.

  • For magnetization versus field measurements, the temperature is held constant (e.g., at 4.2 K), and the magnetic field is swept from zero to a value sufficient to induce all phase transitions. The magnetization is measured as a function of the applied field, revealing the metamagnetic transitions at Hc1 and Hc2.

Visualizations

The following diagrams illustrate the magnetic phase transitions and a general experimental workflow for the characterization of ferrous chloride dihydrate.

Caption: Metamagnetic phase transitions in FeCl₂·2H₂O.

Caption: Experimental workflow for magnetic characterization.

Conclusion

Ferrous chloride dihydrate serves as a model system for studying metamagnetism and low-dimensional magnetic interactions. Its distinct magnetic phases, accessible at relatively low magnetic fields and temperatures, make it an object of continued research interest. The experimental techniques outlined in this guide provide a robust framework for the detailed characterization of its complex magnetic properties. A thorough understanding of the magnetism in FeCl₂·2H₂O and related materials is essential for advancing the design and application of novel magnetic materials in various scientific and technological fields.

References

Foundational

Unveiling the Thermal Behavior of Iron(II) Chloride Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the dehydration behavior of Iron(II) chloride hydrates, providing a comprehensive overview of the thermal transitions...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the dehydration behavior of Iron(II) chloride hydrates, providing a comprehensive overview of the thermal transitions, experimental methodologies used for their characterization, and the critical factors influencing their stability. Iron(II) chloride, a compound with applications ranging from a reducing agent in metallurgy to a precursor in the synthesis of magnetic iron oxide nanoparticles, exists in several hydrated forms, with the tetrahydrate (FeCl₂·4H₂O) and dihydrate (FeCl₂·2H₂O) being the most common.[1] Understanding the conditions under which these hydrates release their water of crystallization is paramount for their effective use and storage.

Dehydration Pathway and Thermal Transitions

The thermal dehydration of Iron(II) chloride tetrahydrate is a stepwise process, leading to the formation of the dihydrate and subsequently the anhydrous salt. This process is readily observable through thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The generally accepted dehydration sequence is as follows:

FeCl₂·4H₂O → FeCl₂·2H₂O + 2H₂O

FeCl₂·2H₂O → FeCl₂ + 2H₂O

Studies have shown that the tetrahydrate loses two molecules of water to form the dihydrate in the temperature range of 105-115°C.[2] The subsequent dehydration of the dihydrate to the anhydrous form occurs at approximately 120°C.[2] However, some research indicates a three-step dehydration process for the tetrahydrate, suggesting the existence of an intermediate monohydrate (FeCl₂·H₂O) under specific conditions.[3]

It is crucial to note that the dehydration process can be accompanied by oxidation of the iron(II) to iron(III), especially in the presence of air.[2][4] This can lead to the formation of iron(III) compounds, including iron(III) oxychloride (FeOCl) or iron(III) oxide (Fe₂O₃) at higher temperatures.[3] Performing the dehydration under an inert atmosphere, such as nitrogen, is therefore recommended to obtain pure anhydrous Iron(II) chloride.[3]

Quantitative Dehydration Data

The following table summarizes the key thermal events and theoretical mass loss associated with the dehydration of Iron(II) chloride hydrates.

Hydrate (B1144303) FormDehydration StepTemperature Range (°C)Theoretical Mass Loss (%)Resulting Product
FeCl₂·4H₂OLoss of 2 H₂O105 - 115[2]18.12FeCl₂·2H₂O
FeCl₂·2H₂OLoss of 2 H₂O~120[2]22.12 (from dihydrate)FeCl₂
FeCl₂·4H₂OComplete Dehydration>12036.23FeCl₂

Note: The temperature ranges can vary depending on factors such as heating rate and atmospheric conditions.

Experimental Protocols

The characterization of the dehydration behavior of Iron(II) chloride hydrates is primarily achieved through thermoanalytical methods. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique is ideal for determining the stoichiometry of dehydration steps.

Objective: To determine the temperature ranges and mass loss associated with the dehydration of Iron(II) chloride hydrates.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the Iron(II) chloride hydrate sample into a clean TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Heat the sample from 25°C to 300°C at a constant heating rate of 10°C/min.[5] Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.[3]

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • The onset temperature of each mass loss step corresponds to the beginning of a dehydration event.

    • The percentage of mass loss for each step is used to calculate the number of water molecules lost.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with phase transitions, such as dehydration.

Objective: To identify the endothermic peaks corresponding to the dehydration events and to quantify the associated enthalpy changes.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the Iron(II) chloride hydrate sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Heat the sample from 25°C to 300°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Endothermic peaks in the DSC curve correspond to the absorption of heat during the dehydration process.

    • The peak temperature and the area under the peak can be used to characterize the dehydration events and calculate the enthalpy of dehydration.

Visualizing the Dehydration Process and Experimental Workflow

To better illustrate the relationships and processes described, the following diagrams have been generated using Graphviz.

DehydrationPathway FeCl2_4H2O FeCl₂·4H₂O (Tetrahydrate) FeCl2_2H2O FeCl₂·2H₂O (Dihydrate) FeCl2_4H2O->FeCl2_2H2O -2H₂O (105-115°C) FeCl2 FeCl₂ (Anhydrous) FeCl2_2H2O->FeCl2 -2H₂O (~120°C)

Caption: Stepwise dehydration of Iron(II) chloride tetrahydrate.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Hydrate start->weigh place Place in TGA Pan weigh->place purge Purge with Inert Gas place->purge heat Heat at 10°C/min to 300°C purge->heat record Record Mass Loss heat->record plot Plot Mass vs. Temperature record->plot determine Determine Dehydration Temperatures & Stoichiometry plot->determine

Caption: General experimental workflow for TGA analysis.

Conclusion

The dehydration of Iron(II) chloride hydrates is a well-defined, multi-step process that is highly sensitive to experimental conditions. A thorough understanding of the dehydration temperatures and the potential for concurrent oxidation is essential for the successful preparation and handling of anhydrous Iron(II) chloride. The application of thermoanalytical techniques such as TGA and DSC, following robust experimental protocols, provides the necessary quantitative data to characterize these transitions accurately. This knowledge is fundamental for researchers and professionals in fields where the purity and hydration state of Iron(II) chloride are critical.

References

Exploratory

Spectral Characterization of Iron(II) Chloride Dihydrate (FeCl₂·2H₂O): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 21, 2025 Introduction Iron(II) chloride, also known as ferrous chloride, is a chemical compound with the formula FeCl₂. It exists in vari...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 21, 2025

Introduction

Iron(II) chloride, also known as ferrous chloride, is a chemical compound with the formula FeCl₂. It exists in various hydrated forms, with the dihydrate (FeCl₂·2H₂O) being a notable crystalline solid. In research and pharmaceutical development, the precise characterization of this compound is critical for ensuring purity, understanding its coordination chemistry, and predicting its reactivity. Spectroscopic techniques provide a powerful, non-destructive suite of tools for elucidating the electronic structure, molecular vibrations, and local atomic environment of iron(II) chloride dihydrate.

This technical guide provides an in-depth overview of the key spectroscopic methods used to characterize FeCl₂·2H₂O, including Mössbauer, vibrational (Infrared and Raman), UV-Visible, and X-ray Absorption Spectroscopy. For each technique, this document details the underlying principles, presents key quantitative data in tabular format, and outlines standardized experimental protocols.

Mössbauer Spectroscopy

Mössbauer spectroscopy is an exquisitely sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common. It provides direct information on the oxidation state, spin state, and site symmetry of the iron atom.[1][2] For iron(II) chloride dihydrate, it confirms the presence of high-spin Fe²⁺. The primary parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).[1]

  • Isomer Shift (δ): This parameter relates to the electron density at the nucleus. The values for high-spin Fe²⁺ compounds are typically in the range of +0.9 to +1.3 mm/s (relative to iron foil), which is consistent with observations for hydrated ferrous chlorides.[3]

  • Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and a non-symmetrical electric field gradient at the nucleus. For high-spin Fe²⁺ (a d⁶ ion), the non-spherical distribution of d-electrons creates a significant electric field gradient, resulting in a large quadrupole splitting.[1]

Quantitative Mössbauer Data

The following table summarizes typical Mössbauer parameters for hydrated iron(II) chloride species. These values are characteristic of high-spin octahedral Fe²⁺.

Compound SystemIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Temperature (K)Reference
FeCl₂·nH₂O1.12 - 1.30> 2.0Not Specified[3]
FeCl₂·2H₂O~1.23~2.65295[4]

Note: Isomer shifts are typically reported relative to a standard, such as metallic iron foil at room temperature.

Experimental Protocol: ⁵⁷Fe Mössbauer Spectroscopy
  • Sample Preparation:

    • The solid FeCl₂·2H₂O sample is finely ground to a uniform powder to ensure a consistent absorber thickness.

    • Approximately 50-100 mg of the powder is placed into a Delrin or similar plastic sample cup.[2]

    • The sample is securely mounted in the cryostat. For paramagnetic materials like FeCl₂·2H₂O, measurements are often performed at cryogenic temperatures (e.g., 77 K, liquid nitrogen) to enhance the recoilless fraction (Mössbauer effect).[5]

  • Instrumentation & Data Acquisition:

    • A standard Mössbauer spectrometer consists of a radioactive source (typically ⁵⁷Co diffused in a rhodium matrix), a drive motor to oscillate the source, a collimator, the sample cryostat, and a gamma-ray detector (e.g., a proportional counter).[1][2]

    • The source is moved through a range of velocities (e.g., ±11 mm/s) using a linear motor, which modulates the energy of the emitted 14.4 keV gamma rays via the Doppler effect.[1]

    • The detector measures the intensity of gamma rays transmitted through the sample as a function of the source velocity.[1]

    • Data is collected over several hours or days until a spectrum with a sufficient signal-to-noise ratio is achieved.

  • Data Analysis:

    • The resulting spectrum (a plot of gamma-ray counts vs. velocity) shows absorption dips (resonances).

    • The spectrum is fitted with Lorentzian line shapes to extract the precise values for the isomer shift (the center of the spectrum) and the quadrupole splitting (the separation between the two peaks of the doublet).[1]

Visualization: Mössbauer Spectroscopy Workflow

Mössbauer_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Grind FeCl₂·2H₂O to fine powder P2 Load into sample holder P1->P2 A1 Mount in Cryostat (e.g., 77 K) P2->A1 A2 Expose to ⁵⁷Co Gamma-Ray Source A1->A2 A3 Vary Source Velocity (Doppler Shift) A2->A3 A4 Detect Transmitted Gamma-Rays A3->A4 D1 Plot Counts vs. Velocity A4->D1 D2 Fit Spectrum with Lorentzian Doublet D1->D2 D3 Extract Parameters: Isomer Shift (δ) Quadrupole Splitting (ΔE_Q) D2->D3 R1 Final Parameters D3->R1 Vibrational_Info cluster_modes Molecular Vibrations cluster_spectrum Observed Spectral Regions (cm⁻¹) compound FeCl₂·2H₂O Structure OH_Stretch O-H Stretch compound->OH_Stretch HOH_Bend H-O-H Bend compound->HOH_Bend Fe_O_Stretch Fe-O Stretch compound->Fe_O_Stretch Fe_Cl_Stretch Fe-Cl Stretch compound->Fe_Cl_Stretch High_Freq ~3400 cm⁻¹ OH_Stretch->High_Freq Mid_Freq ~1640 cm⁻¹ HOH_Bend->Mid_Freq Low_Freq1 200-400 cm⁻¹ Fe_O_Stretch->Low_Freq1 Low_Freq2 < 200 cm⁻¹ Fe_Cl_Stretch->Low_Freq2

References

Foundational

In-Depth Technical Guide to Ferrous Chloride Dihydrate (CAS 16399-77-2) for Researchers and Drug Development Professionals

Anhydrous ferrous chloride, also known by its CAS number 16399-77-2, is a versatile inorganic compound with significant applications in both industrial processes and biomedical research. This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrous ferrous chloride, also known by its CAS number 16399-77-2, is a versatile inorganic compound with significant applications in both industrial processes and biomedical research. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological significance, and key experimental protocols, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Ferrous chloride dihydrate is a greenish-white crystalline solid. It is highly soluble in water and alcohol. The compound is known for its reducing properties and serves as a ready source of ferrous ions (Fe²⁺).

PropertyValueReference
CAS Number 16399-77-2[1][2]
Molecular Formula FeCl₂·2H₂O[1][3]
Molecular Weight 162.78 g/mol [1][4]
Appearance White-Green Monoclinic Crystals[3]
Melting Point 120 °C (decomposes)[2][3]
Density 2.39 g/cm³[2][3]
Solubility Highly soluble in water[2][3]

Synthesis and Handling

Synthesis Methods

Ferrous chloride dihydrate can be synthesized through several methods:

  • Direct Reaction: The most common method involves the reaction of iron with hydrochloric acid.[1]

  • Hydration of Anhydrous Ferrous Chloride: Anhydrous ferrous chloride can be hydrated under controlled conditions to yield the dihydrate form.[1]

  • Crystallization from Aqueous Solutions: Crystallization from concentrated hydrochloric acid solutions can also produce hydrated forms of ferrous chloride.[1]

Handling and Storage

Ferrous chloride dihydrate is sensitive to air and moisture. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[5][6]

Biological Significance and Applications

The primary biological relevance of ferrous chloride dihydrate stems from its role as a source of ferrous iron (Fe²⁺), a critical ion in numerous physiological and pathological processes.

Role in Cellular Iron Metabolism

Iron is essential for a wide range of biological functions, including oxygen transport, DNA synthesis, and cellular respiration.[7] Ferrous iron (Fe²⁺) is the form that is transported across the cell membrane into the cytoplasm.[8] Cellular iron uptake involves distinct pathways for ferric (Fe³⁺) and ferrous (Fe²⁺) iron.[9][10] Non-transferrin-bound iron can enter cells via transporters like the divalent metal transporter 1 (DMT1).[8][9]

Diagram: Cellular Iron Uptake Pathways

Cellular_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe3_Tf Fe³⁺-Transferrin TfR1 Transferrin Receptor 1 (TfR1) Fe3_Tf->TfR1 Binds Fe2 Fe²⁺ (from FeCl₂·2H₂O) DMT1 Divalent Metal Transporter 1 (DMT1) Fe2->DMT1 Transport Endosome Endosome TfR1->Endosome Endocytosis Fe2_cyto Fe²⁺ (Labile Iron Pool) DMT1->Fe2_cyto Endosome->Fe2_cyto Fe³⁺ to Fe²⁺ Release via DMT1 Ferritin Ferritin (Iron Storage) Fe2_cyto->Ferritin Storage Mitochondria Mitochondria Fe2_cyto->Mitochondria Utilization Fenton_Reaction Fe2 Fe²⁺ (from Ferrous Chloride) Fe3 Fe³⁺ Fe2->Fe3 + H₂O₂ H2O2 H₂O₂ (Hydrogen Peroxide) OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical OH_ion OH⁻ (Hydroxide Ion) H2O2->OH_ion Ferroptosis_Pathway Fe2_overload Fe²⁺ Overload (e.g., from excess FeCl₂) Fenton_Reaction Fenton Reaction Fe2_overload->Fenton_Reaction LOX Lipoxygenases (LOX) Fe2_overload->LOX Cofactor ROS Reactive Oxygen Species (ROS) Fenton_Reaction->ROS Lipid_Peroxidation Lipid Peroxidation LOX->Lipid_Peroxidation ROS->Lipid_Peroxidation PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Lipid_Peroxidation Substrate Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4_inhibition GPX4 Inhibition GPX4_inhibition->Ferroptosis Nanoparticle_Synthesis_Workflow Start Start Prepare_Solution Prepare Aqueous Solution of FeCl₂·2H₂O and FeCl₃·6H₂O Start->Prepare_Solution Heat_Stir Heat to 60-80°C and Stir under Inert Atmosphere Prepare_Solution->Heat_Stir Add_Base Rapidly Add Ammonium Hydroxide Heat_Stir->Add_Base Precipitation Black Precipitate Forms (Iron Oxide Nanoparticles) Add_Base->Precipitation Stir_Cool Continue Stirring and Cool to Room Temperature Precipitation->Stir_Cool Separate Separate Nanoparticles with a Magnet Stir_Cool->Separate Wash Wash with Deionized Water and Ethanol Separate->Wash Dry Dry Nanoparticles under Vacuum Wash->Dry End End Dry->End

References

Exploratory

An In-depth Technical Guide to the Coordination Chemistry of Iron(II) Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the coordination chemistry of iron(II) chloride dihydrate (FeCl₂·2H₂O). It covers the fundamental...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of iron(II) chloride dihydrate (FeCl₂·2H₂O). It covers the fundamental structure and properties of this compound, details the synthesis and characterization of its coordination complexes, and explores its applications, with a particular focus on the burgeoning field of medicinal chemistry and drug development.

Core Properties of Iron(II) Chloride Dihydrate

Iron(II) chloride dihydrate is a pale green, paramagnetic solid that serves as a common and versatile starting material in inorganic synthesis.[1][2] Its coordination chemistry is dictated by the presence of a high-spin Fe(II) center (d⁶ electron configuration), which readily forms coordination complexes with a variety of ligands.

Structure and Bonding

Iron(II) chloride dihydrate possesses a polymeric structure with a monoclinic crystal system.[2] Each iron(II) center is octahedrally coordinated. The equatorial positions are occupied by four doubly bridging chloride ligands, which create a two-dimensional network. The axial positions are filled by two mutually trans aqua ligands.[3] This coordination environment is further stabilized by hydrogen bonding between the coordinated water molecules and the chloride ions.[2]

Physicochemical Properties

A summary of the key physicochemical properties of iron(II) chloride dihydrate is presented in Table 1. It is highly soluble in water, yielding pale green solutions containing the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺.[3] The compound is susceptible to oxidation in the presence of air, particularly in solution, which can lead to the formation of iron(III) species.

Table 1: Physicochemical Properties of Iron(II) Chloride Dihydrate

PropertyValueReference(s)
Chemical FormulaFeCl₂·2H₂O[2]
Molar Mass162.78 g/mol [4]
AppearancePale green crystalline solid[2]
Crystal SystemMonoclinic[2]
Density2.39 g/cm³[3]
Melting Point120 °C (decomposes)[3]
Magnetic Susceptibility (χ)+14750·10⁻⁶ cm³/mol[3][5]

Coordination Chemistry and Complex Formation

The Fe(II) center in iron(II) chloride dihydrate readily undergoes ligand exchange reactions, where the aqua and chloride ligands are replaced by a wide variety of other donor molecules. This allows for the synthesis of a vast array of coordination complexes with diverse geometries, electronic properties, and applications.

Ligand Types

Iron(II) forms stable complexes with a broad spectrum of ligands, primarily those containing nitrogen, oxygen, and sulfur donor atoms. Common ligand classes include:

  • N-donor ligands: Pyridines, bipyridines, terpyridines, imidazoles, and Schiff bases.

  • O-donor ligands: Carboxylates, acetylacetonate, and salicylaldehydes.

  • P-donor ligands: Phosphines.

The coordination number of iron(II) in these complexes is typically six, resulting in octahedral geometries, although tetrahedral and square planar complexes are also known.

LigandTypes FeCl2_2H2O Iron(II) Chloride Dihydrate (FeCl₂·2H₂O) N_Donors N-donor Ligands FeCl2_2H2O->N_Donors e.g., Pyridine, Bipyridine O_Donors O-donor Ligands FeCl2_2H2O->O_Donors e.g., Carboxylates, Salicylaldehydes Schiff_Bases Schiff Bases (N,O-donors) FeCl2_2H2O->Schiff_Bases e.g., Salen-type ligands

Caption: Coordination of various ligand types with Iron(II).

Synthesis of Coordination Complexes

The synthesis of iron(II) coordination complexes from iron(II) chloride dihydrate is typically achieved through straightforward substitution reactions in a suitable solvent. The choice of solvent is crucial to ensure the solubility of both the iron salt and the ligand. Methanol (B129727) and ethanol (B145695) are commonly employed. Due to the air sensitivity of Fe(II), syntheses are often carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative iron(II) coordination complexes.

General Workflow for Synthesis and Characterization

The synthesis and characterization of iron(II) coordination complexes follow a general workflow, which is illustrated in the diagram below.

SynthesisWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Start Reactants: FeCl₂·2H₂O + Ligand Reaction Reaction in Inert Atmosphere Start->Reaction Isolation Isolation: Filtration/Crystallization Reaction->Isolation Product Coordination Complex Isolation->Product Spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) Product->Spectroscopy Structure Structural Analysis (X-ray Diffraction) Product->Structure Properties Property Measurement (Magnetic, Electrochemical) Product->Properties

Caption: General workflow for synthesis and characterization.

Synthesis of an Iron(II) Schiff Base Complex

This protocol describes the synthesis of an iron(II) complex with a Schiff base derived from salicylaldehyde (B1680747) and an amine.

Materials:

  • Iron(II) chloride dihydrate (FeCl₂·2H₂O)

  • Salicylaldehyde

  • Primary amine (e.g., aniline)

  • Absolute methanol

  • Diethyl ether

Procedure:

  • Ligand Synthesis: In a round-bottom flask, dissolve the primary amine (1 mmol) in absolute methanol (20 mL). To this solution, add salicylaldehyde (1 mmol) dropwise with stirring. A colored precipitate of the Schiff base ligand should form. Stir the mixture at room temperature for 1-2 hours.

  • Complexation: In a separate flask, dissolve iron(II) chloride dihydrate (0.5 mmol) in absolute methanol (20 mL) under an inert atmosphere.

  • Slowly add the methanolic suspension of the Schiff base ligand to the iron(II) chloride solution with continuous stirring.

  • Reflux the reaction mixture for 2-3 hours under an inert atmosphere. A change in color and the formation of a precipitate indicate complex formation.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the precipitate with cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Synthesis of an Iron(II) Bipyridine Complex

This protocol outlines the synthesis of a classic iron(II) bipyridine complex.

Materials:

Procedure:

  • Under an inert atmosphere, dissolve iron(II) chloride dihydrate (1 mmol) in deoxygenated ethanol (20 mL).

  • In a separate flask, dissolve 2,2'-bipyridine (2 mmol) in deoxygenated ethanol (10 mL).

  • Slowly add the bipyridine solution to the iron(II) chloride solution with stirring. A colored precipitate will form immediately.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Collect the product by filtration, wash with cold ethanol and diethyl ether.

  • Dry the complex under vacuum.

Characterization of Iron(II) Coordination Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized iron(II) complexes.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the iron center by observing shifts in the vibrational frequencies of the ligand's functional groups.

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, including d-d transitions and metal-to-ligand charge transfer (MLCT) bands.

  • Mössbauer Spectroscopy: A highly sensitive technique for iron-containing compounds that provides information about the oxidation state, spin state, and coordination environment of the iron nucleus.

Structural and Magnetic Properties
  • X-ray Crystallography: Provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and overall geometry.

  • Magnetic Susceptibility Measurements: Determines the magnetic properties of the complex, confirming the high-spin or low-spin nature of the Fe(II) center.

Table 2: Representative Spectroscopic and Magnetic Data for Iron(II) Complexes

Complex TypeIR (cm⁻¹) ν(C=N)UV-Vis λₘₐₓ (nm)Mössbauer Isomer Shift (δ, mm/s)Magnetic Moment (μₑₑ, B.M.)
Fe(II)-Schiff Base~1600-1620~400-600 (MLCT)~0.8-1.2~4.9-5.5
[Fe(bpy)₃]²⁺~1600~520 (MLCT)~0.3-0.5 (low-spin)~0 (diamagnetic)

Applications in Drug Development

The unique redox properties and coordination versatility of iron have led to the exploration of its complexes as therapeutic agents, particularly in cancer treatment.[1][6][7] Iron complexes can exert their anticancer effects through several mechanisms.

Mechanism of Action in Cancer Therapy

Many iron complexes exhibit cytotoxicity towards cancer cells through the generation of reactive oxygen species (ROS) via Fenton-like reactions.[1] The intracellular redox cycling between Fe(II) and Fe(III) can lead to the production of highly reactive hydroxyl radicals, which can induce oxidative stress and damage cellular components like DNA, lipids, and proteins, ultimately leading to apoptosis (programmed cell death).[8]

AnticancerMechanism Fe_Complex Iron(II) Complex Cell Cancer Cell Fe_Complex->Cell Uptake ROS Reactive Oxygen Species (ROS) Cell->ROS Fenton-like Reactions Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis (Cell Death) Oxidative_Stress->Apoptosis

Caption: Proposed mechanism of anticancer activity of iron complexes.

The higher demand for iron in rapidly proliferating cancer cells compared to healthy cells provides a basis for the selective targeting of tumors by iron-based drugs.[8]

Conclusion

Iron(II) chloride dihydrate is a readily available and highly versatile precursor for the synthesis of a wide range of coordination complexes. The ability to systematically modify the ligand environment around the iron(II) center allows for the fine-tuning of the electronic, magnetic, and redox properties of these complexes. This has led to their investigation in various fields, with particularly promising applications in the development of novel anticancer therapeutics. Further research into the design of ligands that can enhance tumor cell selectivity and control the generation of reactive oxygen species will be crucial for the translation of these promising compounds into clinical use.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Iron(II) Chloride Dihydrate as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for utilizing Iron(II) Chloride Dihydrate (FeCl₂·2H₂O) as a cost-effective and efficient reducin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Iron(II) Chloride Dihydrate (FeCl₂·2H₂O) as a cost-effective and efficient reducing agent in key organic synthesis transformations. This reagent offers a moderate reducing potential suitable for various applications, including the reduction of nitroarenes, reductive cleavage of organic peroxides, and hydrodehalogenation of aryl halides.[1]

Reduction of Nitroarenes to Anilines

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, dyes, and other valuable intermediates. Iron-based reagents are well-established for this purpose, offering a milder alternative to catalytic hydrogenation for substrates with sensitive functional groups.[2][3][4][5] While specific protocols for Iron(II) chloride dihydrate are not extensively documented, a general and effective method can be adapted using an acidic medium.

Experimental Protocol: General Procedure for the Reduction of a Nitroarene

Materials:

  • Substituted Nitroarene

  • Iron(II) Chloride Dihydrate (FeCl₂·2H₂O)

  • Ethanol (B145695) (EtOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the substituted nitroarene (1.0 eq).

  • Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add Iron(II) Chloride Dihydrate (3.0-5.0 eq).

  • Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux (typically 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide to a pH of ~8-9.

  • Filter the mixture through a pad of celite to remove insoluble iron salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent in vacuo to afford the crude aniline (B41778) product.

  • Purify the product by column chromatography on silica (B1680970) gel, if necessary.

Quantitative Data Summary:

The following table summarizes representative data for the reduction of various nitroarenes to anilines using iron-based systems. While these examples may not specifically use Iron(II) chloride dihydrate, they provide an expected range of yields and reaction conditions.

EntrySubstrateProductReducing SystemSolventTemp. (°C)Time (h)Yield (%)
1NitrobenzeneAnilineFe/NH₄ClEtOH/H₂OReflux295
24-Chloronitrobenzene4-ChloroanilineFe/AcOHEtOHReflux392
32-Nitrotoluene2-ToluidineFe/HCl (cat.)EtOHReflux488
41-Nitronaphthalene1-NaphthylamineFeCl₃·6H₂O/InEtOHReflux0.596

Experimental Workflow:

Reduction_of_Nitroarenes cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Nitroarene in EtOH B Add FeCl₂·2H₂O A->B C Add cat. HCl B->C D Reflux C->D E Cool to RT D->E Reaction Complete F Neutralize with NaOH E->F G Filter through Celite F->G H Extract with EtOAc G->H I Dry and Concentrate H->I J Column Chromatography I->J Crude Product K K J->K Pure Aniline

Caption: Workflow for the reduction of nitroarenes using Iron(II) chloride dihydrate.

Reductive Cleavage of Organic Peroxides

Organic peroxides, while useful as initiators, can also be unwanted byproducts that require safe and efficient removal. Iron(II) salts are known to facilitate the reductive cleavage of the O-O bond.[6] This method is particularly effective for activated peroxides such as ozonides and endoperoxides.

Experimental Protocol: General Procedure for Reductive Cleavage of an Ozonide

Materials:

  • Ozonide substrate

  • Iron(II) Chloride Dihydrate (FeCl₂·2H₂O)

  • Methanol (B129727) (MeOH) or Tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the ozonide (1.0 eq) in methanol or tetrahydrofuran in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add Iron(II) Chloride Dihydrate (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is often rapid.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo to yield the crude carbonyl products.

  • Purify the products by column chromatography if necessary.

Quantitative Data Summary:

The following table presents representative data for the reductive cleavage of peroxides using Fe(II) salts.

EntryPeroxide SubstrateProduct(s)Reducing SystemSolventTemp. (°C)TimeYield (%)
1Styrene OzonideBenzaldehyde, FormaldehydeFe(II) saltMeOH0< 15 min>90
2Cyclohexene OzonideAdipaldehydeFe(II) saltTHF0< 30 min~85
3ArtemisininDihydroartemisininFeBr₂/ThiophenolCH₃CNRT< 1 minHigh

Logical Relationship Diagram:

Peroxide_Cleavage cluster_reactants Reactants cluster_process Reductive Cleavage cluster_products Products Peroxide Organic Peroxide (R-O-O-R') SET Single Electron Transfer (SET) from Fe(II) Peroxide->SET FeCl2 FeCl₂·2H₂O FeCl2->SET Cleavage Homolytic O-O Bond Cleavage SET->Cleavage Alkoxy_Radicals Alkoxy Radicals (R-O· + R'-O·) Cleavage->Alkoxy_Radicals Further_Reduction Further Reduction/Protonation Alkoxy_Radicals->Further_Reduction Carbonyls Aldehydes/Ketones or Alcohols Further_Reduction->Carbonyls

Caption: Mechanism of reductive cleavage of organic peroxides by Iron(II) chloride.

Hydrodehalogenation of Aryl Halides

The removal of halogen atoms from aromatic rings is an important reaction in organic synthesis, particularly for the detoxification of halogenated pollutants and in the final steps of natural product synthesis. An active iron-based reducing system generated from Iron(II) chloride hydrate (B1144303) has been shown to be effective for this transformation.[7] Although the original protocol specifies the tetrahydrate, the dihydrate is expected to exhibit similar reactivity.

Experimental Protocol: Hydrodehalogenation of an Aryl Halide

This protocol is adapted from a procedure using Iron(II) chloride tetrahydrate.[7]

Materials:

  • Aryl Halide (Chloride, Bromide, or Iodide)

  • Iron(II) Chloride Dihydrate (FeCl₂·2H₂O)

  • Lithium powder

  • 4,4’-di-tert-butylbiphenyl (DTBB, as a catalytic electron carrier)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or similar oven-dried glassware

  • Nitrogen or Argon inert atmosphere setup

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Iron(II) Chloride Dihydrate (1.0 mmol), lithium powder (8.0 mmol), and DTBB (0.1 mmol).

  • Add anhydrous THF (5 mL) to the flask and stir the mixture at room temperature.

  • In a separate flask, dissolve the aryl halide (1.0 mmol) in anhydrous THF (5 mL).

  • Add the solution of the aryl halide to the stirred mixture of the iron reagents at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically ≤ 5 hours), quench the reaction by the slow addition of water.

  • Extract the mixture with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting dehalogenated arene by column chromatography if necessary.

Quantitative Data Summary:

The following data is based on the use of Iron(II) chloride tetrahydrate and is expected to be comparable for the dihydrate.[7]

EntrySubstrateProductTime (h)Yield (%)
14-BromoanisoleAnisole195
21-ChloronaphthaleneNaphthalene392
34-IodotolueneToluene0.598
43,5-DichlorophenolPhenol585

Experimental Workflow Diagram:

Hydrodehalogenation_Workflow A Prepare Active Iron Reagent: FeCl₂·2H₂O + Li + DTBB in THF (under inert atmosphere) B Add Aryl Halide Solution in THF A->B C Stir at Room Temperature B->C D Reaction Monitoring (TLC/GC-MS) C->D E Quench with Water D->E Reaction Complete F Aqueous Workup: Extraction, Washing, Drying E->F G Concentration F->G H Purification (Column Chromatography) G->H I Dehalogenated Arene H->I

Caption: Workflow for the hydrodehalogenation of aryl halides.

References

Application

Application Notes and Protocols for Iron(II) Chloride Dihydrate Solutions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the preparation and handling of Iron(II) chloride dihydrate solutions for research and development...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and handling of Iron(II) chloride dihydrate solutions for research and development applications. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and safety of experimental outcomes.

Compound Properties

Iron(II) chloride dihydrate (FeCl₂·2H₂O) is a pale green, crystalline solid.[1] It is a valuable source of ferrous iron (Fe²⁺) in a variety of chemical and biological applications. A summary of its key quantitative properties is presented in Table 1.

Table 1: Properties of Iron(II) Chloride Dihydrate

PropertyValue
Molecular Formula FeCl₂·2H₂O
Molecular Weight 162.78 g/mol [2][3]
Appearance Pale green to greenish solid[1][4][5]
Density 2.39 g/cm³[1][4][5][6]
Melting Point 120 °C (decomposes)[1][3][4][5][6]
Solubility in Water Highly soluble[4][5]

Safety Precautions

Iron(II) chloride dihydrate and its solutions can be hazardous. Always consult the Safety Data Sheet (SDS) before use.[7][8][9][10][11]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][11] Avoid inhalation of dust.[7][11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][10][12] The compound is hygroscopic and air-sensitive.[7][10][12]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8][9][10] If swallowed, rinse mouth with water and seek medical attention.[8][10]

Experimental Protocol: Preparation of a 1 M Iron(II) Chloride Dihydrate Stock Solution

This protocol details the preparation of a 1 M aqueous stock solution. A key challenge in preparing and storing Iron(II) chloride solutions is the rapid oxidation of Fe²⁺ to Fe³⁺ by atmospheric oxygen, which can be visually observed as a color change from pale green to brownish-yellow.[13][14] This protocol is designed to minimize this oxidation.

Materials:

  • Iron(II) chloride dihydrate (FeCl₂·2H₂O)

  • Deoxygenated, deionized water (e.g., boiled and cooled under an inert gas stream, or purged with nitrogen or argon for at least 30 minutes)

  • Concentrated hydrochloric acid (HCl)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing boat

  • Graduated cylinder

  • Inert gas source (e.g., nitrogen or argon) with tubing

Procedure:

  • Calculate the required mass of Iron(II) chloride dihydrate. For a 1 M solution, you will need 162.78 g per liter. Adjust the mass based on your desired final volume.

  • Prepare the deoxygenated solvent. To a volumetric flask of the desired final volume, add approximately 80% of the final volume of deoxygenated, deionized water.

  • Acidify the solvent. To inhibit the hydrolysis and subsequent oxidation of Fe²⁺, add a small amount of concentrated hydrochloric acid to the water to bring the pH to approximately 2-3. A typical starting point is 1-2 mL of concentrated HCl per liter of solution.

  • Weigh the Iron(II) chloride dihydrate. In a weighing boat, accurately weigh the calculated mass of FeCl₂·2H₂O. Perform this step relatively quickly to minimize exposure to air.

  • Dissolve the salt. While gently stirring the acidified, deoxygenated water with a magnetic stirrer, slowly add the weighed Iron(II) chloride dihydrate to the volumetric flask.

  • Maintain an inert atmosphere. Throughout the dissolution process, it is recommended to gently blanket the surface of the solution with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Bring to final volume. Once the salt is completely dissolved, carefully add deoxygenated, deionized water to the volumetric flask until the meniscus reaches the calibration mark.

  • Mix thoroughly. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage. Store the solution in a tightly sealed container, preferably with an inert gas headspace, in a cool, dark place. For long-term storage, refrigeration is recommended. Due to the inherent instability, it is best to prepare fresh solutions for critical applications.[13]

Visualization of Experimental Workflow and Chemical Principles

Solution Preparation Workflow

The following diagram outlines the key steps in the preparation of a stable Iron(II) chloride dihydrate solution.

G Figure 1: Workflow for Preparing Iron(II) Chloride Dihydrate Solution A Calculate Mass of FeCl2·2H2O C Weigh FeCl2·2H2O A->C B Prepare Deoxygenated and Acidified Water D Dissolve Salt Under Inert Atmosphere B->D C->D E Bring to Final Volume with Deoxygenated Water D->E F Store in a Sealed Container Under Inert Gas E->F

Caption: Workflow for Preparing Iron(II) Chloride Dihydrate Solution

Iron Chloride Redox Chemistry

The stability of Iron(II) chloride solutions is governed by the equilibrium between the ferrous (Fe²⁺) and ferric (Fe³⁺) states. The following diagram illustrates this relationship and the factors that promote oxidation.

G Figure 2: Oxidation-Reduction of Iron Chloride Fe2 Iron(II) Chloride (FeCl2) Pale Green Solution Fe3 Iron(III) Chloride (FeCl3) Yellow/Brown Solution Fe2->Fe3 Oxidation Fe3->Fe2 Reduction (e.g., with iron metal) O2 Oxygen (O2) (from air) O2->Fe2 H2O Water (H2O) (Hydrolysis) H2O->Fe2 H_plus Low pH (Acidic Conditions) H_plus->Fe2 Inhibits Oxidation

Caption: Oxidation-Reduction of Iron Chloride

Applications in Research and Drug Development

Iron(II) chloride solutions are utilized in various scientific disciplines:

  • Synthesis of Iron Complexes: It serves as a precursor for the synthesis of various iron-containing compounds and coordination complexes.[1][5][15]

  • Reducing Agent: In organic synthesis, ferrous chloride can act as a reducing agent.[15][16]

  • Wastewater Treatment: It is used as a flocculating agent, particularly for the removal of chromate.[5][15]

  • Precursor for Magnetic Nanoparticles: Iron(II) chloride is a common starting material for the synthesis of iron oxide nanoparticles, which have applications in drug delivery and medical imaging.[1]

  • Pharmaceutical Preparations: It is used in some pharmaceutical formulations as a source of iron.[15][16]

References

Method

Application Notes and Protocols for Chromate Removal from Wastewater using Iron(II) Chloride Dihydrate

Abstract This document provides detailed application notes and experimental protocols for the removal of hexavalent chromium (Cr(VI)), in the form of chromate (B82759), from wastewater using iron(II) chloride dihydrate (...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the removal of hexavalent chromium (Cr(VI)), in the form of chromate (B82759), from wastewater using iron(II) chloride dihydrate (FeCl₂·2H₂O). The primary mechanism involves the reduction of toxic and mobile Cr(VI) to the less toxic and less soluble trivalent chromium (Cr(III)), followed by co-precipitation. This method is a widely used and effective approach for treating industrial wastewater contaminated with chromium. These notes are intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in wastewater treatment and remediation studies.

Introduction

Hexavalent chromium is a significant environmental pollutant originating from various industrial processes, including electroplating, tanning, and pigment production. Due to its high toxicity and carcinogenicity, its removal from wastewater is a critical environmental and public health concern. One of the most effective and widely adopted methods for chromate removal is chemical reduction followed by precipitation. Iron(II) chloride dihydrate serves as an excellent reducing agent for this purpose. The ferrous iron (Fe²⁺) reduces chromate (CrO₄²⁻) to chromic iron (Cr³⁺), and in the process, is itself oxidized to ferric iron (Fe³⁺). Subsequently, both Cr³⁺ and Fe³⁺ are precipitated out of the solution as hydroxides, typically by adjusting the pH.

The overall efficiency of this process is dependent on several key parameters, including the molar ratio of iron(II) to chromate, the pH of the wastewater, reaction time, and the presence of other ions in the solution.

Chemical Mechanism of Chromate Removal

The removal of chromate using iron(II) chloride involves a two-step process: reduction and precipitation.

Step 1: Reduction of Hexavalent Chromium

In this step, ferrous iron (Fe²⁺) from the dissolution of iron(II) chloride dihydrate reduces hexavalent chromium (Cr⁶⁺) to trivalent chromium (Cr³⁺). The reaction is favorable under a wide pH range but is significantly enhanced in acidic conditions.[1][2]

The simplified ionic equation for the reduction is:

3Fe²⁺ + CrO₄²⁻ + 8H⁺ → 3Fe³⁺ + Cr³⁺ + 4H₂O

Step 2: Co-precipitation of Trivalent Chromium and Ferric Iron

Following the reduction, the pH of the solution is typically raised to induce the precipitation of both trivalent chromium and the newly formed ferric iron (Fe³⁺) as hydroxides. This co-precipitation is effective in removing chromium from the aqueous phase.

The precipitation reactions are as follows:

Cr³⁺ + 3OH⁻ → Cr(OH)₃(s) Fe³⁺ + 3OH⁻ → Fe(OH)₃(s)

The resulting precipitate is a mixed chromium-iron hydroxide (B78521) solid solution.[3]

Signaling Pathway Diagram

Caption: Chemical pathway for chromate removal.

Quantitative Data Presentation

The efficiency of chromate removal is highly dependent on the operational parameters. The following tables summarize quantitative data from various studies.

Table 1: Effect of Fe(II):Cr(VI) Molar Ratio on Removal Efficiency

Fe(II):Cr(VI) Molar RatiopHReaction Time (minutes)Cr(VI) Removal Efficiency (%)Reference
3:1 (Stoichiometric)7.0-8.560>99[3]
2.3:17.0-8.560>95[3]
10:1 (mass ratio)~7.23098.5[4]
25:1 (mass ratio)~7.23099.7[4]
50:1 (mass ratio)~7.23099.7[4]

Table 2: Effect of pH on Chromate Removal Efficiency

Initial pHFe(II):Cr(VI) RatioFinal pHCr(VI) Removal Efficiency (%)NotesReference
2.0--Maximum efficiencyAcidic pH favors reduction.[5]
3.0-9.0--~100High removal across a broad range.[6]
12.0--~60Decreased efficiency at high pH.[6]
< 7.510:1 to 50:1 (mass)< 7.5>98Lower pH enhances overall removal.[4]
7.5-7.610:1 to 50:1 (mass)7.5-7.6<50 (on occasion)Higher pH can negatively impact precipitate filterability.[4]

Experimental Protocols

The following protocols provide a general framework for laboratory-scale chromate removal experiments. It is recommended to perform initial jar tests to optimize parameters for specific wastewater characteristics.

Materials and Reagents
  • Iron(II) chloride dihydrate (FeCl₂·2H₂O)

  • Chromate stock solution (e.g., from potassium chromate, K₂CrO₄)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) for pH adjustment (e.g., 0.1 M)

  • Deionized water

  • Wastewater sample containing chromate

  • Beakers or jars for reaction

  • Magnetic stirrer and stir bars

  • pH meter

  • Spectrophotometer for Cr(VI) analysis (e.g., using the 1,5-diphenylcarbazide (B1670730) method)

  • Filtration apparatus (e.g., vacuum filtration with 0.45 µm filters)

Protocol 1: Jar Test for Optimal Dosage and pH

This protocol is designed to determine the optimal Fe(II):Cr(VI) molar ratio and pH for chromate removal from a specific wastewater sample.

Experimental Workflow Diagram

G start Start prep_ww Prepare Wastewater Samples (e.g., 500 mL in 6 beakers) start->prep_ww add_fecl2 Add Varying Doses of FeCl₂·2H₂O Solution prep_ww->add_fecl2 adjust_ph_acid Adjust to Target Acidic pH (if required for reduction) add_fecl2->adjust_ph_acid mix_rapid Rapid Mix (e.g., 100 rpm for 1-2 min) adjust_ph_acid->mix_rapid mix_slow Slow Mix (Flocculation) (e.g., 30 rpm for 20-30 min) mix_rapid->mix_slow adjust_ph_base Adjust to Target Alkaline pH (for precipitation) mix_slow->adjust_ph_base settle Settle Precipitate (e.g., 30-60 min) adjust_ph_base->settle collect_sample Collect Supernatant Sample settle->collect_sample filter_sample Filter Sample (0.45 µm) collect_sample->filter_sample analyze_cr6 Analyze for Residual Cr(VI) filter_sample->analyze_cr6 end End analyze_cr6->end

Caption: Jar test experimental workflow.

Procedure:

  • Sample Preparation:

    • Characterize the initial Cr(VI) concentration and pH of the wastewater sample.

    • Dispense a known volume (e.g., 500 mL) of the wastewater into a series of beakers (e.g., six beakers for a standard jar test).

  • Reagent Preparation:

    • Prepare a stock solution of iron(II) chloride dihydrate of a known concentration (e.g., 10 g/L). Note: Prepare this solution fresh to minimize oxidation of Fe(II) to Fe(III) by atmospheric oxygen.

  • Dosage Variation:

    • While stirring the wastewater samples, add varying amounts of the FeCl₂·2H₂O stock solution to each beaker to achieve a range of Fe(II):Cr(VI) molar ratios (e.g., 2:1, 3:1, 4:1, 5:1, 6:1). Include a control beaker with no FeCl₂·2H₂O.

  • pH Adjustment and Reaction:

    • Reduction Step: Adjust the pH of each beaker to the desired level for reduction (e.g., pH 3-5) using HCl or H₂SO₄.

    • Rapid Mix: Stir the samples at a high speed (e.g., 100-150 rpm) for 1-2 minutes to ensure complete mixing of the reactants.

    • Slow Mix (Flocculation): Reduce the stirring speed (e.g., 20-40 rpm) and allow the reaction to proceed for a set time (e.g., 30 minutes) to promote the formation of flocs.

    • Precipitation Step: After the slow mix, adjust the pH to a range of 7.5-9.0 using NaOH to induce precipitation of Cr(OH)₃ and Fe(OH)₃.

  • Settling and Sampling:

    • Stop stirring and allow the precipitate to settle for 30-60 minutes.

    • Carefully collect a sample from the supernatant of each beaker.

  • Analysis:

    • Filter the collected samples through a 0.45 µm filter.

    • Analyze the filtrate for the residual Cr(VI) concentration using a suitable analytical method (e.g., spectrophotometry with 1,5-diphenylcarbazide).

  • Evaluation:

    • Calculate the Cr(VI) removal efficiency for each condition.

    • Plot the removal efficiency against the Fe(II):Cr(VI) molar ratio to determine the optimal dosage.

    • Repeat the experiment at different pH values to determine the optimal pH range.

Protocol 2: Kinetic Study of Chromate Reduction

This protocol is designed to evaluate the reaction kinetics of chromate reduction by iron(II) chloride dihydrate.

Procedure:

  • Sample Preparation:

    • Prepare a synthetic wastewater sample with a known initial concentration of Cr(VI) in a single, larger beaker.

    • Adjust the pH to the optimal value determined from the jar test.

  • Reaction Initiation:

    • While stirring at a constant rate, add the predetermined optimal dose of FeCl₂·2H₂O solution to the beaker and start a timer.

  • Time-course Sampling:

    • Collect samples from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 5, 10, 15, 30, 60 minutes).

  • Sample Quenching and Analysis:

    • Immediately filter each collected sample to stop the reaction.

    • Analyze the filtrate for the residual Cr(VI) concentration.

  • Data Analysis:

    • Plot the concentration of Cr(VI) versus time to obtain the reaction rate curve.

    • Determine the reaction order and rate constant by fitting the data to appropriate kinetic models (e.g., pseudo-first-order, pseudo-second-order).

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.

  • Work in a well-ventilated area.

  • Hexavalent chromium compounds are toxic and carcinogenic. Handle with extreme care.

  • Iron(II) chloride is corrosive. Avoid contact with skin and eyes.

  • Dispose of all chemical waste, including the chromium-containing sludge, in accordance with local, state, and federal regulations.

Conclusion

The use of iron(II) chloride dihydrate is a robust and effective method for the removal of toxic chromate from wastewater. The process is based on the well-understood principles of chemical reduction and precipitation. For optimal performance, it is crucial to conduct site-specific treatability studies, such as jar tests, to determine the ideal dosage, pH, and reaction time for the particular wastewater being treated. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to effectively implement this technology.

References

Application

Application of Ferrous Chloride Dihydrate (FeCl2·2H2O) in Metallurgical Processes: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Ferrous chloride dihydrate (FeCl₂·2H₂O), a common iron compound, plays a significant role in various metallurgical processes. Its utility stems...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous chloride dihydrate (FeCl₂·2H₂O), a common iron compound, plays a significant role in various metallurgical processes. Its utility stems from its properties as a reducing agent, a precursor for iron-based materials, and a key component in certain hydrometallurgical and electrometallurgical operations. This document provides detailed application notes and experimental protocols for the use of FeCl₂·2H₂O in metallurgy, intended for researchers and professionals in related fields.

Regeneration of Spent Pickling Liquors

Spent pickling liquors, primarily aqueous solutions of ferrous chloride and residual hydrochloric acid, are byproducts of the steel industry's surface treatment processes.[1] The regeneration of these liquors is crucial for economic and environmental reasons, allowing for the recovery of valuable hydrochloric acid and the production of iron oxides.[2][3] Two primary methods for regeneration are pyrohydrolysis and solvent extraction.

Pyrohydrolysis of Ferrous Chloride

Pyrohydrolysis is a high-temperature process that converts ferrous chloride into iron(III) oxide (hematite) and hydrogen chloride gas, which is then absorbed in water to regenerate hydrochloric acid.[2]

Experimental Protocol: Pyrohydrolysis of Spent Pickling Liquor

  • Pre-concentration: The spent pickling liquor, typically containing 15-25% FeCl₂ and 1-5% free HCl, is first pre-concentrated by evaporation to increase the ferrous chloride concentration.

  • Pyrohydrolysis Reaction: The concentrated liquor is then sprayed into a fluidized bed reactor operating at temperatures between 600°C and 900°C.[4] The primary reactions are:

    • 4FeCl₂ + 4H₂O + O₂ → 2Fe₂O₃ + 8HCl

    • 12FeCl₂ + 3O₂ → 8FeCl₃ + 2Fe₂O₃

    • 2FeCl₃ + 3H₂O → Fe₂O₃ + 6HCl[2]

  • Product Separation: The solid iron oxide (Fe₂O₃) particles are separated from the gas stream using cyclones.

  • Acid Regeneration: The hot gas stream, rich in HCl, is directed to an absorption tower where it contacts water to regenerate hydrochloric acid of a desired concentration (typically 18-20%).[2]

Quantitative Data: Pyrohydrolysis Process

ParameterValueReference
Reactor Temperature600 - 900 °C[4]
Regenerated HCl Concentration18 - 20%[2]
Iron Oxide Purity> 99%[2]
Acid Recovery Efficiency> 99%[2]

Process Workflow: Pyrohydrolysis

Pyrohydrolysis SPL Spent Pickling Liquor (FeCl2 + HCl) Preconcentration Pre-concentration (Evaporation) SPL->Preconcentration Reactor Fluidized Bed Reactor (600-900°C) Preconcentration->Reactor Cyclone Cyclone Separator Reactor->Cyclone Gas + Solid Absorber Absorption Tower Reactor->Absorber HCl Gas Fe2O3 Iron(III) Oxide (Fe₂O₃) Cyclone->Fe2O3 Solid HCl_regen Regenerated HCl (18-20%) Absorber->HCl_regen Water Water Water->Absorber

Pyrohydrolysis of spent pickling liquor.
Solvent Extraction of Iron from Spent Pickling Liquor

Solvent extraction offers an alternative, lower-temperature route for iron recovery from spent pickle liquors. This process typically involves the oxidation of Fe(II) to Fe(III) followed by extraction with a suitable organic solvent.

Experimental Protocol: Solvent Extraction

  • Oxidation: Ferrous iron (Fe²⁺) in the spent liquor is oxidized to ferric iron (Fe³⁺) using an oxidizing agent such as chlorine gas or hydrogen peroxide.

  • Extraction: The Fe³⁺ is then selectively extracted from the aqueous phase into an organic phase. A common extractant is tributyl phosphate (B84403) (TBP) diluted in a carrier like kerosene. The extraction equilibrium for TBP is: Fe³⁺(aq) + 3Cl⁻(aq) + 3TBP(org) ⇌ FeCl₃·3TBP(org)[5]

  • Stripping: The iron-loaded organic phase is then stripped with water or a dilute acid solution to recover the iron in a purified aqueous solution, typically as ferric chloride.[5]

  • Solvent Regeneration: The stripped organic solvent is regenerated and recycled back to the extraction stage.

Quantitative Data: Solvent Extraction of Iron

ParameterConditionResultReference
ExtractantTributyl Phosphate (TBP)High selectivity for Fe³⁺[5]
Stripping AgentWaterRecovery of FeCl₃ solution[5]
Iron Recovery> 99%-[5]

Process Workflow: Solvent Extraction

SolventExtraction SPL Spent Pickling Liquor (FeCl2) Oxidation Oxidation (Fe²⁺ → Fe³⁺) SPL->Oxidation Extraction Extraction Unit Oxidation->Extraction Loaded_Organic Loaded Organic (FeCl₃·3TBP) Extraction->Loaded_Organic Raffinate Raffinate (Purified HCl) Extraction->Raffinate Stripping Stripping Unit Stripped_Organic Stripped Organic Stripping->Stripped_Organic Purified_FeCl3 Purified FeCl₃ Solution Stripping->Purified_FeCl3 Organic Organic Solvent (e.g., TBP) Organic->Extraction Loaded_Organic->Stripping Stripped_Organic->Organic Recycle Stripping_Agent Stripping Agent (Water) Stripping_Agent->Stripping

Solvent extraction for iron recovery.

Hydrometallurgy: Reducing and Leaching Agent

FeCl₂·2H₂O can act as a reducing agent in the leaching of certain ores, particularly those containing higher oxidation state metals that are more soluble in their reduced form.

Leaching of Oxidized Cobalt-Copper Ores

In the processing of oxidized cobalt-copper ores, cobalt is often present as Co(III), which is difficult to leach with acid alone. Ferrous chloride can be used to reduce Co(III) to the more soluble Co(II).[6]

Experimental Protocol: Reductive Leaching of Cobalt-Copper Ore

  • Leaching Solution Preparation: A leaching solution is prepared containing hydrochloric acid and a specific concentration of ferrous chloride.

  • Leaching Process: The crushed and ground ore is mixed with the leaching solution in a stirred tank reactor at ambient temperature.

  • Reaction: The ferrous ions reduce the cobalt(III) species, allowing them to dissolve in the acidic chloride medium: Co₂O₃·H₂O(s) + 2Fe²⁺(aq) + 6H⁺(aq) → 2Co²⁺(aq) + 2Fe³⁺(aq) + 4H₂O(l)

  • Solid-Liquid Separation: After a predetermined leaching time, the pregnant leach solution containing dissolved cobalt and copper is separated from the solid residue by filtration.

Quantitative Data: Reductive Leaching of Cobalt-Copper Ore

ParameterOptimal ConditionCobalt ExtractionCopper ExtractionReference
Leaching Time30 minutes95-99%75-88%[6]
Reagent Concentration1 M HCl + 105.18 g/L FeCl₂95-99%75-88%[6]
Solid/Liquid Ratio1:2095-99%75-88%[6]
TemperatureRoom Temperature95-99%75-88%[6]

Reaction Pathway: Reductive Leaching of Co(III)

ReductiveLeaching cluster_reactants Reactants cluster_products Products CoIII Co(III) in Ore (Insoluble) CoII Co(II) (Soluble) CoIII->CoII Reduction FeIII Fe(III) FeII FeCl₂ (Reducing Agent) FeII->FeIII Oxidation H_ion H⁺ (from HCl)

Reductive leaching of Co(III) with FeCl₂.

Precursor for Synthesis of Iron-Based Materials

Ferrous chloride is a valuable precursor for the synthesis of various iron-based materials, including iron oxides with applications in pigments, catalysts, and magnetic materials.[7][8]

Synthesis of Magnetite (Fe₃O₄) Nanoparticles

Experimental Protocol: Co-precipitation Synthesis

  • Precursor Solution: A solution of ferrous chloride (FeCl₂·4H₂O) is prepared in deionized water.

  • Precipitation: The solution is heated (e.g., to 90°C) and a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), is added dropwise with vigorous stirring. This precipitates iron(II) hydroxide.

  • Oxidation: The precipitate is then partially oxidized in air to form magnetite (Fe₃O₄). The overall reaction can be simplified as: 3Fe(OH)₂(s) + ½O₂(g) → Fe₃O₄(s) + 3H₂O(l)

  • Washing and Drying: The resulting black precipitate of magnetite nanoparticles is washed several times with deionized water and ethanol (B145695) to remove impurities and then dried under vacuum.

Quantitative Data: Magnetite Nanoparticle Synthesis

ParameterValueReference
PrecursorFeCl₂·4H₂O[9]
Precipitating AgentAmmonium Hydroxide (NH₄OH)[9]
Reaction Temperature90 °C[9]
Particle Size20-22 nm (TEM)[9]

Experimental Workflow: Nanoparticle Synthesis

NanoparticleSynthesis FeCl2_sol FeCl₂ Solution Heating Heating (90°C) FeCl2_sol->Heating Precipitation Precipitation with NH₄OH Heating->Precipitation Oxidation Oxidation (in air) Precipitation->Oxidation Washing Washing (Water/Ethanol) Oxidation->Washing Drying Drying (Vacuum) Washing->Drying Fe3O4_NP Magnetite (Fe₃O₄) Nanoparticles Drying->Fe3O4_NP

Synthesis of magnetite nanoparticles.

Electrometallurgy

Ferrous chloride solutions can be used in electrometallurgy for the production of high-purity electrolytic iron and chlorine gas.

Experimental Protocol: Electrolysis of Ferrous Chloride

  • Electrolyte Preparation: A concentrated solution of ferrous chloride is prepared and maintained at an elevated temperature (e.g., 90-100°C).

  • Electrolytic Cell: The electrolysis is carried out in a divided cell with an inert anode (e.g., graphite) and a suitable cathode (e.g., stainless steel). The anolyte can be a concentrated solution of a salt like NaCl to support conductivity and prevent unwanted side reactions.

  • Electrolysis: A direct current is passed through the cell.

    • Cathode Reaction: Fe²⁺(aq) + 2e⁻ → Fe(s)

    • Anode Reaction: 2Cl⁻(aq) → Cl₂(g) + 2e⁻

  • Product Collection: High-purity iron is deposited on the cathode, and chlorine gas is evolved at the anode, which can be collected and utilized.

Quantitative Data: Ferrous Chloride Electrolysis

ParameterValueReference
Temperature90 - 100 °C[3]
Current Density10 - 25 A/ft²[3]
Voltage2.3 - 3.0 V[3]
Current Efficiency90 - 100%[3]

Logical Relationship: Electrolysis of FeCl₂

Electrolysis FeCl2_aq Aqueous FeCl₂ Solution Cathode Cathode (-) FeCl2_aq->Cathode Anode Anode (+) FeCl2_aq->Anode Electricity Direct Current Electricity->Cathode Electricity->Anode Fe_metal Electrolytic Iron (Fe) Cathode->Fe_metal Deposition Cl2_gas Chlorine Gas (Cl₂) Anode->Cl2_gas Evolution

Electrolysis of aqueous ferrous chloride.

References

Method

Application Notes and Protocols for Iron(II) Chloride Dihydrate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of iron(II) chloride dihydrate (FeCl₂·2H₂O) as a catalyst in cross-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of iron(II) chloride dihydrate (FeCl₂·2H₂O) as a catalyst in cross-coupling reactions. Iron-catalyzed cross-coupling has emerged as a cost-effective, sustainable, and environmentally benign alternative to traditional palladium- or nickel-based methods for the formation of carbon-carbon bonds.[1][2]

Introduction to Iron-Catalyzed Cross-Coupling

Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it an attractive catalyst for organic synthesis.[3] Iron catalysts, including simple salts like iron(II) chloride, have demonstrated high efficiency in various cross-coupling reactions, particularly in Kumada-type couplings of Grignard reagents with organic halides and in Suzuki-Miyaura type couplings. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

A key advantage of iron catalysis is its ability to couple a wide range of substrates, including challenging combinations like alkyl halides with aryl Grignard reagents, often with high yields and selectivity.[4] The reaction mechanisms are still a subject of active research, with evidence pointing towards the involvement of low-valent iron species, potentially including Fe(I), Fe(0), and even Fe(-II) states, which are generated in situ from the iron(II) precatalyst upon reaction with the Grignard reagent.[5][6]

Application Notes

Catalyst and Precursor:

  • Iron(II) chloride dihydrate (FeCl₂·2H₂O) can be used as a precatalyst. It is typically a pale green solid and should be stored under an inert atmosphere to prevent oxidation to iron(III) species, although some protocols successfully employ iron(III) salts which are reduced in situ.

  • The active catalytic species is formed upon reaction with the organometallic reagent (e.g., Grignard reagent).

Reaction Types:

  • Kumada-type Coupling: This is the most common application, involving the cross-coupling of a Grignard reagent with an organic halide (aryl, vinyl, or alkyl). Iron catalysts are particularly effective for C(sp²)–C(sp³) and C(sp³)–C(sp³) bond formation.

  • Suzuki-Miyaura-type Coupling: While less common than with palladium, iron-catalyzed Suzuki-Miyaura couplings of organoboron reagents with organic halides are an emerging area.[7][8] These reactions often require specific ligands and reaction conditions.

Key Reaction Parameters:

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are most commonly used, as they are compatible with Grignard reagents.

  • Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be crucial for suppressing side reactions and improving product yields, particularly in the coupling of alkyl halides.[4] The role of TMEDA is thought to involve the formation of more stable and selective iron complexes.

  • Temperature: Reactions are often conducted at low temperatures (e.g., 0 °C to -20 °C) to control the reactivity of the Grignard reagent and improve selectivity.

  • Inert Atmosphere: Due to the air- and moisture-sensitivity of the Grignard reagents and the active iron species, all reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Iron-Catalyzed Kumada-Type Cross-Coupling of an Aryl Grignard Reagent with an Alkyl Halide

This protocol is adapted from procedures using hydrated iron(II) chloride for the synthesis of alkyl-substituted arenes.[9][10]

Materials:

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) or dihydrate (FeCl₂·2H₂O)

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Alkyl halide (e.g., 1-Bromooctane)

  • Anhydrous tetrahydrofuran (THF)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • 1 M Hydrochloric acid (for quenching)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add the alkyl halide (1.0 mmol, 1.0 equiv).

  • Add anhydrous THF (5 mL) to dissolve the alkyl halide.

  • Add iron(II) chloride dihydrate or tetrahydrate (0.05 mmol, 5 mol%).

  • In a separate flame-dried flask under nitrogen, mix the aryl Grignard reagent (1.2 mmol, 1.2 equiv) with TMEDA (1.2 mmol, 1.2 equiv).

  • Cool the reaction flask containing the alkyl halide and iron catalyst to 0 °C using an ice bath.

  • Slowly add the Grignard reagent/TMEDA mixture to the reaction flask dropwise over 10-15 minutes. The reaction mixture will typically change color.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Iron-Catalyzed Enantioselective Suzuki-Miyaura Coupling of a Racemic Alkyl Bromide

This protocol is based on a reported enantioselective Suzuki-Miyaura coupling using FeCl₂.[7]

Materials:

  • Iron(II) chloride (anhydrous or dihydrate can be tested, anhydrous is specified in the reference) (FeCl₂)

  • Chiral bisphosphine ligand (e.g., (R,R)-QuinoxP*)

  • Racemic alkyl bromide (e.g., tert-butyl α-bromopropionate)

  • Arylboronic acid

  • Lithium methoxide (B1231860) (LiOMe)

  • Anhydrous tetrahydrofuran (THF)

  • Magnesium bromide (MgBr₂)

Procedure:

  • In a glovebox, add FeCl₂ (0.05 mmol, 5 mol%) and the chiral bisphosphine ligand (0.055 mmol, 5.5 mol%) to a vial.

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 1 hour.

  • In a separate vial, dissolve the arylboronic acid (1.5 mmol, 1.5 equiv) and LiOMe (3.0 mmol, 3.0 equiv) in anhydrous THF (2.0 mL) and stir for 1 hour to form the lithium arylborate.

  • Add MgBr₂ (1.5 mmol, 1.5 equiv) to the arylborate solution and stir for 10 minutes.

  • Add the arylborate solution to the catalyst mixture.

  • Add the racemic alkyl bromide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for the required time (can be up to several days), monitoring for conversion.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography to obtain the enantioenriched product.

Data Presentation

Table 1: Iron-Catalyzed Kumada-Type Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents

EntryAlkyl HalideAryl Grignard ReagentCatalyst (mol%)AdditiveTemp (°C)Time (h)Yield (%)Reference
11-BromooctanePhenylmagnesium bromideFeCl₂ (5)TMEDA0195[4]
2Cyclohexyl bromidePhenylmagnesium bromideFeCl₂ (5)TMEDA250.598[4]
31-Chloro-4-iodobutanePhenylmagnesium bromideFeCl₂ (5)TMEDA00.596[4]

Table 2: Iron-Catalyzed Enantioselective Suzuki-Miyaura Coupling

EntryArylboronic Acid DerivativeProduct Yield (%)Enantiomeric Ratio (er)Reference
14-Methoxyphenyl9484:16[7]
24-Chlorophenyl8384:16[7]
32-Naphthyl8586:14[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Flame-dry glassware under vacuum B Purge with inert gas (N2 or Ar) A->B C Prepare solutions of reagents B->C D Charge flask with alkyl halide and FeCl2·2H2O C->D E Cool to 0 °C D->E F Slowly add Grignard reagent/TMEDA mixture E->F G Stir at 0 °C for 1-2 h F->G H Quench with 1 M HCl G->H I Extract with Et2O H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K L L K->L Characterization (NMR, MS)

General workflow for iron-catalyzed Kumada cross-coupling.

Catalytic_Cycle Simplified Fe(0)/Fe(II) Catalytic Cycle Fe(II)Cl2 Fe(II)Cl2 Fe(0) Fe(0) Fe(II)Cl2->Fe(0)  + 2 R'MgX - 2 MgXCl R-Fe(II)-X R-Fe(II)-X Fe(0)->R-Fe(II)-X Oxidative Addition (R-X) R-Fe(II)-R' R-Fe(II)-R' R-Fe(II)-X->R-Fe(II)-R' Transmetalation (+ R'MgX) - MgX2 R-Fe(II)-R'->Fe(0) Reductive Elimination (R-R')

A simplified proposed catalytic cycle for iron-catalyzed cross-coupling.

References

Application

Application Notes and Protocols for the Synthesis of Iron(II) Complexes Using Iron(II) Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of iron(II) complexes utilizing iron(II) chloride dihydrate as a precursor. The focus i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of iron(II) complexes utilizing iron(II) chloride dihydrate as a precursor. The focus is on the preparation of a Schiff base complex with potential applications in drug development due to its antimicrobial properties. The methodologies, characterization data, and experimental workflows are presented to guide researchers in the synthesis and evaluation of these compounds.

Introduction to Applications

Iron(II) complexes, particularly those involving Schiff base ligands, are of significant interest in the fields of coordination chemistry and medicinal chemistry. Schiff bases are organic compounds containing an imine or azomethine group (-C=N-), which are capable of forming stable complexes with transition metal ions.[1][2] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, making them promising candidates for the development of new therapeutic agents.[1][2] Iron, being an essential element in many biological processes, offers the potential for biocompatible and cost-effective metal-based drugs.[3] The antimicrobial activity of iron(II) Schiff base complexes has been demonstrated against various bacterial and fungal strains, suggesting their potential use in combating infectious diseases.[4][5] Furthermore, iron complexes are being explored as catalysts in a variety of organic transformations.[3]

Featured Iron(II) Complex: Bis(salicylaldehyde-3,3'-diaminobenzidine)iron(II)

This document details the synthesis and characterization of an iron(II) complex with a Schiff base ligand derived from the condensation of salicylaldehyde (B1680747) and 3,3'-diaminobenzidine (B165653). Iron(II) chloride dihydrate serves as the iron source for this synthesis.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Iron(II) chloride dihydrate (FeCl₂·2H₂O) should be stored under an inert atmosphere to prevent oxidation.

Synthesis of the Schiff Base Ligand (L)

  • In a round-bottom flask, dissolve 3,3'-diaminobenzidine (1 mmol) in 100 cm³ of dry ethanol (B145695).

  • Add salicylaldehyde (4 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • The resulting yellow solid crude product is collected by filtration.

  • Wash the product several times with small portions of ethanol and finally with diethyl ether.

  • Dry the purified orange, plate-shaped Schiff base ligand in a desiccator over silica (B1680970) gel.[4]

Synthesis of the Iron(II) Complex ([Fe₂(L)]Cl₄)

  • Dissolve the Schiff base ligand (L) (1 mmol) in 100 cm³ of absolute methanol (B129727) in a reaction flask.

  • In a separate beaker, dissolve iron(II) chloride dihydrate (FeCl₂·2H₂O) (2 mmol) in 50 cm³ of methanol.

  • Add the methanolic solution of iron(II) chloride dihydrate to the ligand solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the precipitated complex by filtration.

  • Wash the complex with methanol and dry it in a desiccator over silica gel.[4]

Characterization Data

The synthesized Schiff base ligand and its iron(II) complex are characterized by various spectroscopic and analytical techniques. The quantitative data are summarized in the tables below for easy comparison.

Table 1: Physicochemical and Elemental Analysis Data

Compound/ComplexFormulaM.Wt. ( g/mol )ColorYield (%)M.P. (°C)Molar Conductivity (Ω⁻¹cm²mol⁻¹)
Ligand (L)C₂₆H₂₂N₄O₂422.48Orange-198-
[Fe₂(L)]Cl₄[Fe₂(C₂₆H₂₂N₄O₂)]Cl₄675.83Brown->300 (d)155

(d) = decomposes

Table 2: Spectroscopic Data

Compound/ComplexIR ν(C=N) (cm⁻¹)IR ν(M-N) (cm⁻¹)IR ν(M-O) (cm⁻¹)UV-Vis λₘₐₓ (nm)
Ligand (L)1625--280, 350
[Fe₂(L)]Cl₄1605510450290, 380, 550

Table 3: Thermal Analysis Data

Compound/ComplexDecomposition Step(s)Temperature Range (°C)Mass Loss (%) (Found)Mass Loss (%) (Calc.)Assignment
[Fe₂(L)]Cl₄125-25021.0021.31Loss of 4 HCl molecules
2250-60044.7955.57Decomposition of the ligand
Experimental and Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis diaminobenzidine 3,3'-Diaminobenzidine stirring_ligand Stir at RT (1 hour) diaminobenzidine->stirring_ligand salicylaldehyde Salicylaldehyde salicylaldehyde->stirring_ligand ethanol_ligand Dry Ethanol ethanol_ligand->stirring_ligand filtration_ligand Filtration & Washing stirring_ligand->filtration_ligand ligand_product Schiff Base Ligand (L) filtration_ligand->ligand_product ligand_solution Ligand (L) in Methanol ligand_product->ligand_solution fecl2 FeCl2·2H2O stirring_complex Stir at RT (24 hours) fecl2->stirring_complex methanol_complex Methanol methanol_complex->stirring_complex ligand_solution->stirring_complex filtration_complex Filtration & Washing stirring_complex->filtration_complex complex_product Iron(II) Complex filtration_complex->complex_product

Caption: General workflow for the synthesis of the Schiff base ligand and the subsequent iron(II) complex.

Signaling Pathways and Logical Relationships

The potential antimicrobial activity of the synthesized iron(II) complex can be conceptualized as a logical pathway from synthesis to application.

Logical_Pathway Start Iron(II) Chloride Dihydrate Complex Iron(II) Schiff Base Complex Start->Complex Coordination Ligand Schiff Base Ligand (N,O-donor) Ligand->Complex Chelation Activity Biological Activity (e.g., Antimicrobial) Complex->Activity Interaction with Biological Targets Application Potential Drug Development Activity->Application Therapeutic Potential

Caption: Logical relationship from precursor to potential application of the iron(II) complex.

References

Method

Application Notes and Protocols: The Role of Iron(II) Chloride Dihydrate in Nanomaterial Synthesis

Introduction Iron(II) chloride dihydrate (FeCl₂·2H₂O) is a key inorganic precursor in the field of nanotechnology, primarily utilized for the synthesis of iron-based nanomaterials.[1] Its specific hydration state can inf...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron(II) chloride dihydrate (FeCl₂·2H₂O) is a key inorganic precursor in the field of nanotechnology, primarily utilized for the synthesis of iron-based nanomaterials.[1] Its specific hydration state can influence reaction kinetics and the mechanisms of particle formation, making it a compound of interest for controlling the morphological and physicochemical properties of the resulting nanoparticles.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of Iron(II) chloride dihydrate in synthesizing various iron oxide nanoparticles, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), which have significant applications in biomedicine, catalysis, and environmental remediation.[2][3][4]

Core Applications and Mechanisms

Iron(II) chloride serves as a crucial source of Fe²⁺ ions. The most common synthesis method involving this precursor is co-precipitation .[2] This technique involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by adding a base.[2][5] The overall chemical reaction for magnetite (Fe₃O₄) synthesis is:

Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O[2]

To achieve the desired stoichiometry for magnetite, a molar ratio of Fe³⁺:Fe²⁺ is typically maintained at 2:1.[2][5] The synthesis is often performed under an inert atmosphere (e.g., nitrogen gas) to prevent the unwanted oxidation of Fe²⁺ ions, which could lead to the formation of other iron oxide phases.[2][6] The size, shape, and magnetic properties of the synthesized nanoparticles can be tailored by carefully controlling parameters such as pH, temperature, ionic strength, and the ratio of Fe²⁺/Fe³⁺.[2]

Applications of Synthesized Nanomaterials:

  • Biomedicine: Due to their superparamagnetic properties, low toxicity, and biocompatibility, iron oxide nanoparticles are used in targeted drug delivery, as contrast agents for magnetic resonance imaging (MRI), and in magnetic hyperthermia for cancer treatment.[2][3]

  • Catalysis: Iron-based nanoparticles serve as effective catalysts in various organic syntheses and industrial processes, including the valorization of carbon dioxide.[1][7]

  • Environmental Remediation: They are employed in wastewater treatment for the removal of heavy metals and organic pollutants.[1][4]

Experimental Protocols and Data

Protocol 1: Synthesis of Magnetite (Fe₃O₄) Nanoparticles via Co-Precipitation

This protocol describes a standard co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles. While many published protocols use the tetrahydrate form (FeCl₂·4H₂O) due to its common availability, the principles are directly applicable to the dihydrate form with adjustments for molar mass.

Materials:

  • Iron(II) chloride dihydrate (FeCl₂·2H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ammonium hydroxide (B78521) (NH₄OH, 25% solution) or Sodium hydroxide (NaOH)

  • Deionized water

  • Nitrogen (N₂) gas

  • Ethanol (B145695)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating option

  • Condenser

  • Thermometer

  • Dropping funnel

  • Centrifuge

  • Drying oven

Methodology:

  • Precursor Solution Preparation: Dissolve Iron(II) chloride dihydrate and Iron(III) chloride hexahydrate in deionized water within the three-neck flask. A typical molar ratio of Fe³⁺ to Fe²⁺ is 2:1.[2][7] For example, dissolve 2.58 g of FeCl₂·4H₂O and 7.03 g of FeCl₃·6H₂O in 100 mL of deionized water.[7]

  • Inert Atmosphere: Purge the system with nitrogen gas and maintain a gentle N₂ flow throughout the reaction to prevent oxidation.[2][6]

  • Heating and Stirring: Heat the solution to a specified temperature (e.g., 60-80°C) under vigorous mechanical or magnetic stirring.[6][8]

  • Precipitation: Add the precipitating agent (e.g., 15 mL of 25% NH₄OH) dropwise to the solution using the dropping funnel.[7] A black precipitate should form immediately, indicating the formation of Fe₃O₄ nanoparticles.[6]

  • Aging: Continue stirring the mixture at the elevated temperature for a period of 1-2 hours to allow for crystal growth and stabilization.[6][9]

  • Washing and Separation: Cool the suspension to room temperature. Separate the black nanoparticles from the solution using a strong magnet or by centrifugation.

  • Purification: Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and impurities.[6]

  • Drying: Dry the final product in an oven at a low temperature (e.g., 60°C) or under vacuum.[9]

Quantitative Data Presentation

The tables below summarize quantitative data from various synthesis protocols for iron-based nanoparticles using iron chloride precursors.

Table 1: Synthesis Parameters for Iron Oxide Nanoparticles via Co-Precipitation

Iron(II) Salt (Amount)Iron(III) Salt (Amount)Molar Ratio (Fe³⁺:Fe²⁺)Precipitating AgentTemp (°C)Particle Size (nm)Reference
FeCl₂·4H₂O (0.5 g)FeCl₃·6H₂O (1.35 g)~2:1NH₄OH (25%, 33 mL)6010-15[6]
FeCl₂·4H₂O (3.0 g)None Used (Oxidation in air)N/ANH₄OH (0.7 M)9020-22 (TEM)[9]
FeCl₂·4H₂O (3.97 g)FeCl₃·6H₂O (8.1 g)~3:2NH₄OH608 ± 2[10]
FeCl₂·4H₂O (2.58 g)FeCl₃·6H₂O (7.03 g)~2:1NH₃ (25%, 15 mL)Room TempNot Specified[7]
FeCl₂ (0.1 M - 1.5 M)FeCl₃ (Fixed)VariableNH₄OHRoom Temp5-8[11]

Table 2: Influence of Key Parameters on Nanoparticle Properties

ParameterEffect on NanoparticlesReference
pH / Base Concentration Affects particle size; higher concentration of ammonia (B1221849) can lead to larger particles. Complete precipitation of Fe₃O₄ occurs between pH 9 and 14.[2][6]
Temperature Influences crystallinity and particle size. Higher temperatures can promote the growth of larger, more crystalline particles.[8]
Fe²⁺/Fe³⁺ Ratio Critical for obtaining the correct stoichiometry and phase (e.g., Fe₃O₄ vs. γ-Fe₂O₃). A 1:2 ratio is standard for magnetite.[2]
Inert Atmosphere Essential for preventing the oxidation of Fe²⁺ to Fe³⁺, which ensures the formation of the desired magnetite phase.[2][6]
Stirring Speed Affects the homogeneity of the reaction mixture and can influence the nucleation and growth of nanoparticles, thereby affecting size distribution.[12]
Hydration State of Precursor The water content in the precursor (e.g., dihydrate vs. tetrahydrate) can influence reaction kinetics and particle formation mechanisms.[1]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for nanoparticle synthesis and the logical relationship between the precursor and its applications.

G cluster_prep Preparation cluster_reaction Synthesis Reaction cluster_purification Purification & Final Product start_end start_end process process decision decision output output A Prepare Precursor Solutions (FeCl₂·2H₂O & FeCl₃·6H₂O) C Mix Precursors & Heat (Under Inert Atmosphere) A->C B Prepare Base Solution (e.g., NH₄OH) D Add Base Dropwise (Precipitation) B->D C->D E Age Suspension (Stirring for 1-2h) D->E F Cool to Room Temp E->F G Separate Nanoparticles (Magnet / Centrifuge) F->G H Wash with DI Water & Ethanol G->H I Dry Nanoparticle Powder H->I J Characterize Nanoparticles (XRD, TEM, etc.) I->J

Caption: Workflow for co-precipitation synthesis of iron oxide nanoparticles.

G cluster_methods Synthesis Methods cluster_materials Resulting Nanomaterials cluster_apps Applications precursor precursor method method nanomaterial nanomaterial application application A Iron(II) Chloride Dihydrate (FeCl₂·2H₂O Precursor) B1 Co-Precipitation A->B1 B2 Hydrothermal A->B2 B3 Green Synthesis A->B3 C1 Iron Oxides (Fe₃O₄, γ-Fe₂O₃) B1->C1 C2 Doped Ferrites (e.g., Mn-Zn, Co) B1->C2 B2->C1 C3 Core-Shell Structures (e.g., Fe₃O₄@Silica) B2->C3 B3->C1 D1 Biomedical (Drug Delivery, MRI) C1->D1 D2 Catalysis C1->D2 D3 Environmental (Wastewater Treatment) C1->D3 D4 Data Storage C1->D4 C2->D2 C2->D4 C3->D1 C3->D2

Caption: Relationship between FeCl₂ precursor, synthesis, and applications.

References

Application

Application Notes and Protocols for Redox Titration of Iron(II) Chloride

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the determination of Iron(II) concentration using redox titration. This method is applicable in vari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of Iron(II) concentration using redox titration. This method is applicable in various research and development settings, including the analysis of iron content in pharmaceutical preparations and the study of redox-active compounds. Two common titrants, potassium permanganate (B83412) and potassium dichromate, are discussed.

Principle

Redox titration is a volumetric analysis technique based on an oxidation-reduction reaction between the analyte and a titrant of known concentration. In this application, Iron(II) ions (Fe²⁺) are oxidized to Iron(III) ions (Fe³⁺) by a strong oxidizing agent. The endpoint of the titration is reached when all the Fe²⁺ has been oxidized, which is typically visualized by a distinct color change.

The key reactions are:

  • With Potassium Permanganate (KMnO₄): MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)[1][2]

  • With Potassium Dichromate (K₂Cr₂O₇): Cr₂O₇²⁻(aq) + 6Fe²⁺(aq) + 14H⁺(aq) → 2Cr³⁺(aq) + 6Fe³⁺(aq) + 7H₂O(l)[3]

Experimental Protocols

Materials and Reagents
  • Analyte: Iron(II) chloride (FeCl₂) solution of unknown concentration.

  • Titrants:

    • Standardized ~0.02 M potassium permanganate (KMnO₄) solution.

    • Standardized ~0.017 M potassium dichromate (K₂Cr₂O₇) solution.

  • Acidic Medium: Dilute sulfuric acid (H₂SO₄) (e.g., 1 M).[4][5]

  • Indicator (for dichromate titration): Sodium diphenylamine (B1679370) sulfonate.[3][6][7]

  • Pre-reduction agent (if necessary): Stannous chloride (SnCl₂) solution.[8][9]

  • Reagent to remove excess pre-reduction agent: Mercuric chloride (HgCl₂) solution.[8][9]

  • Complexing agent (optional): Phosphoric acid (H₃PO₄).[3][6]

  • Apparatus: Burette, pipette, volumetric flasks, conical flasks, beaker, graduated cylinder, magnetic stirrer, and white tile.

Preparation of Solutions

2.2.1. Iron(II) Chloride Solution (Analyte)

If starting from a solid sample, accurately weigh a known mass of the iron-containing substance, dissolve it in a specific volume of deionized water, and acidify with dilute sulfuric acid.[5] If the sample may contain Iron(III), a pre-reduction step is necessary.[10]

Pre-reduction of Iron(III) to Iron(II) (if required):

  • Heat the iron solution almost to boiling.[9]

  • Add stannous chloride (SnCl₂) solution dropwise until the yellow color of Fe³⁺ disappears, then add a slight excess.[8][9]

  • Cool the solution and rapidly add mercuric chloride (HgCl₂) solution to react with the excess SnCl₂. A silky white precipitate of Hg₂Cl₂ should form. If the precipitate is gray or black, or if no precipitate forms, the sample must be discarded.[8][9]

2.2.2. Potassium Permanganate Solution (Titrant)

Potassium permanganate solutions are not stable over long periods and should be standardized before use.[8] Prepare an approximately 0.02 M solution by dissolving the required amount of KMnO₄ in deionized water.

2.2.3. Potassium Dichromate Solution (Titrant)

Potassium dichromate is a primary standard, meaning a solution of known concentration can be prepared by accurately weighing the salt and dissolving it in a known volume of deionized water.[3]

Titration Procedure

2.3.1. Titration with Potassium Permanganate

  • Preparation:

    • Rinse the burette with the standardized KMnO₄ solution and then fill it, ensuring no air bubbles are in the tip. Record the initial burette reading.[5] Due to the intense color of KMnO₄, the reading should be taken from the top of the meniscus.[5]

    • Pipette a known volume (e.g., 25.0 mL) of the Iron(II) chloride solution into a conical flask.

    • Add an equal volume of dilute sulfuric acid to the conical flask.[5]

  • Titration:

    • Place the conical flask on a white tile to easily observe the color change.

    • Titrate the Iron(II) solution with the KMnO₄ solution, swirling the flask continuously.[5]

    • The purple permanganate solution will be decolorized as it reacts with the Fe²⁺ ions.

  • Endpoint:

    • The endpoint is reached when the first persistent pale pink color is observed, indicating a slight excess of KMnO₄.[1][2][11]

    • Record the final burette reading.

  • Replicates:

    • Repeat the titration at least two more times to ensure the results are concordant (within 0.1 mL of each other).[5]

2.3.2. Titration with Potassium Dichromate

  • Preparation:

    • Rinse and fill the burette with the standardized K₂Cr₂O₇ solution and record the initial reading.

    • Pipette a known volume of the Iron(II) chloride solution into a conical flask.

    • Add dilute sulfuric acid.

    • Add a few drops of sodium diphenylamine sulfonate indicator.[3][6] Phosphoric acid can also be added to form a colorless complex with Fe³⁺, making the endpoint clearer.[3][6]

  • Titration:

    • Titrate the Iron(II) solution with the K₂Cr₂O₇ solution while swirling the flask.

    • The solution will initially be green due to the presence of Cr³⁺ ions.[3]

  • Endpoint:

    • The endpoint is indicated by a sharp color change from green to violet/purple.[3][6]

    • Record the final burette reading.

  • Replicates:

    • Repeat the titration to obtain concordant results.

Data Presentation

The quantitative data from the titrations should be recorded in a structured table for clear comparison and analysis.

TitrationInitial Burette Reading (mL)Final Burette Reading (mL)Volume of Titrant Used (mL)
Rough
1
2
3
Average

Calculations

The concentration of the Iron(II) chloride solution can be calculated using the following formula derived from the stoichiometry of the balanced chemical equation:

M₁V₁ / n₁ = M₂V₂ / n₂

Where:

  • M₁ = Molarity of the titrant (KMnO₄ or K₂Cr₂O₇)

  • V₁ = Volume of the titrant used (from the table)

  • n₁ = Stoichiometric coefficient of the titrant in the balanced equation (1 for both KMnO₄ and K₂Cr₂O₇)

  • M₂ = Molarity of the Iron(II) chloride solution (unknown)

  • V₂ = Volume of the Iron(II) chloride solution used

  • n₂ = Stoichiometric coefficient of Fe²⁺ in the balanced equation (5 for KMnO₄, 6 for K₂Cr₂O₇)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_analyte Prepare Iron(II) Chloride Solution (Analyte) prep_pipette Pipette Analyte into Flask prep_analyte->prep_pipette prep_titrant Prepare & Standardize Titrant Solution prep_burette Rinse & Fill Burette prep_titrant->prep_burette titrate Titrate with Titrant (Swirl Continuously) prep_burette->titrate prep_acid Add Acidic Medium observe Observe for Color Change (Endpoint) titrate->observe record Record Final Volume observe->record repeat_exp Repeat Titration for Concordant Results record->repeat_exp calculate Calculate Concentration of Iron(II) Chloride repeat_exp->calculate logical_relationship Titrant Titrant (Known Concentration) Reaction Redox Reaction (Oxidation of Fe²⁺) Titrant->Reaction Oxidizes Analyte Analyte Iron(II) Chloride (Unknown Concentration) Analyte->Reaction Is Oxidized Indicator Indicator (Visual Endpoint) Reaction->Indicator Causes Change Result Calculated Concentration Indicator->Result Determines

References

Method

Application Notes: The Role of Iron(II) Chloride Dihydrate in the Synthesis of Advanced Magnetic Pigments

Introduction Iron(II) chloride dihydrate (FeCl₂·2H₂O) is a critical precursor in the synthesis of high-quality magnetic iron oxide pigments, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃).[1][2] These pigments are int...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron(II) chloride dihydrate (FeCl₂·2H₂O) is a critical precursor in the synthesis of high-quality magnetic iron oxide pigments, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃).[1][2] These pigments are integral to a wide range of applications, including data storage, medical imaging, drug delivery, and anti-corrosive coatings, owing to their unique magnetic properties.[3][4][5] The dihydrate form of iron(II) chloride is particularly noted for its influence on the reaction kinetics and the final morphology of the synthesized nanoparticles.[6] This document provides detailed protocols for the synthesis of magnetic pigments using iron(II) chloride dihydrate, summarizes key experimental data, and illustrates the synthesis workflow.

Principle of Synthesis: Co-Precipitation Method

The most common and efficient method for synthesizing magnetic iron oxide nanoparticles from iron(II) chloride is chemical co-precipitation.[5] This technique involves the precipitation of iron ions from an aqueous solution by adding a base. Typically, a stoichiometric mixture of ferrous (Fe²⁺) and ferric (Fe³⁺) ions is used to form magnetite. The overall chemical reaction can be represented as:

Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O

In this process, Iron(II) chloride dihydrate serves as the source of Fe²⁺ ions. The reaction is performed under controlled temperature and pH to achieve nanoparticles with the desired size, shape, and magnetic properties.[7]

Experimental Protocols

Protocol 1: Standard Co-Precipitation of Magnetite (Fe₃O₄) Nanoparticles

This protocol details the synthesis of magnetite nanoparticles using a combination of iron(II) chloride dihydrate and iron(III) chloride hexahydrate.

Materials:

  • Iron(II) chloride dihydrate (FeCl₂·2H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized, degassed water

  • Three-neck flask

  • Mechanical stirrer

  • Heating mantle

  • Permanent magnet

Procedure:

  • Prepare Iron Salt Solution: Prepare a 0.01 M iron ion solution by dissolving Iron(II) chloride dihydrate and Iron(III) chloride hexahydrate in deionized water in a 1:2 molar ratio of Fe²⁺ to Fe³⁺.[5] For example, dissolve the appropriate amounts of the salts in 20 mL of deionized and degassed water.[7]

  • Set up Reaction Vessel: Transfer the iron salt solution to a three-neck flask equipped with a mechanical stirrer. Stir the mixture continuously for 20 minutes at a constant rate (e.g., 600 rpm).[5][8]

  • Precipitation: While vigorously stirring, add a 0.02 M solution of NaOH dropwise until the pH of the solution reaches approximately 12.[5] The formation of a black precipitate indicates the synthesis of magnetite nanoparticles.[8] This step should be performed at a controlled temperature, for example, at room temperature or elevated temperatures like 80°C, depending on the desired particle size.[7][8]

  • Aging: Continue stirring the solution for a designated period, typically 2.5 hours, after the base has been added.[5]

  • Washing: After the reaction is complete, decant the solution and wash the precipitated particles multiple times with deionized water until the pH of the supernatant is neutral. A permanent magnet can be used to hold the magnetic particles at the bottom of the flask during washing.[5]

  • Drying: Separate the final product using a permanent magnet and dry the nanoparticles overnight in an oven at 60°C.[5]

Protocol 2: Green Synthesis of Magnetic Nanoparticles

This protocol utilizes a natural and biodegradable extract from lemon peel as a surfactant and reducing agent.

Materials:

  • Iron(II) chloride dihydrate (FeCl₂·2H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Lemon peel extract (prepared by boiling lemon peels in deionized water)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare Iron Salt Solution: Prepare a 0.01 M iron ion solution by dissolving Iron(II) chloride dihydrate and Iron(III) chloride hexahydrate in deionized water in a 1:2 molar ratio of Fe²⁺ to Fe³⁺.[5]

  • Reaction Setup: Transfer the solution to a three-neck flask and stir for 20 minutes.[5]

  • Add Natural Extract: Add 20 mL of the lemon peel extract to the iron salt solution and continue stirring for another 20 minutes.[5]

  • Precipitation: Slowly add a 0.02 M NaOH solution until the pH reaches ~12, leading to the formation of a black precipitate.[5]

  • Washing and Drying: Follow steps 4-6 from Protocol 1 for aging, washing, and drying the nanoparticles.[5]

Data Presentation

The concentration of Iron(II) chloride has a significant impact on the resulting properties of the magnetic nanoparticles. The following table summarizes the findings from a study where the concentration of FeCl₂ was varied while keeping the FeCl₃ concentration constant.[9][10]

FeCl₂ Concentration (M)Crystallite Size (nm)Magnetic Size (nm)Physical Size (nm)
0.16.797.535.97
0.86.566.296.02
1.06.155.924.98
1.26.726.415.35
1.57.248.045.98

Table 1: Effect of varying FeCl₂ concentration on the properties of synthesized maghemite (γ-Fe₂O₃) nanoparticles. Data sourced from multiple studies.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the co-precipitation synthesis of magnetic iron oxide pigments.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product FeCl2 Iron(II) Chloride Dihydrate Mixing Dissolving & Mixing FeCl2->Mixing FeCl3 Iron(III) Chloride Hexahydrate FeCl3->Mixing Base Base (e.g., NaOH) Precipitation Co-Precipitation Base->Precipitation Water Deionized Water Water->Mixing Mixing->Precipitation Aging Aging Precipitation->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying Pigment Magnetic Iron Oxide Pigment (e.g., Fe3O4) Drying->Pigment

Caption: Workflow for magnetic pigment synthesis.

Conclusion

Iron(II) chloride dihydrate is an indispensable reagent in the reproducible and scalable synthesis of magnetic iron oxide pigments. The co-precipitation method, in particular, offers a versatile platform for researchers and drug development professionals to produce tailored magnetic nanoparticles by carefully controlling the experimental parameters. The protocols and data presented herein provide a solid foundation for the application of Iron(II) chloride dihydrate in the advanced manufacturing of magnetic materials for a variety of scientific and industrial purposes.

References

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of Iron(II) chloride dihydrate solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(II) chloride dihydrate solutions. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(II) chloride dihydrate solutions. The focus is on preventing the oxidation of Fe(II) to Fe(III), a common issue that can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared Iron(II) chloride solution has a yellow or brownish tint. What does this indicate?

A1: A yellow or brownish tint in your Iron(II) chloride solution is a common indicator of oxidation.[1][2] The pale green color of a fresh Fe(II) solution will change as Fe(II) is oxidized to Fe(III) by atmospheric oxygen.[3][4] This process is accelerated in neutral or alkaline conditions.[5][6][7]

Q2: How does pH affect the stability of my Iron(II) chloride solution?

A2: The pH of your solution is a critical factor in the stability of Iron(II). The rate of oxidation of Fe(II) to Fe(III) increases significantly as the pH rises.[5][6][7][8][9] In acidic conditions (pH below approximately 4), the oxidation rate is relatively slow and independent of pH.[8] However, as the pH increases above 5, the rate of oxidation rises sharply.[8]

Q3: Can I store my Iron(II) chloride solution for later use? If so, what are the best practices?

A3: While it is best to use freshly prepared solutions, you can store Iron(II) chloride solutions under specific conditions to minimize oxidation. Store the solution in a tightly sealed container to minimize exposure to air.[10][11][12] Using an inert atmosphere, such as nitrogen or argon, above the solution can further prevent oxidation.[12][13][14] Store the container in a cool, dark place. For long-term storage, acidifying the solution is recommended.[15]

Q4: What are the primary methods to prevent the oxidation of Iron(II) in my experiments?

A4: The primary methods to prevent Fe(II) oxidation are:

  • Acidification: Maintaining a low pH is a very effective way to slow down the oxidation process.[3][5][6][7][8][14][15]

  • Deoxygenation: Removing dissolved oxygen from the solvent before preparing the solution and working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[14]

  • Use of Reducing Agents: Adding a reducing agent to the solution can help maintain iron in the Fe(II) state.

  • Use of Chelating Agents: Certain chelating agents can form complexes with Fe(II), stabilizing it against oxidation.[16][17][18][19]

Troubleshooting Guides

Issue: Rapid Color Change of Solution to Yellow/Brown
  • Possible Cause 1: High pH of the Solvent.

    • Troubleshooting Step: Measure the pH of your solvent and the final solution. If the pH is neutral or alkaline, this is likely the cause of rapid oxidation.

    • Solution: Prepare the solution using a deoxygenated, acidic solvent. A pH of 2-3 is often effective. Hydrochloric acid or sulfuric acid can be used for acidification.[14]

  • Possible Cause 2: Presence of Dissolved Oxygen.

    • Troubleshooting Step: If the solution is pH-sensitive and cannot be acidified, the presence of dissolved oxygen is the likely culprit.

    • Solution: Before dissolving the Iron(II) chloride dihydrate, purge the solvent with an inert gas such as nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[14] Prepare the solution under a continuous stream of the inert gas.

Issue: Gradual Formation of Precipitate in the Solution
  • Possible Cause: Slow Oxidation and Hydrolysis.

    • Troubleshooting Step: Observe the precipitate. A reddish-brown precipitate is likely a form of iron(III) hydroxide (B78521) or oxide, resulting from the oxidation of Fe(II) followed by hydrolysis.[3]

    • Solution:

      • For immediate use: Prepare the solution fresh each time.

      • For storage: Acidify the solution to a pH below 4. This will not only slow oxidation but also keep any formed Fe(III) in solution. Additionally, store the solution in a completely filled, tightly sealed container to minimize headspace oxygen.

Data Presentation

Table 1: Effect of pH on the Rate of Iron(II) Oxidation

pH RangeRelative Oxidation RateStability of Fe(II) Solution
< 4Very SlowHigh
5 - 8Increases Steeply with pHModerate to Low
> 8FastVery Low

This table summarizes the general trend of Fe(II) oxidation as a function of pH based on established chemical principles. The spontaneous chemical oxidation of Fe(II) to Fe(III) by O2 is a complex process, and the rate can be described by the equation: -d[Fe(2+)]/dt = 6 x 10(-5)[Fe(2+)]+1.7[Fe(OH)(+)]+4.3 x 10(5)[Fe(OH)(2)(0)] (in units of mol Fe(II)/(l min)).[8] At pH values below approximately 4, the Fe(2+) concentration is dominant, and the rate is independent of pH.[8] Between pH 5 and 8, the concentration of Fe(OH)2(0), which is more readily oxidized, increases steeply with pH, leading to a corresponding increase in the overall oxidation rate.[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Acidic Iron(II) Chloride Solution
  • Deoxygenation of Solvent: Take the required volume of deionized water and purge with high-purity nitrogen or argon gas for at least 30 minutes.

  • Acidification: While continuing the inert gas purge, add a sufficient amount of concentrated hydrochloric acid or sulfuric acid to bring the pH of the water to approximately 2-3.

  • Dissolution: Weigh the required amount of Iron(II) chloride dihydrate and dissolve it in the deoxygenated, acidified water.

  • Storage: If storage is necessary, transfer the solution to a clean, airtight container, ensuring to fill it to the top to minimize headspace. Store in a cool, dark place.

Protocol 2: Preparation of a Neutral pH Iron(II) Chloride Solution for Immediate Use
  • Deoxygenation of Solvent: Purge the neutral pH buffer or deionized water with high-purity nitrogen or argon for at least 30 minutes in the reaction vessel.

  • Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas over the solvent throughout the experiment.

  • Dissolution: Dissolve the Iron(II) chloride dihydrate directly into the deoxygenated solvent under the inert atmosphere just before it is needed.

Visualizations

OxidationPathway FeCl2 Iron(II) Chloride Solution (Fe²⁺) Fe3_aq Aqueous Fe³⁺ FeCl2->Fe3_aq Oxidation O2 Dissolved Oxygen (O₂) O2->Fe3_aq H2O Water (H₂O) FeOH3 Iron(III) Hydroxide Precipitate (Fe(OH)₃) Fe3_aq->FeOH3 Hydrolysis (at higher pH)

Caption: Oxidation pathway of Iron(II) chloride in aqueous solution.

TroubleshootingWorkflow start Iron(II) Chloride Solution Shows Yellow/Brown Color or Precipitate check_ph Is the solution pH > 4? start->check_ph check_o2 Was the solvent deoxygenated? check_ph->check_o2 No acidify Acidify solution to pH 2-3 check_ph->acidify Yes deoxygenate Purge solvent with N₂ or Ar check_o2->deoxygenate No use_fresh Prepare solution fresh before use check_o2->use_fresh Yes stable_solution Stable Fe(II) Solution acidify->stable_solution deoxygenate->stable_solution use_fresh->stable_solution

Caption: Troubleshooting workflow for unstable Iron(II) chloride solutions.

References

Optimization

Storage conditions for air-sensitive Iron(II) chloride dihydrate

Technical Support Center: Iron(II) Chloride Dihydrate This technical support center provides guidance on the proper storage and handling of air-sensitive Iron(II) chloride dihydrate (FeCl₂·2H₂O) to ensure its integrity a...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Iron(II) Chloride Dihydrate

This technical support center provides guidance on the proper storage and handling of air-sensitive Iron(II) chloride dihydrate (FeCl₂·2H₂O) to ensure its integrity and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Iron(II) chloride dihydrate?

A1: Iron(II) chloride dihydrate is sensitive to air and moisture.[1] To prevent oxidation and deliquescence, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3][4] The recommended storage temperature is typically between 15–25 °C.[5][6]

Q2: Why is my solid Iron(II) chloride dihydrate not a pale green color?

A2: A color change from pale green to a yellowish-brown or reddish-brown indicates oxidation of Iron(II) to Iron(III) compounds.[7] This is typically caused by exposure to air and moisture.[1][7] The presence of these impurities can significantly affect experimental outcomes.

Q3: Can I use Iron(II) chloride dihydrate that has changed color?

A3: It is generally not recommended to use Iron(II) chloride dihydrate that has visibly oxidized. The presence of Iron(III) impurities can interfere with reactions where the +2 oxidation state of iron is critical. For sensitive applications, using fresh, properly stored material is essential.

Q4: Is Iron(II) chloride dihydrate hygroscopic?

A4: Yes, Iron(II) chloride dihydrate is a hygroscopic solid.[5][6] This means it will readily absorb moisture from the atmosphere, which can lead to degradation of the compound. Therefore, it is crucial to keep the container tightly sealed.[3]

Q5: What are the decomposition products of Iron(II) chloride dihydrate upon heating?

A5: When heated, Iron(II) chloride dihydrate will lose its water of crystallization. At approximately 120°C, it dehydrates to form anhydrous Iron(II) chloride (FeCl₂).[7][8] If heated in the presence of air, it will oxidize to form Iron(III) compounds, such as ferric oxide and ferric chloride.[7][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Pale green solid has turned yellowish-brown. Exposure to air (oxygen) leading to oxidation of Fe(II) to Fe(III).Discard the oxidized product and use fresh material from a properly sealed container. For future prevention, store under an inert atmosphere and minimize exposure to air during handling.
The solid appears wet or clumped together. Absorption of atmospheric moisture due to its hygroscopic nature.[5][6]Dry the material in a desiccator over a suitable drying agent if the extent of hydration is minimal and the application is not highly sensitive. For best results, use fresh, dry material. Ensure the container is always tightly sealed after use.
Inconsistent experimental results. Use of partially oxidized or hydrated Iron(II) chloride dihydrate.Use a fresh batch of Iron(II) chloride dihydrate. Consider purifying the compound if necessary and feasible for your application. Always handle the material in a controlled environment (e.g., glove box) for sensitive experiments.
Difficulty dissolving the solid completely in a solvent. Formation of insoluble Iron(III) hydroxides or oxides due to oxidation and reaction with moisture.If the solvent is water, acidification with a small amount of hydrochloric acid can help dissolve small amounts of these impurities. However, for best results, starting with pure material is recommended.

Experimental Protocol: Preparation of an Iron(II) Complex

This protocol describes the synthesis of a generic Iron(II) coordination complex, illustrating the handling of air-sensitive Iron(II) chloride dihydrate.

Objective: To synthesize an Iron(II)-ligand complex under inert atmosphere.

Materials:

  • Iron(II) chloride dihydrate (FeCl₂·2H₂O)

  • Ligand (e.g., 2,2'-bipyridine)

  • Anhydrous ethanol (B145695)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Cannula

  • Nitrogen or Argon gas supply

Procedure:

  • Assemble the Schlenk flask with a magnetic stir bar and ensure all glassware is dry.

  • Purge the Schlenk flask with inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under a positive flow of inert gas, quickly add the desired amount of Iron(II) chloride dihydrate to the flask.

  • Seal the flask and continue to purge with inert gas.

  • Add anhydrous ethanol to the flask via cannula under a positive pressure of inert gas.

  • Stir the mixture until the Iron(II) chloride dihydrate is fully dissolved, resulting in a pale green solution.

  • In a separate flask, dissolve the ligand in anhydrous ethanol under an inert atmosphere.

  • Slowly transfer the ligand solution to the Iron(II) chloride dihydrate solution via cannula with stirring.

  • Observe the formation of the complex, often indicated by a color change or precipitation.

  • Allow the reaction to stir for the desired amount of time at the appropriate temperature.

  • Isolate the product using standard inert atmosphere techniques such as filtration via a cannula or in a glove box.

Quantitative Data Summary

Property Value Reference
Molar Mass 162.84 g/mol [8]
Appearance Pale green solid[8]
Crystal Structure Monoclinic[8]
Density 2.39 g/cm³[7][8]
Melting Point 120 °C (decomposes)[7][8]
Solubility in Water High[8][10]

Troubleshooting Workflow

G start Start: Issue with FeCl2·2H2O Experiment check_color Is the solid pale green? start->check_color check_consistency Is the solid a free-flowing powder? check_color->check_consistency Yes oxidized Solid is likely oxidized to Fe(III). Discard and use fresh material. check_color->oxidized No (yellow/brown) hygroscopic Solid has absorbed moisture. Dry in desiccator or use fresh material. check_consistency->hygroscopic No (clumped/wet) good_material Material appears to be in good condition. check_consistency->good_material Yes check_handling Was the material handled under inert atmosphere? good_material->check_handling improper_handling Inconsistent results likely due to oxidation during handling. Refine inert atmosphere technique. check_handling->improper_handling No proceed Proceed with experiment, monitoring for other issues. check_handling->proceed Yes

References

Troubleshooting

Technical Support Center: Optimizing Reaction Yield with Iron(II) Chloride Dihydrate Catalyst

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iron(II) chloride dihydrate (FeCl₂·2H₂O) as a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iron(II) chloride dihydrate (FeCl₂·2H₂O) as a catalyst. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems encountered when using Iron(II) chloride dihydrate as a catalyst.

Issue 1: Low or No Reaction Yield

Question: My reaction is showing low to no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in reactions catalyzed by Iron(II) chloride dihydrate can stem from several factors, primarily related to the catalyst's activity, the reaction conditions, and the purity of the reagents.

Troubleshooting Workflow:

LowYieldTroubleshooting cluster_catalyst Catalyst Troubleshooting cluster_conditions Reaction Conditions Troubleshooting cluster_reagents Reagents and Solvents Troubleshooting Start Low or No Yield CheckCatalyst 1. Verify Catalyst Quality and Handling Start->CheckCatalyst CheckConditions 2. Evaluate Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK CatalystOxidation Issue: Oxidation of Fe(II) to Fe(III). Solution: Use freshly opened catalyst or store under inert gas. The dihydrate is susceptible to air oxidation. CheckCatalyst->CatalystOxidation CatalystHydration Issue: Incorrect hydration state. Solution: Ensure you are using the dihydrate as specified. Other hydrates or anhydrous forms have different activities. CheckCatalyst->CatalystHydration CheckReagents 3. Assess Reagent and Solvent Purity CheckConditions->CheckReagents Conditions OK Temperature Issue: Suboptimal temperature. Solution: Screen a range of temperatures. Some reactions require heating to overcome activation energy. CheckConditions->Temperature CatalystLoading Issue: Incorrect catalyst loading. Solution: Vary catalyst loading (e.g., 1-10 mol%). Too little may be ineffective, while too much can lead to side reactions. CheckConditions->CatalystLoading ReactionTime Issue: Insufficient reaction time. Solution: Monitor the reaction over a longer period using techniques like TLC or GC. CheckConditions->ReactionTime Optimize 4. Systematic Optimization CheckReagents->Optimize Reagents OK SolventPurity Issue: Presence of impurities in the solvent. Solution: Use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst. CheckReagents->SolventPurity SubstratePurity Issue: Impurities in starting materials. Solution: Purify substrates before use. Some functional groups can act as poisons to the catalyst. CheckReagents->SubstratePurity Success Improved Yield Optimize->Success

Troubleshooting workflow for low or no reaction yield.
Issue 2: Poor Selectivity or Formation of Side Products

Question: My reaction is producing a mixture of products or significant side products. How can I improve selectivity?

Answer: Poor selectivity can be attributed to the reaction conditions being too harsh, the catalyst promoting alternative reaction pathways, or the inherent reactivity of the substrates.

Troubleshooting Workflow:

SelectivityTroubleshooting cluster_analysis Analysis cluster_modification Parameter Adjustment cluster_additives Additives and Ligands Start Poor Selectivity / Side Products AnalyzeSideProducts 1. Identify Side Products Start->AnalyzeSideProducts ModifyConditions 2. Adjust Reaction Parameters AnalyzeSideProducts->ModifyConditions Side products identified Characterization Use techniques like NMR, GC-MS, or LC-MS to identify the structure of the major side products. AnalyzeSideProducts->Characterization ConsiderAdditives 3. Use Additives or Ligands ModifyConditions->ConsiderAdditives Optimization needed LowerTemp Issue: High temperature causing decomposition or side reactions. Solution: Lower the reaction temperature. ModifyConditions->LowerTemp AdjustLoading Issue: Catalyst loading is too high. Solution: Reduce the catalyst loading. ModifyConditions->AdjustLoading SolventEffect Issue: Solvent polarity favoring undesired pathways. Solution: Screen solvents with different polarities. ModifyConditions->SolventEffect Success Improved Selectivity ConsiderAdditives->Success Ligands Introduce ligands to modulate the catalyst's reactivity and selectivity. ConsiderAdditives->Ligands Additives Certain additives can suppress side reactions. For example, in cross-coupling, additives can minimize homocoupling. ConsiderAdditives->Additives

Troubleshooting workflow for poor selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a reaction using Iron(II) chloride dihydrate?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction. A general starting point is 1-10 mol%.[1] It is recommended to perform a screening of catalyst loading to find the best balance between reaction rate and yield for your specific transformation.

Catalyst Loading (mol%)Typical Observation
< 1Slow or incomplete reaction
1 - 5Often a good starting range for optimization
5 - 10May be necessary for less reactive substrates
> 10Increased risk of side reactions and purification challenges

Q2: How does temperature affect the performance of Iron(II) chloride dihydrate catalyzed reactions?

A2: Temperature is a critical parameter. While some reactions proceed at room temperature, many require heating to achieve a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. A systematic temperature screening is advisable.

Temperature RangePotential Outcome
Room TemperatureSuitable for highly reactive substrates.
40 - 80 °CA common range for many transformations.
> 80 °CMay be required for challenging reactions, but monitor for decomposition.

Q3: Which solvents are recommended for reactions with Iron(II) chloride dihydrate?

A3: The choice of solvent can significantly impact the reaction outcome. Iron(II) chloride dihydrate is soluble in polar solvents like THF, acetonitrile, and DMF. The polarity of the solvent can influence the catalyst's activity and selectivity.[2] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[2]

SolventPolarityGeneral Applicability
Tetrahydrofuran (THF)Polar aproticWidely used, good for many coupling reactions.
Acetonitrile (MeCN)Polar aproticCan be effective, but may coordinate to the metal center.
Dichloromethane (DCM)Polar aproticCommon solvent, but check for compatibility with reagents.
TolueneNonpolarCan be used, especially for reactions at higher temperatures.

Q4: My Iron(II) chloride dihydrate has changed color from pale green to a brownish-yellow. Can I still use it?

A4: A color change to brownish-yellow indicates oxidation of the iron(II) to iron(III).[3][4] This will significantly impact its catalytic activity in reactions where the Fe(II) oxidation state is crucial. It is highly recommended to use a fresh, pale green sample of the catalyst for best results. Store the catalyst in a tightly sealed container under an inert atmosphere to minimize oxidation.

Q5: How can I regenerate a deactivated Iron(II) chloride catalyst?

A5: Catalyst deactivation can occur through oxidation, poisoning, or fouling. For simple oxidation to Fe(III), reduction back to Fe(II) may be possible in some cases, for instance by treatment with a reducing agent. However, for laboratory-scale reactions, using a fresh batch of catalyst is often more practical and reliable. In industrial settings, regeneration processes such as high-temperature treatments or washing with acidic or basic solutions are employed, but these are not always feasible in a research lab.[3][5] A common method for regenerating iron catalysts from iron hydroxide (B78521) sludge involves dewatering, drying, baking at 350-400°C, and then dissolving the residue in acid.[6]

Experimental Protocols

Protocol 1: General Procedure for Iron-Catalyzed Cross-Coupling

This protocol provides a general starting point for a cross-coupling reaction between an aryl halide and a Grignard reagent.

Workflow Diagram:

CrossCouplingWorkflow Start Start Setup 1. Assemble Dry Glassware under Inert Atmosphere Start->Setup AddReagents 2. Add Aryl Halide and FeCl2·2H2O Setup->AddReagents AddSolvent 3. Add Anhydrous Solvent AddReagents->AddSolvent Cool 4. Cool to 0 °C AddSolvent->Cool AddGrignard 5. Add Grignard Reagent Dropwise Cool->AddGrignard React 6. Stir at Room Temperature AddGrignard->React Quench 7. Quench with Saturated NH4Cl React->Quench Workup 8. Extraction and Purification Quench->Workup End End Workup->End

Experimental workflow for a typical cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Iron(II) chloride dihydrate (0.05 mmol, 5 mol%)

  • Grignard reagent (1.2 mmol)

  • Anhydrous THF (5 mL)

  • Saturated aqueous NH₄Cl solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol) and Iron(II) chloride dihydrate (0.05 mmol).

  • Add anhydrous THF (5 mL) via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Iron-Catalyzed Aldol (B89426) Condensation

This protocol is a representative procedure for an aldol condensation catalyzed by an iron species. While many aldol condensations use strong bases, iron catalysts can offer milder conditions.

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and ketone (1.2 mmol) in a suitable solvent (e.g., ethanol, 5 mL).

  • Add Iron(II) chloride dihydrate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Iron-Catalyzed Michael Addition

This protocol outlines a general procedure for the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Procedure:

  • To a flask containing the α,β-unsaturated carbonyl compound (1.0 mmol) and the Michael donor (1.2 mmol), add Iron(II) chloride dihydrate (0.05 mmol, 5 mol%).

  • Add a suitable solvent (e.g., DCM or THF, 5 mL).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, quench the reaction with a saturated solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

References

Optimization

Troubleshooting color change in Iron(II) chloride dihydrate solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(II) chloride dihydrate (FeCl₂·2H₂O) so...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(II) chloride dihydrate (FeCl₂·2H₂O) solutions. Our aim is to help you identify and resolve common issues related to solution color changes, ensuring the stability and reliability of your experiments.

Troubleshooting Guide: Color Change in Iron(II) Chloride Solutions

Issue: My Iron(II) chloride solution, which should be pale green, has turned yellow, brown, or reddish-brown.

This color change is a common indication that the Iron(II) ions (Fe²⁺) have been oxidized to Iron(III) ions (Fe³⁺), or that hydrolysis has occurred to form iron hydroxides or oxyhydroxides.[1][2] The yellow to brown appearance is often due to the formation of various hydrated iron(III) oxide species.[1]

Follow this troubleshooting workflow to diagnose and address the issue:

TroubleshootingWorkflow start Solution Color Change Observed (Yellow/Brown) check_storage 1. Review Storage Conditions - Exposed to air? - Stored for a long time? start->check_storage check_preparation 2. Review Preparation Protocol - Was deoxygenated solvent used? - Was the solution acidified? check_storage->check_preparation diagnose_oxidation Diagnosis: Oxidation of Fe(II) to Fe(III) check_preparation->diagnose_oxidation If air exposure or long storage likely diagnose_hydrolysis Diagnosis: Hydrolysis check_preparation->diagnose_hydrolysis If pH is not acidic reversal_protocol 3. Action: Reverse Oxidation (See Protocol 2) diagnose_oxidation->reversal_protocol prevention_protocol 4. Action: Implement Preventative Measures (See Protocol 1) diagnose_hydrolysis->prevention_protocol reversal_protocol->prevention_protocol end Stable Pale Green Fe(II) Solution prevention_protocol->end

Caption: Troubleshooting workflow for color change in Iron(II) chloride solutions.

Frequently Asked Questions (FAQs)

1. Why did my Iron(II) chloride dihydrate solution change color from pale green to yellow/brown?

The primary reason for this color change is the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.[1] This oxidation is readily caused by atmospheric oxygen.[1] Another contributing factor is the hydrolysis of Fe²⁺ ions in solution, which can form various iron hydroxide (B78521) and oxyhydroxide precipitates, especially if the solution is not sufficiently acidic.[1][2]

ColorChangePathway FeCl2 Iron(II) Chloride Solution (Pale Green) FeCl3 Iron(III) Chloride Solution (Yellow/Brown) FeCl2->FeCl3 Oxidation FeOHx Iron Hydroxides/Oxyhydroxides (Brown Precipitate) FeCl2->FeOHx Hydrolysis O2 Atmospheric Oxygen (O₂) O2->FeCl3 H2O Water (H₂O) (Neutral/Alkaline pH) H2O->FeOHx

Caption: Chemical pathways leading to the discoloration of Iron(II) chloride solutions.

2. What is the correct color of a pure Iron(II) chloride dihydrate solution?

A pure solution of Iron(II) chloride is typically a pale green color.[3][4] The intensity of the green color can depend on the concentration.

3. How can I prevent the color change in my Iron(II) chloride solution?

To maintain the pale green color and the Fe²⁺ state, it is crucial to prevent both oxidation and hydrolysis. This can be achieved by:

  • Using deoxygenated water: Boiling the water and then cooling it under an inert gas (like nitrogen or argon) will remove dissolved oxygen.

  • Acidifying the solution: Adding a small amount of hydrochloric acid (HCl) to maintain a low pH (typically less than 4) will inhibit the hydrolysis of Fe²⁺ ions.[2]

  • Storing under an inert atmosphere: Storing the prepared solution in a tightly sealed container with an inert gas headspace will prevent contact with atmospheric oxygen.

4. Can I reverse the color change and recover my Iron(II) chloride solution?

Yes, if the color change is due to oxidation to Fe³⁺, it can be reversed by adding a reducing agent. A common and effective method is to add a small amount of metallic iron (e.g., iron powder or steel wool) to the solution.[5] The iron metal will reduce the Fe³⁺ ions back to Fe²⁺.

5. How does pH affect the stability of my Iron(II) chloride solution?

The pH of the solution plays a critical role in its stability. In acidic conditions (pH < 5), the solution is more stable.[6] As the pH increases towards neutral and alkaline, the rate of oxidation and hydrolysis increases significantly, leading to the formation of iron(III) species and precipitates.[7]

6. Does the concentration of Iron(II) chloride affect its color and stability?

Generally, the higher the concentration of the Iron(II) chloride solution, the more intense the pale green color will be.[2] While concentration itself is a factor, the primary drivers of instability and color change are exposure to oxygen and a non-acidic pH.

Data Summary

The stability of Iron(II) chloride solutions is significantly influenced by several factors. The following table summarizes these effects.

FactorConditionObserved Effect on SolutionStability of Fe(II)
Exposure to Air Open to atmosphereColor changes from pale green to yellow/brownLow (rapid oxidation)
Sealed, inert atmospherePale green color is maintainedHigh
pH Acidic (pH < 4)Pale green color is stableHigh
Neutral to Alkaline (pH > 6)Formation of green to black precipitatesLow (rapid hydrolysis & oxidation)
Temperature Room TemperatureStable in acidic, deoxygenated conditionsModerate to High
Elevated Temperature (e.g., 70°C)Increased rate of oxidation, even in acidic solutionLow
HCl Concentration Low (e.g., < 0.1 M)Effective at preventing hydrolysisHigh (at room temp)
High (e.g., > 2 M)May increase the rate of oxidation at elevated temperaturesDecreases with increasing temp

Experimental Protocols

Protocol 1: Preparation of a Stable Iron(II) Chloride Dihydrate Solution

This protocol details the steps for preparing an Iron(II) chloride dihydrate solution that is resistant to oxidation and hydrolysis.

Materials:

  • Iron(II) chloride dihydrate (FeCl₂·2H₂O)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Nitrogen or Argon gas source

  • Schlenk flask or a flask with a two-way stopcock

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

Procedure:

  • Deoxygenate the Water: Place the required volume of deionized water in a flask. Heat the water to boiling for 15-20 minutes to remove dissolved gases. Allow the water to cool to room temperature while continuously bubbling a gentle stream of nitrogen or argon gas through it.

  • Prepare the Flask: Place a magnetic stir bar in a clean, dry Schlenk flask.

  • Weigh the FeCl₂·2H₂O: In a glove box or under a stream of inert gas, weigh the desired amount of Iron(II) chloride dihydrate and quickly transfer it to the Schlenk flask.

  • Add Deoxygenated Water: Under a positive pressure of inert gas, transfer the deoxygenated water to the Schlenk flask containing the FeCl₂·2H₂O.

  • Acidify the Solution: Using a syringe, add a small amount of concentrated HCl to the solution to achieve a final concentration of approximately 0.1 M HCl. This will lower the pH and prevent hydrolysis.

  • Dissolve and Store: Stir the solution until the solid is completely dissolved. Store the solution in the sealed Schlenk flask under a positive pressure of inert gas.

Protocol 2: Reversal of Oxidation in an Iron(II) Chloride Solution

This protocol describes how to reduce Fe³⁺ ions back to Fe²⁺ in a discolored Iron(II) chloride solution.

Materials:

  • Discolored (yellow/brown) Iron(II) chloride solution

  • Iron powder or fine steel wool

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Filtration setup (funnel and filter paper)

Procedure:

  • Transfer the Solution: Pour the discolored solution into a beaker or flask equipped with a magnetic stir bar.

  • Add Metallic Iron: Add a small amount of iron powder or a piece of steel wool to the solution. The amount needed will depend on the extent of oxidation.

  • Stir the Solution: Stir the solution at room temperature. You should observe a gradual color change from yellow/brown back to pale green.[5] This may take several minutes to an hour.

  • Monitor the Color Change: Continue stirring until the solution has returned to a stable pale green color.

  • Filter the Solution: Once the reduction is complete, filter the solution to remove the excess iron powder or steel wool.

  • Stabilize and Store: To prevent re-oxidation, it is recommended to acidify the solution with a small amount of HCl (as described in Protocol 1) and store it in a sealed container, preferably under an inert atmosphere.

Protocol 3: UV-Vis Spectroscopic Analysis for Fe(II) and Fe(III) Content

This protocol provides a method to quantify the amount of Fe²⁺ and Fe³⁺ in your solution, which can be useful for quality control.

Principle: Fe²⁺ forms a colored complex with 1,10-phenanthroline (B135089) that absorbs strongly around 510-522 nm.[8] Fe³⁺ does not form this complex under the same conditions. Total iron can be determined by first reducing all Fe³⁺ to Fe²⁺ using a reducing agent like hydroxylamine (B1172632) hydrochloride, and then forming the complex. The Fe³⁺ concentration can then be calculated by the difference.

Materials:

  • Iron(II) chloride solution (sample)

  • 1,10-phenanthroline solution (0.1% in ethanol)

  • Hydroxylamine hydrochloride solution (10% w/v in water)

  • Sodium acetate (B1210297) buffer solution (pH ~4.5)

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure for Fe(II) Determination:

  • Pipette a known volume of your iron solution into a volumetric flask.

  • Add the sodium acetate buffer and the 1,10-phenanthroline solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for 10-15 minutes.

  • Measure the absorbance at the wavelength of maximum absorbance (around 510-522 nm) against a reagent blank.

  • Determine the concentration using a pre-established calibration curve.

Procedure for Total Iron Determination:

  • Pipette the same known volume of your iron solution into a separate volumetric flask.

  • Add the hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺. Mix and allow to react for about 10 minutes.

  • Add the sodium acetate buffer and the 1,10-phenanthroline solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for 10-15 minutes.

  • Measure the absorbance at the same wavelength as for the Fe(II) determination.

  • Determine the total iron concentration from the calibration curve.

Calculation of Fe(III) Concentration: [Fe³⁺] = [Total Iron] - [Fe²⁺]

References

Troubleshooting

Technical Support Center: Controlled Dehydration of Iron(II) Chloride Tetrahydrate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the controlled dehydration of iron(II) chloride te...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the controlled dehydration of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) to iron(II) chloride dihydrate (FeCl₂·2H₂O).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Problem Possible Cause(s) Recommended Solution(s)
Final product is a yellow, brown, or reddish-brown powder instead of the expected pale green/white dihydrate. Oxidation of Iron(II) to Iron(III).[1][2][3] This is accelerated by the presence of air (oxygen) and moisture, especially at elevated temperatures.[2]• Perform the dehydration under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]• Use a vacuum oven to remove water vapor efficiently and lower the required dehydration temperature.[5]• Ensure the starting FeCl₂·4H₂O is fresh and has not already partially oxidized. The tetrahydrate should be a pale, mint green crystalline solid.[2]
The final product's mass corresponds to the anhydrous form (FeCl₂) or a mixture, not the pure dihydrate. The dehydration temperature was too high or the heating duration was too long.[1]• Precisely control the temperature. The target range for forming the dihydrate is typically 105-115°C.[1] Heating to 120°C or higher can lead to the anhydrous form.[1]• Monitor the mass loss in real-time if using thermogravimetric analysis (TGA) to stop the process once two water molecules have been removed.• For vacuum oven methods, start with a lower temperature and shorter duration, then analyze the product to optimize the conditions.
The product is a sticky or muddy substance and won't dry completely. Formation of iron hydroxides or oxychlorides due to hydrolysis.[6][7] This occurs when water vapor is not removed efficiently, leading to reactions with the iron salt at higher temperatures.• Ensure a good vacuum is pulled on the oven or that the inert gas flow is sufficient to carry away the evolved water vapor.• Avoid excessively high heating rates, which can cause a rapid release of water that can't be immediately removed.
The yield of the dihydrate is significantly lower than theoretical. Mechanical loss of product during transfer.Decomposition of the starting material.Starting material was not pure tetrahydrate.• Handle the fine powder carefully, especially when transferring from the reaction vessel.• Ensure the starting material is accurately weighed and its purity is confirmed.• Avoid overheating, which can lead to the formation of volatile byproducts or decomposition into iron oxides.[6]
The dehydrated product quickly changes color upon exposure to air. The dihydrate and anhydrous forms are hygroscopic and sensitive to oxidation.[8][9]• Handle and store the final product in a glovebox or desiccator under an inert atmosphere.• Seal the storage container tightly to prevent exposure to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for converting Iron(II) chloride tetrahydrate to the dihydrate?

A1: The recommended temperature range is typically between 105-115°C.[1] One protocol specifies heating in a vacuum converter at 120-130°C to obtain the dihydrate.[5] It is critical to maintain precise temperature control, as heating to 120°C in some conditions can begin to form the anhydrous salt.[1]

Q2: Why did my pale green FeCl₂·4H₂O turn grass green or brownish during the experiment?

A2: A color change from the pale, mint green of the tetrahydrate to a darker grass green, yellow, or brown indicates oxidation of the iron(II) to iron(III).[2][3] This is a common issue as iron(II) compounds are readily oxidized by air, a process that is accelerated by heat and moisture.[1][2]

Q3: Can I perform the dehydration in a standard laboratory oven open to the atmosphere?

A3: It is strongly discouraged. Heating iron(II) chloride hydrates in the presence of air will likely lead to significant oxidation to iron(III) compounds.[2][4] For best results, the dehydration should be conducted under a vacuum or in a stream of an inert gas like nitrogen or argon.

Q4: How can I confirm that I have successfully synthesized the dihydrate form?

A4: You can use several analytical techniques:

  • Thermogravimetric Analysis (TGA): A successful synthesis will show a mass loss corresponding to two water molecules (~18.1%) from the original tetrahydrate.

  • X-Ray Diffraction (XRD): The powder diffraction pattern of the product should match the known pattern for FeCl₂·2H₂O.

  • Gravimetric Analysis: Carefully weigh the sample before and after dehydration. The mass loss should correspond to the theoretical mass of two water molecules.

Q5: Is it possible to overshoot the dihydrate and form anhydrous FeCl₂?

A5: Yes. If the temperature is raised to 120°C or higher, the dihydrate will lose its remaining water of crystallization to form anhydrous FeCl₂.[1] Further heating in a vacuum at around 160°C is a method for preparing the pure anhydrous form.[10][11]

Q6: My starting material is FeCl₂·4H₂O, but it already has a yellowish tint. Can I still use it?

A6: A yellowish tint suggests the presence of Fe³⁺ impurities in the starting material.[4] Using this material will likely result in an impure final product containing iron(III) species. For best results, it is recommended to use a fresh, pale green starting material.

Experimental Protocols

Method 1: Dehydration in a Vacuum Oven

This protocol is adapted from methodologies describing vacuum heating.[5]

  • Preparation: Place a known mass of fresh Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in a shallow glass dish or watch glass.

  • Loading: Place the dish in a vacuum oven.

  • Vacuum Application: Seal the oven and apply a vacuum, aiming for a pressure below 10 mmHg.

  • Heating: Set the oven temperature to 120-130°C.[5] Heat the sample under vacuum for a predetermined time (optimization may be required, start with 2-4 hours).

  • Cooling: After the heating period, turn off the heat and allow the oven to cool to room temperature under vacuum. This prevents rehydration and oxidation of the hot product.

  • Product Recovery: Once cooled, vent the oven with an inert gas like nitrogen. Immediately transfer the resulting pale green/white powder to a sealed container inside a glovebox or a desiccator.

Method 2: Dehydration under Inert Gas Flow
  • Setup: Place a known mass of FeCl₂·4H₂O in a tube furnace or a flask with a heating mantle and an gas inlet/outlet.

  • Purging: Purge the system with a dry, inert gas (e.g., nitrogen) for 15-20 minutes to remove all air.

  • Heating: While maintaining a gentle flow of the inert gas, heat the sample to 105-115°C.[1]

  • Holding: Hold at this temperature for 2-4 hours, or until mass loss stabilizes (if monitoring). The inert gas flow will carry away the evolved water vapor.

  • Cooling: Turn off the heat and allow the sample to cool to room temperature under the inert gas flow.

  • Product Recovery: Once at room temperature, transfer the product to an airtight container, preferably under an inert atmosphere.

Data Presentation

Table 1: Physical and Chemical Properties of Iron(II) Chloride Hydrates

PropertyIron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)Iron(II) Chloride Dihydrate (FeCl₂·2H₂O)Iron(II) Chloride Anhydrous (FeCl₂)
Molar Mass 198.81 g/mol [10][12]162.78 g/mol (calculated)126.75 g/mol [10]
Appearance Pale green crystalline solid[13]Pale green/white solidWhite/off-white solid[10]
Melting Point 105 °C (decomposes)[10]120 °C (decomposes)[10]677 °C[10]
Density 1.93 g/cm³[10]2.39 g/cm³[10]3.16 g/cm³[10]
CAS Number 13478-10-9[10]16399-77-2[10]7758-94-3[10]

Table 2: Theoretical Mass Loss for Dehydration Stages

Dehydration StepWater Molecules LostTheoretical Mass Loss (%)
FeCl₂·4H₂O → FeCl₂·2H₂O218.12%
FeCl₂·4H₂O → FeCl₂436.24%
FeCl₂·2H₂O → FeCl₂222.12%

Visualizations

Dehydration_Workflow cluster_prep Preparation cluster_process Dehydration Process cluster_outcome Product Handling cluster_trouble Potential Issues start Start with fresh FeCl₂·4H₂O purge Purge with Inert Gas (e.g., Nitrogen) OR Apply Vacuum start->purge heat Heat to 105-130°C purge->heat cool Cool to Room Temp (under inert atm/vacuum) heat->cool oxidation Oxidation? heat->oxidation Air Exposure overheating Overheating? heat->overheating Temp > 120°C store Store Final Product (FeCl₂·2H₂O) in inert atmosphere cool->store oxidation->store Impure Product (Fe³⁺) overheating->store Anhydrous Product (FeCl₂) Troubleshooting_Logic start Product is off-color (Yellow/Brown) cause1 Oxidation of Fe²⁺ to Fe³⁺ start->cause1 solution1 Use Inert Atmosphere or Vacuum cause1->solution1 solution2 Check Starting Material for Purity cause1->solution2 start2 Incorrect Mass Loss cause2a Too much mass lost (Anhydrous form) start2->cause2a cause2b Not enough mass lost (Incomplete reaction) start2->cause2b solution2a Reduce Temperature/ Heating Time cause2a->solution2a solution2b Increase Temperature/ Heating Time cause2b->solution2b

References

Optimization

Technical Support Center: Synthesis of Anhydrous FeCl₂ from FeCl₂·2H₂O

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of anhydrous ferrous chloride...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of anhydrous ferrous chloride (FeCl₂) from its dihydrate (FeCl₂·2H₂O). The primary challenges in this synthesis are the prevention of side reactions, namely oxidation and hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when dehydrating FeCl₂·2H₂O?

A1: The two main side reactions are:

  • Oxidation: Ferrous iron (Fe²⁺) is susceptible to oxidation to ferric iron (Fe³⁺), especially at elevated temperatures in the presence of oxygen. This results in the formation of ferric chloride (FeCl₃) as an impurity.[1][2][3]

  • Hydrolysis: The water of hydration, or any atmospheric moisture, can react with FeCl₂ at higher temperatures to form iron oxychloride (FeOCl) or iron(II) hydroxide (B78521) (Fe(OH)₂), which can further decompose to iron oxides.[3][4] This process also generates hydrochloric acid (HCl) gas.

Q2: My final product is a brownish or yellowish powder, not the expected white anhydrous FeCl₂. What happened?

A2: A brown or yellow discoloration is a strong indicator of oxidation.[2][3] The presence of ferric chloride (FeCl₃) or iron oxides gives the product this appearance. This typically occurs when the dehydration is performed in the presence of air. Even trace amounts of oxygen can lead to noticeable discoloration.

Q3: I heated the dihydrate under a stream of inert gas, but the product still seems impure. Why?

A3: While an inert gas atmosphere (like nitrogen or argon) is crucial for minimizing oxidation, it may not be sufficient to prevent hydrolysis. The water released during heating can still react with the FeCl₂ before it is carried away by the gas stream. To further suppress hydrolysis, passing a stream of dry hydrogen chloride (HCl) gas over the heated dihydrate is a more effective method.[4] The HCl atmosphere creates a reversible equilibrium that favors the anhydrous FeCl₂.

Q4: Can I dehydrate FeCl₂·2H₂O by simply heating it in a vacuum oven?

A4: Heating under vacuum is a common and effective method to remove the water of hydration while minimizing oxidation.[4] However, the temperature must be carefully controlled. If the temperature is too high, hydrolysis can still occur. It is recommended to increase the temperature gradually to allow the water to escape without causing significant decomposition. For complete dehydration, a final heating step at a higher temperature (e.g., up to 250°C) under high vacuum may be necessary.[4]

Q5: What is the role of thionyl chloride (SOCl₂) in the synthesis of anhydrous FeCl₂?

A5: Thionyl chloride can be used as a chemical dehydrating agent. It reacts with the water of hydration to form sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed.[5] This method can often be performed at lower temperatures than thermal dehydration. However, there is a risk of oxidizing Fe²⁺ to Fe³⁺ if the reaction conditions are not carefully controlled.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Final product is brown, yellow, or tan. Oxidation of Fe²⁺ to Fe³⁺ due to the presence of air/oxygen during heating.- Ensure the dehydration is performed in an oxygen-free environment (high vacuum or a continuous stream of an inert gas like argon or nitrogen).- Before heating, purge the apparatus thoroughly with the inert gas.- Consider adding a small amount of iron powder to the starting material, which can help reduce any Fe³⁺ that forms back to Fe²⁺.
Low yield of anhydrous FeCl₂. - Incomplete dehydration.- Loss of material due to sublimation if heating is too aggressive under high vacuum.- Significant hydrolysis leading to the formation of non-FeCl₂ products.- Ensure the final dehydration temperature and duration are sufficient. A temperature of up to 250°C under high vacuum is suggested for complete water removal.[4]- Increase the temperature gradually to prevent rapid sublimation.- To minimize hydrolysis, perform the dehydration in a stream of dry HCl gas.[4]
The product is clumpy and difficult to handle. Melting and subsequent resolidification of the hydrated salt.- Use a controlled, gradual heating ramp to allow for the removal of water before the melting point of the hydrate (B1144303) is reached.- Dehydration with thionyl chloride at a lower temperature may avoid this issue.
The anhydrous product quickly turns green upon exposure to air. The anhydrous FeCl₂ is highly hygroscopic and is absorbing atmospheric moisture to reform a hydrated version of ferrous chloride.- Handle the anhydrous product strictly under an inert and dry atmosphere (e.g., in a glovebox).- Store the anhydrous FeCl₂ in a tightly sealed container, preferably under an inert gas.

Experimental Protocols

Method 1: Thermal Dehydration under Vacuum

This method is suitable for general laboratory applications where high purity is desired, and oxidation needs to be minimized.

  • Preparation: Place the FeCl₂·2H₂O in a suitable flask or tube made of borosilicate glass.

  • Apparatus Setup: Connect the flask to a vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone) to collect the water.

  • Initial Dehydration: Begin evacuating the system. A gradual increase in temperature to around 120°C will remove the bulk of the water.

  • Final Dehydration: Once the initial vigorous evolution of water has subsided, gradually increase the temperature to 250°C under a high vacuum to ensure the removal of all water molecules.[4]

  • Cooling and Storage: Allow the anhydrous FeCl₂ to cool to room temperature under vacuum before transferring it to a dry, inert atmosphere for storage.

Method 2: Dehydration in a Stream of Dry HCl Gas

This is a highly effective method for producing high-purity anhydrous FeCl₂ by actively suppressing hydrolysis.

  • Apparatus Setup: Place the FeCl₂·2H₂O in a tube furnace. Connect one end to a source of dry HCl gas and the other end to a bubbler or trap to handle the excess HCl. Ensure all connections are made with materials resistant to HCl.

  • Purging: Start a slow stream of dry HCl gas through the tube to displace all air.

  • Heating: Gradually heat the sample to a temperature of around 300-400°C while maintaining the HCl flow.

  • Cooling: After the dehydration is complete, cool the sample to room temperature under a continued stream of dry HCl gas.

  • Inert Gas Purge and Storage: Before opening the apparatus, switch the gas flow from HCl to a dry, inert gas (like argon or nitrogen) to purge the system of residual HCl. Transfer the product to an inert atmosphere for storage.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Side Reaction Pathways

FeCl2_2H2O FeCl₂·2H₂O (Dihydrate) Anhydrous_FeCl2 Anhydrous FeCl₂ (Desired Product) FeCl2_2H2O->Anhydrous_FeCl2 Heat, Vacuum / Inert Atm. FeCl3 FeCl₃ (Oxidation Product) FeCl2_2H2O->FeCl3 + O₂ (Air) FeOCl FeOCl / Fe₂O₃ (Hydrolysis Products) FeCl2_2H2O->FeOCl + Heat (Hydrolysis) Anhydrous_FeCl2->FeCl3 + O₂ (Air)

Caption: Main reaction and side reactions in FeCl₂ synthesis.

Diagram 2: Troubleshooting Logic

Start Start Synthesis Product Analyze Product Start->Product Color Product is Brown/Yellow? Product->Color Yield Yield is Low? Color->Yield No Oxidation Oxidation Occurred Color->Oxidation Yes Hydrolysis Incomplete Dehydration or Hydrolysis Occurred Yield->Hydrolysis Yes Success Pure Anhydrous FeCl₂ Yield->Success No Solution_Oxidation Use Inert Atmosphere (Vacuum, Ar, N₂) Oxidation->Solution_Oxidation Solution_Hydrolysis Increase Temp/Time Use Dry HCl Stream Hydrolysis->Solution_Hydrolysis Solution_Oxidation->Start Solution_Hydrolysis->Start

Caption: A troubleshooting workflow for anhydrous FeCl₂ synthesis.

References

Troubleshooting

Removing impurities from synthesized Iron(II) chloride dihydrate

Technical Support Center: Iron(II) Chloride Dihydrate Synthesis This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Iron(II) Chloride Dihydrate Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthesized Iron(II) chloride dihydrate (FeCl₂·2H₂O).

Frequently Asked Questions (FAQs)

Q1: My final product, which should be a pale green solid, has a yellow, orange, or brownish-red discoloration. What does this indicate and how can it be resolved?

A: A yellow to brownish-red tint in your Iron(II) chloride dihydrate is a common issue and almost always indicates oxidation of the Iron(II) (ferrous) ions to Iron(III) (ferric) ions.[1][2][3] Iron(II) compounds are susceptible to oxidation, especially when exposed to air (oxygen).[1][2]

Troubleshooting Steps:

  • Assess the Extent of Oxidation: A slight yellowing might be acceptable for some applications, but significant brown or red discoloration points to a high level of ferric impurity.

  • Purification by Reduction and Recrystallization: To remove the Iron(III) impurity, you can dissolve the crude product in deoxygenated dilute hydrochloric acid. The acidic environment helps to stabilize the Iron(II) ions. Add a small amount of pure iron powder or filings to the solution and gently heat it.[4] The metallic iron will reduce the Fe³⁺ ions back to Fe²⁺.

    • 2 FeCl₃ + Fe → 3 FeCl₂

  • Filter and Recrystallize: After the reduction is complete (the solution should return to a pale green color), filter the hot solution under an inert atmosphere (like nitrogen or argon) to remove the excess iron and any other solid impurities. Allow the solution to cool slowly to crystallize the purified Iron(II) chloride dihydrate.

  • Prevention: For future syntheses, ensure all steps are performed under an inert atmosphere to minimize contact with oxygen.[1][5] Use deoxygenated solvents and purge your reaction vessel with nitrogen or argon.

Q2: My Iron(II) chloride solution contains fine black or grey insoluble particles. What is their origin and how can they be removed?

A: These insoluble particles are typically impurities originating from the iron source used in the synthesis, such as carbon or silica.[6] This is more common when using steel wool or iron nails as opposed to high-purity iron powder.[6][7]

Troubleshooting Steps:

  • Hot Filtration: These solid impurities can be easily removed by filtering the reaction mixture while it is still hot, before the crystallization step. Use an appropriate filter medium that can withstand the acidic solution.

  • Source Material: For future syntheses, consider using a higher purity grade of iron powder to minimize these insoluble contaminants.[5]

Q3: How can I confirm that I have synthesized the dihydrate (FeCl₂·2H₂O) and not the tetrahydrate (FeCl₂·4H₂O) or an anhydrous form?

A: The hydration state depends primarily on the crystallization conditions.

  • Dihydrate (FeCl₂·2H₂O): This form typically crystallizes from concentrated hydrochloric acid solutions.[1][8] It appears as a pale green to greenish-white solid.[1]

  • Tetrahydrate (FeCl₂·4H₂O): This is the more common form and crystallizes from more dilute aqueous solutions.[1][8] It is also a pale green solid.

  • Anhydrous (FeCl₂): This is a white or off-white solid formed by heating the hydrates in a vacuum.[1][8]

Troubleshooting & Verification:

  • Controlled Dehydration: If you have the tetrahydrate and require the dihydrate, you can achieve this by carefully heating the material. Heating the tetrahydrate to approximately 105-130°C in a vacuum will remove two water molecules to yield the dihydrate.[1][9] Heating to higher temperatures (around 120°C or more) in air can lead to oxidation and decomposition.[1][6]

  • Analytical Methods: For definitive confirmation, techniques like Thermogravimetric Analysis (TGA) can be used to determine the water content by measuring the mass loss upon heating. X-ray Diffraction (XRD) can also identify the specific crystalline structure of the hydrate.[3]

Q4: My final product appears damp and clumps together. How should I properly dry and store it?

A: Iron(II) chloride and its hydrates are deliquescent, meaning they readily absorb moisture from the air.[5] Improper drying or storage will lead to a damp or sticky product, which can also accelerate oxidation.

Troubleshooting Steps:

  • Drying: After filtration, wash the crystals with a small amount of a volatile solvent like diethyl ether to help remove residual water. Dry the product under vacuum or in a desiccator over a strong drying agent (e.g., P₂O₅ or concentrated H₂SO₄). Do not air-dry the product, as this will lead to significant oxidation and moisture absorption.[6]

  • Storage: Store the final, dried product in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] Storing it in a desiccator is also a good practice.

Quantitative Data Summary

The following table summarizes key physical and chemical properties relevant to the purification of Iron(II) chloride dihydrate.

PropertyIron(II) Chloride Dihydrate (FeCl₂·2H₂O)Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)Iron(II) Chloride Anhydrous (FeCl₂)Notes
Molar Mass 162.78 g/mol 198.81 g/mol [8][10]126.75 g/mol [8]Important for calculating theoretical yields.
Appearance Pale green to greenish solid[1]Pale green solid[8]White / off-white solid[8][10]Discoloration to yellow/brown indicates oxidation to Iron(III) compounds.[3]
Melting Point ~120 °C (decomposes)[8]~105 °C (decomposes)[8]677 °C[8]Hydrates lose water upon heating. Heating in air can cause oxidation.[1][6]
Solubility in Water Highly soluble68.5 g/100 mL (20 °C)[8]68.5 g/100 mL (20 °C)[8]Solutions are pale green.[8]
Solubility in Ethanol SolubleSolubleSoluble[10]Useful for non-aqueous reactions.
Solubility in Ether Practically insoluble[11]Practically insolublePractically insolubleIron(III) chloride, an impurity, is soluble in ether, which can be exploited for purification.[5]
Stability Oxidizes in air to Iron(III) compounds.[1][2]Oxidizes in air.Oxidizes in air.Handling and storage under an inert atmosphere are critical to maintain purity.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization under Inert Atmosphere

This protocol is designed to purify crude Iron(II) chloride dihydrate containing minor soluble and insoluble impurities.

  • Setup: Assemble a Schlenk line apparatus or use a glovebox to maintain an inert atmosphere (N₂ or Ar). All glassware should be oven-dried and cooled under vacuum.

  • Dissolution: Place the impure FeCl₂·2H₂O into a Schlenk flask. Add a minimal amount of deoxygenated, concentrated hydrochloric acid to dissolve the solid with gentle heating. The use of concentrated HCl favors the crystallization of the dihydrate.[1][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a sintered glass filter funnel into a second Schlenk flask. This must be done quickly and under a positive pressure of inert gas to prevent crystallization in the funnel and exposure to air.

  • Crystallization: Allow the clear, pale green solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Isolate the crystals by filtration using a Schlenk filter stick or by centrifuging the flask and decanting the supernatant.

  • Washing: Wash the crystals with a small portion of ice-cold, deoxygenated diethyl ether to remove any residual HCl and water.

  • Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent and moisture.

  • Storage: Transfer the dry, pale green crystals to a sealed container inside a glovebox or under a stream of inert gas.

Protocol 2: Removal of Iron(III) Impurities

This method is used when the product is visibly contaminated with yellow or brown Iron(III) compounds.

  • Setup: Work in a well-ventilated fume hood. An inert atmosphere is recommended for subsequent steps.

  • Dissolution & Reduction: Dissolve the discolored crystals in deoxygenated dilute HCl (approx. 1-2 M). Add about 5% by weight of high-purity iron powder to the solution.

  • Heating: Gently heat the mixture to 60-70°C and stir. The Fe³⁺ ions will be reduced to Fe²⁺, and the solution's color should change from yellow/brown back to pale green. This may take 30-60 minutes.

  • Purification: Once the reduction is complete, proceed with the recrystallization protocol described above (Protocol 1, steps 3-8) to remove the excess iron powder and isolate the pure FeCl₂·2H₂O.

Visual Guides

Troubleshooting Workflow

The following diagram outlines the decision-making process for purifying synthesized Iron(II) chloride dihydrate based on visual inspection.

G cluster_0 Visual Inspection cluster_1 Impurity Identification & Action cluster_2 Final Product start Synthesized FeCl₂·2H₂O check_color What is the color of the solid? start->check_color color_green Pale Green check_color->color_green color_yellow Yellow / Brownish-Red check_color->color_yellow check_insolubles Are insoluble particles present? color_green->check_insolubles impurity_fe3 Impurity: Iron(III) Compounds (Oxidation) color_yellow->impurity_fe3 action_filter Action: Hot Filtration check_insolubles->action_filter Yes action_none Product is likely pure. Proceed to drying. check_insolubles->action_none No action_fe3 Action: Reduce with Fe powder in dilute HCl, then recrystallize impurity_fe3->action_fe3 end_product Pure, Dry FeCl₂·2H₂O action_fe3->end_product action_filter->end_product action_none->end_product

Caption: Troubleshooting workflow for purifying Iron(II) chloride dihydrate.

Logical Relationships: Impurities and Purification

This diagram illustrates the connection between the observed problem, the likely impurity, and the corresponding purification strategy.

G cluster_observation Observation cluster_impurity Likely Impurity / Cause cluster_method Purification Method obs1 Yellow/Brown Color imp1 Iron(III) Chloride / Oxides obs1->imp1 obs2 Insoluble Black Particles imp2 Carbon / Silica from Fe source obs2->imp2 obs3 Incorrect Hydrate Form imp3 Incorrect Crystallization Conditions obs3->imp3 obs4 Damp / Deliquescent Solid imp4 Moisture Absorption / Incomplete Drying obs4->imp4 met1 Reduction (Fe/HCl) & Recrystallization imp1->met1 met2 Hot Filtration imp2->met2 met3 Controlled Dehydration / Recrystallization from Conc. HCl imp3->met3 met4 Vacuum Drying / Inert Storage imp4->met4

Caption: Relationship between impurities and purification methods.

References

Optimization

Technical Support Center: Aqueous Iron(II) Chloride Stability

This guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability of aqueous Iron(II) chloride (FeCl₂) solutions. Below you will find t...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability of aqueous Iron(II) chloride (FeCl₂) solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared Iron(II) chloride solution turning a brownish-yellow color?

A1: The brown or yellow discoloration of an aqueous Iron(II) chloride solution is a visual indicator of oxidation.[1] The Fe²⁺ ions (ferrous) are being oxidized to Fe³⁺ ions (ferric) by dissolved oxygen in the water.[1][2] This process is highly dependent on the pH of the solution. The formation of iron(III) compounds, such as hydrated iron(III) oxide (Fe₂O₃) or rust, is responsible for the color change.[1]

Q2: What is the optimal pH range for maintaining the stability of an aqueous Iron(II) chloride solution?

A2: To minimize oxidation, aqueous Iron(II) chloride solutions should be maintained in an acidic environment. At a pH below approximately 4, the oxidation rate is significantly slower and largely independent of pH.[3][4] It is recommended to keep the pH at 5.5 or lower to effectively reduce the rate of oxidation.[5] Acidifying the solution with an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can help increase its stability over time.[5]

Q3: How does pH influence the solubility of Iron(II) chloride and the formation of precipitates?

A3: Iron(II) chloride is highly soluble in water, giving a pale green solution.[6][7] However, the pH of the solution dictates the stability of the dissolved Fe²⁺ ions. As the pH increases, Fe²⁺ undergoes hydrolysis to form various hydroxylated species, such as Fe(OH)⁺ and Fe(OH)₂.[3][4] In alkaline solutions (pH > 8), significant hydrolysis occurs, leading to the precipitation of ferrous hydroxide (B78521) (Fe(OH)₂).[8][9] If oxygen is present, this precipitate will be rapidly oxidized to form iron(III) hydroxides, which are brownish-red.

Q4: What is hydrolysis of Iron(II) chloride and why is it a concern?

A4: Hydrolysis is a reaction in which a chemical compound reacts with water. In the case of Iron(II) chloride, the dissolved Fe²⁺ ion reacts with water to form species like Fe(OH)⁺ and releases H⁺ ions, which can lower the pH.[10] This process becomes more significant as the pH rises above 8.5.[9] Hydrolysis is a concern because the hydrolyzed Fe(II) species are oxidized much more rapidly than the Fe²⁺ aquo-ion.[3][11] This accelerated oxidation can lead to the rapid degradation of your Iron(II) chloride solution.

Q5: What are the best practices for preparing and storing a stable Iron(II) chloride stock solution?

A5: To prepare a stable stock solution, dissolve anhydrous Iron(II) chloride or its hydrate (B1144303) in deoxygenated water (e.g., water that has been purged with nitrogen or argon for an extended period).[5] The solution should be acidified to a pH below 4 to inhibit oxidation.[3][4] For long-term storage, the solution should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns brown/yellow immediately upon preparation. 1. High concentration of dissolved oxygen in the water. 2. The pH of the water is neutral or alkaline.1. Use deoxygenated water by purging with an inert gas (N₂ or Ar) for at least 30 minutes before dissolving the FeCl₂.[5] 2. Acidify the water with a small amount of hydrochloric acid (HCl) to a pH of 4 or lower before adding the FeCl₂.[2][5]
A greenish or off-white precipitate forms over time. 1. The pH of the solution has risen, leading to the precipitation of iron(II) hydroxide (Fe(OH)₂).[8]1. Check and adjust the pH of the solution to be acidic (pH < 6). 2. Store the solution in a container that prevents CO₂ absorption from the air, as this can alter the pH.
A reddish-brown precipitate is observed. 1. Oxidation of Fe²⁺ to Fe³⁺ followed by precipitation of iron(III) hydroxides or oxides.[1] This is accelerated at higher pH values.1. This solution is likely no longer suitable for experiments requiring Fe²⁺. Prepare a fresh solution following the best practices for preparation and storage. 2. Ensure the storage conditions are strictly anoxic and acidic.
Inconsistent experimental results using the FeCl₂ solution. 1. The concentration of active Fe²⁺ is decreasing over time due to gradual oxidation.1. Prepare fresh Iron(II) chloride solutions for each set of experiments. 2. If a stock solution must be used, quantify the Fe²⁺ concentration before each use (see Experimental Protocols).

Quantitative Data Summary

The stability and speciation of aqueous Iron(II) are highly dependent on pH. The following table summarizes the behavior of iron species at different pH ranges.

pH RangePredominant Fe(II) SpeciesOxidation RateSolubility/Precipitation Behavior
< 4 Fe²⁺Slow, independent of pH[3][4]High solubility as FeCl₂.[8]
4 - 8 Fe²⁺, Fe(OH)⁺Increases significantly with increasing pH.[3][4][11]Solubility decreases as pH rises. Precipitation of Fe(OH)₂ can begin, especially at the higher end of this range.[8]
> 8 Fe(OH)₂, Fe(OH)₃⁻Very rapid.Low solubility. Significant precipitation of Fe(OH)₂ occurs.[8][9]

Experimental Protocols

1. Preparation of a Stabilized Aqueous Iron(II) Chloride Stock Solution

  • Objective: To prepare a 1 M FeCl₂ stock solution with enhanced stability against oxidation.

  • Materials: Anhydrous FeCl₂ or FeCl₂·4H₂O, deionized water, concentrated hydrochloric acid (HCl), nitrogen or argon gas, sealed storage vessel.

  • Procedure:

    • Deoxygenate 100 mL of deionized water by vigorously bubbling nitrogen or argon gas through it for at least 30 minutes.

    • While continuing the gas purge, add a sufficient amount of concentrated HCl to adjust the pH to approximately 2-3.

    • Slowly dissolve 12.675 g of anhydrous FeCl₂ (or 19.881 g of FeCl₂·4H₂O) in the acidified, deoxygenated water.

    • Once fully dissolved, transfer the solution to a storage vessel that can be tightly sealed.

    • Flush the headspace of the vessel with the inert gas before sealing.

    • Store in a cool, dark place.

2. Quantification of Fe(II) Concentration using the Ferrozine (B1204870) Assay

  • Objective: To determine the precise concentration of Fe²⁺ in an aqueous solution.

  • Principle: Ferrozine is a colorimetric reagent that forms a stable, magenta-colored complex with Fe²⁺ ions. The intensity of the color is proportional to the Fe²⁺ concentration and can be measured spectrophotometrically.

  • Procedure:

    • Prepare a series of Fe²⁺ standards of known concentrations using a freshly prepared and stabilized FeCl₂ solution.

    • Prepare a ferrozine reagent solution (e.g., 1 g/L in a suitable buffer).

    • In a cuvette, mix a sample of your Iron(II) chloride solution (appropriately diluted) with the ferrozine reagent.

    • Allow the color to develop for a specified time (e.g., 10 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for the Fe(II)-ferrozine complex (typically around 562 nm).

    • Construct a calibration curve from the standards and determine the concentration of Fe²⁺ in your sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: Deionized Water deoxygenate Deoxygenate with N₂/Ar Purge start->deoxygenate acidify Acidify to pH < 4 with HCl deoxygenate->acidify dissolve Dissolve FeCl₂ acidify->dissolve store Store under Inert Atmosphere (N₂/Ar) dissolve->store quantify Quantify [Fe²⁺] (e.g., Ferrozine Assay) store->quantify experiment Perform Experiment quantify->experiment

Caption: Workflow for preparing and using a stabilized aqueous Iron(II) chloride solution.

logical_relationship cluster_low_ph Low pH (< 4) cluster_high_ph High pH (> 7) ph pH of Solution low_ph_node Stable Fe²⁺ (aq) Minimal Oxidation ph->low_ph_node maintains high_ph_node Rapid Oxidation to Fe³⁺ Hydrolysis Occurs ph->high_ph_node promotes precipitation Precipitation of Fe(OH)₂ / Fe(OH)₃ high_ph_node->precipitation leads to

Caption: Relationship between pH and the stability of aqueous Iron(II) chloride.

References

Troubleshooting

Technical Support Center: Iron(II) Chloride Dihydrate Waste Management

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the safe handling and disposal of Iron(II) chloride dihydrate waste, tailored for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the safe handling and disposal of Iron(II) chloride dihydrate waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Iron(II) chloride dihydrate?

A1: Iron(II) chloride dihydrate is classified as a hazardous substance with the following primary risks:

  • Corrosive to metals: It can damage metallic containers and equipment.[1][2][3]

  • Harmful if swallowed: Ingestion can lead to significant health issues.[1][2][4][5]

  • Causes serious eye damage: Direct contact with eyes can result in severe injury and risk of blindness.[1][2][4][5][6]

  • Causes skin irritation: Contact with skin can cause irritation and burns.[1][7]

Q2: What immediate steps should I take in case of accidental exposure?

A2: In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Immediately seek medical attention from an ophthalmologist.[5][6]

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water or shower.[5][6] If irritation persists, consult a physician.[6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][4] Call a doctor or a POISON CENTER if you feel unwell.[2][4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical advice if symptoms persist.[6][7]

Q3: What personal protective equipment (PPE) is required when handling Iron(II) chloride dihydrate?

A3: Appropriate PPE is crucial for safely handling this chemical. Always use:

  • Eye/Face Protection: Wear safety goggles with side protection or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374 are recommended.[1][6]

  • Body Protection: Wear protective clothing to prevent skin contact.[2][8]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[2][7]

Q4: How should I store Iron(II) chloride dihydrate and its waste?

A4: Store Iron(II) chloride dihydrate in a tightly closed, corrosive-resistant container in a dry, cool, and well-ventilated area.[1][2][6] It is hygroscopic and sensitive to air and moisture, so storage under an inert atmosphere is recommended.[4][5]

Q5: Is Iron(II) chloride dihydrate waste considered hazardous by the EPA?

A5: Yes, waste containing Iron(II) chloride can be classified as hazardous. Aqueous solutions of Iron(II) chloride are often acidic and can be considered corrosive hazardous waste if the pH is less than or equal to 2.[9] The EPA hazardous waste code for corrosive waste is D002.[10][11] Always consult local, state, and federal regulations for proper classification.[12]

Troubleshooting Guide

Issue EncounteredPossible CauseTroubleshooting Steps
Caking or clumping of solid Iron(II) chloride dihydrate. Exposure to moisture due to its hygroscopic nature.1. Handle the material under an inert atmosphere (e.g., in a glove box) if possible.2. Ensure the storage container is tightly sealed and stored in a dry environment.[4][5][6]3. If clumping occurs, gently break up the material in a controlled environment, avoiding dust generation.
Corrosion of metal storage containers or equipment. Iron(II) chloride is corrosive to most common metals.[2]1. Use corrosive-resistant containers for storage, such as those made of polypropylene.[2]2. Regularly inspect storage containers and surrounding areas for any signs of degradation.3. In case of a spill on a metal surface, immediately clean and neutralize the area.
pH of the waste solution is highly acidic. Iron(II) chloride solutions are inherently acidic.1. Follow the detailed neutralization protocol provided below to adjust the pH to a neutral range (7-9) before disposal.[13]2. Use appropriate PPE, including acid-resistant gloves and eye protection, when handling the acidic solution.
Uncertainty about the proper disposal method for treated waste. Local and national regulations for hazardous waste disposal vary.1. After neutralization, separate the liquid from the solid precipitate as described in the protocol.2. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for guidance on the disposal of the iron sludge and the neutralized liquid.[5][14]3. Ensure the waste is properly labeled with its contents and associated hazards.

Quantitative Data Summary

ParameterValueRegulatory Body/Source
OSHA Permissible Exposure Limit (PEL) 1 mg/m³ (for iron salts, as Fe)OSHA[9]
NIOSH Recommended Exposure Limit (REL) 1 mg/m³ (10-hour TWA for iron salts, as Fe)NIOSH[8][15]
ACGIH Threshold Limit Value (TLV) 1 mg/m³ (8-hour TWA for iron salts, as Fe)ACGIH[8][15]
Hazardous Waste Corrosivity Characteristic (pH) ≤ 2 or ≥ 12.5EPA[9]
EPA Hazardous Waste Code (Corrosivity) D002EPA[10][11]

Experimental Protocol: Neutralization of Iron(II) Chloride Dihydrate Waste

This protocol details the laboratory-scale neutralization of acidic Iron(II) chloride waste solutions prior to disposal.

Objective: To adjust the pH of the Iron(II) chloride waste solution to a neutral range (7-9), precipitating the iron as a less hazardous hydroxide (B78521) sludge.

Materials:

  • Iron(II) chloride dihydrate waste solution

  • Sodium carbonate (soda ash) or sodium hydroxide (caustic soda) solution (1M)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate chemical-resistant container for the reaction

  • Personal Protective Equipment (PPE) as outlined in the FAQs

Procedure:

  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Ensure all necessary PPE is worn. Place the container with the Iron(II) chloride waste solution on a stir plate and add a stir bar.

  • Dilution (if necessary): If the waste solution is highly concentrated, it is prudent to first dilute it by slowly adding the waste solution to cold water to a concentration below 10%.

  • Neutralization:

    • Begin stirring the waste solution at a moderate speed.

    • Slowly add the sodium carbonate or sodium hydroxide solution dropwise. The addition should be gradual as the neutralization reaction can be exothermic, generating heat.[3]

    • Continuously monitor the pH of the solution using a pH meter or pH paper.

  • pH Adjustment: Continue adding the neutralizing agent until the pH of the solution is stable within the 7-9 range.[13] At this point, a greenish to brownish gelatinous precipitate of iron hydroxide will have formed.[3]

  • Settling and Separation:

    • Turn off the stir plate and allow the precipitate to settle to the bottom of the container. This may take some time.

    • Once the solid has settled, carefully decant or skim the supernatant liquid.[13]

  • Waste Segregation and Disposal:

    • Supernatant Liquid: The liquid should be re-tested to ensure its pH is neutral. It can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[3]

    • Solid Sludge: The remaining iron hydroxide sludge is considered hazardous waste. Transfer the sludge to a clearly labeled hazardous waste container.[13] This container should be sealed and disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][14]

Diagrams

Waste_Handling_Workflow Iron(II) Chloride Dihydrate Waste Handling Workflow cluster_0 Preparation & Handling cluster_1 Waste Treatment (Neutralization) cluster_2 Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Aqueous Waste in Corrosion-Resistant Container A->C B Handle in Well-Ventilated Area (Fume Hood) B->C D Slowly Add Base (e.g., Sodium Carbonate) to Neutralize (pH 7-9) C->D Stirring E Allow Iron Hydroxide Precipitate to Settle D->E F Separate Supernatant from Solid Sludge E->F G Dispose of Neutral Supernatant (per local regulations) F->G Liquid Phase H Collect Solid Sludge in Labeled Hazardous Waste Container F->H Solid Phase I Arrange for Pickup by Licensed Waste Disposal Contractor H->I

Caption: Workflow for the safe neutralization and disposal of Iron(II) chloride waste.

Spill_Response_Logic Iron(II) Chloride Dihydrate Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Cleanup Sweep Up Solid Spill (Avoid Dust) or Absorb Liquid Contain->Cleanup Collect Collect Waste in a Sealed, Labeled Container Cleanup->Collect NeutralizeArea Neutralize Spill Area with Sodium Bicarbonate Solution Decontaminate Decontaminate Surfaces & PPE NeutralizeArea->Decontaminate Collect->NeutralizeArea Dispose Dispose of as Hazardous Waste Collect->Dispose

Caption: Logical steps for responding to an Iron(II) chloride dihydrate spill.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Iron(II) Chloride Dihydrate and Tetrahydrate for Researchers and Drug Development Professionals

An objective evaluation of the physical, chemical, and potential reactive differences between the dihydrate and tetrahydrate forms of iron(II) chloride, offering guidance for their application in research and pharmaceuti...

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the physical, chemical, and potential reactive differences between the dihydrate and tetrahydrate forms of iron(II) chloride, offering guidance for their application in research and pharmaceutical development.

In the realm of chemical synthesis and catalysis, the choice of precursor can significantly influence reaction outcomes. Iron(II) chloride, a versatile reagent, is commonly available in its dihydrate (FeCl₂·2H₂O) and tetrahydrate (FeCl₂·4H₂O) forms. While chemically similar, the difference in their degree of hydration imparts distinct physical properties that may translate to variations in reactivity, solubility, and handling characteristics. This guide provides a comprehensive comparison of these two hydrated forms of iron(II) chloride to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

Physical and Chemical Properties: A Tabulated Comparison

The fundamental differences between iron(II) chloride dihydrate and tetrahydrate are rooted in their physical properties, which are a direct consequence of their varying water content. These properties are summarized in the table below.

PropertyIron(II) Chloride DihydrateIron(II) Chloride TetrahydrateReferences
Chemical Formula FeCl₂·2H₂OFeCl₂·4H₂O[1]
Molar Mass 162.78 g/mol 198.81 g/mol [1]
Appearance Pale green to white-green monoclinic crystalsPale green solid[1]
Density 2.39 g/cm³1.93 g/cm³[1]
Melting Point 120 °C (decomposes)105 °C[1]
Solubility in Water SolubleHighly soluble[1]
Crystal Structure MonoclinicMonoclinic[1]
CAS Number 16399-77-213478-10-9[1]

The lower water content in the dihydrate results in a higher density and a slightly higher melting/decomposition point compared to the tetrahydrate. The crystal structure of the dihydrate is a coordination polymer where each iron center is coordinated to four bridging chloride ligands and two mutually trans water molecules.[1] This polymeric structure could influence its dissolution rate and reactivity in the solid state.

Reactivity Comparison: An Overview

While direct comparative studies on the reactivity of iron(II) chloride dihydrate and tetrahydrate are not extensively available in the reviewed literature, we can infer potential differences based on their chemical properties and known applications. Both forms serve as sources of the ferrous ion (Fe²⁺) and are susceptible to oxidation to the ferric state (Fe³⁺), particularly in the presence of air and moisture. This propensity for oxidation makes them effective reducing agents in various chemical transformations.

The key differentiator in their reactivity is likely the water of hydration. The two additional water molecules in the tetrahydrate can influence:

  • Solubility and Dissolution Rate: The higher water content in the tetrahydrate may lead to faster dissolution in aqueous and some organic solvents, potentially affecting reaction kinetics in solution-phase reactions.

  • Lewis Acidity: The coordinated water molecules can act as ligands, influencing the Lewis acidity of the iron center. While no direct comparative studies were found, the difference in the coordination sphere could lead to variations in their catalytic activity in Lewis acid-catalyzed reactions.

  • Solid-State Reactions: In solid-state or mechanochemical reactions, the difference in crystal structure and water content could significantly impact reactivity and product formation.

It is important to note that for reactions conducted in aqueous solutions, once dissolved, both hydrates will furnish the same hydrated iron(II) aqua ions, and their reactivity should be comparable. However, the initial dissolution kinetics and the impact of the solid-state form on the overall process should be considered.

Applications in Research and Development

Both iron(II) chloride dihydrate and tetrahydrate find application in various areas of chemical research and development.

Precursors for Nanoparticle Synthesis

Iron(II) chloride tetrahydrate is a commonly cited precursor for the synthesis of iron oxide nanoparticles (Fe₃O₄), often in combination with an iron(III) salt.[2][3][4][5] The choice of precursor can influence the size, shape, and magnetic properties of the resulting nanoparticles. While the literature predominantly mentions the tetrahydrate, the dihydrate could also be a viable precursor, and a comparative study would be valuable to determine any differences in the final nanoparticle characteristics.

Reducing Agents in Organic Synthesis

Iron(II) chloride is employed as a reducing agent in organic synthesis, for example, in the reduction of nitroarenes to anilines.[6][7][8][9] The efficiency of this reduction can be influenced by the reaction conditions and the specific form of the iron reagent used. While studies often specify "iron(II) chloride," the degree of hydration is not always detailed, suggesting that for many solution-phase reductions, the choice between the dihydrate and tetrahydrate may not be critical once the material is dissolved. However, for reactions sensitive to water content or where the solid is added portion-wise, the dihydrate might be preferred to minimize the introduction of water.

Wastewater Treatment

In environmental applications, iron(II) chloride is used as a coagulant and flocculant in wastewater treatment to remove impurities.[10][11][12] The effectiveness of coagulation can depend on the form of the coagulant used. While both hydrates would be effective, differences in their dissolution rates could impact the efficiency and speed of the flocculation process.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for evaluating the reactivity of iron(II) chloride dihydrate and tetrahydrate in two common applications.

Protocol 1: Comparative Synthesis of Magnetite (Fe₃O₄) Nanoparticles

Objective: To compare the size and magnetic properties of magnetite nanoparticles synthesized using iron(II) chloride dihydrate versus tetrahydrate.

Materials:

  • Iron(II) chloride dihydrate (FeCl₂·2H₂O)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ammonium (B1175870) hydroxide (B78521) solution (25%)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Preparation of Iron Salt Solutions:

    • Experiment A (Dihydrate): Dissolve a specific molar amount of FeCl₂·2H₂O and a 2:1 molar ratio of FeCl₃·6H₂O in deionized water under a nitrogen atmosphere with vigorous stirring.

    • Experiment B (Tetrahydrate): Dissolve the same molar amount of FeCl₂·4H₂O and a 2:1 molar ratio of FeCl₃·6H₂O in deionized water under a nitrogen atmosphere with vigorous stirring.

  • Co-precipitation:

    • To each solution, rapidly add ammonium hydroxide solution while maintaining vigorous stirring. A black precipitate of Fe₃O₄ should form immediately.

  • Washing and Isolation:

    • Separate the black precipitate using a strong magnet and decant the supernatant.

    • Wash the precipitate several times with deionized water until the supernatant is neutral.

    • Finally, wash with ethanol (B145695) and dry the nanoparticles under vacuum at 60°C.

  • Characterization:

    • Analyze the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Determine the crystal structure using X-ray Diffraction (XRD).

    • Evaluate the magnetic properties using a Vibrating Sample Magnetometer (VSM).

Data Presentation: The results should be tabulated to compare the average particle size, particle size distribution, and magnetic saturation values obtained from the dihydrate and tetrahydrate precursors.

Protocol 2: Comparative Reduction of a Nitroarene

Objective: To compare the reaction rate and yield of the reduction of a model nitroarene using iron(II) chloride dihydrate versus tetrahydrate.

Materials:

  • Iron(II) chloride dihydrate (FeCl₂·2H₂O)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Model nitroarene (e.g., 4-nitroacetophenone)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Thin Layer Chromatography (TLC) plates

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Reaction Setup:

    • Experiment A (Dihydrate): In a round-bottom flask, dissolve the nitroarene in a mixture of ethanol and water. Add ammonium chloride and then a specific molar equivalent of FeCl₂·2H₂O.

    • Experiment B (Tetrahydrate): In a separate flask, set up the identical reaction using the same molar equivalent of FeCl₂·4H₂O.

  • Reaction Monitoring:

    • Heat both reactions at a constant temperature (e.g., reflux).

    • Monitor the progress of the reactions at regular time intervals using TLC.

  • Work-up and Analysis:

    • Once the reactions are complete (as indicated by TLC), cool the mixtures to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the yield of the corresponding aniline (B41778) product by weight and analyze the purity and confirm the product identity using GC-MS.

Data Presentation: The data should be presented in a table comparing the reaction time and the isolated yield of the product for both the dihydrate and tetrahydrate.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the comparative experiments.

Synthesis_Workflow cluster_dihydrate Iron(II) Chloride Dihydrate cluster_tetrahydrate Iron(II) Chloride Tetrahydrate Dihydrate FeCl₂·2H₂O Solution_D Prepare Iron Salt Solution Dihydrate->Solution_D Precipitation_D Co-precipitation with NH₄OH Solution_D->Precipitation_D Washing_D Wash & Isolate Nanoparticles Precipitation_D->Washing_D Characterization_D TEM, XRD, VSM Analysis Washing_D->Characterization_D Comparison Compare Particle Size & Magnetic Properties Characterization_D->Comparison Tetrahydrate FeCl₂·4H₂O Solution_T Prepare Iron Salt Solution Tetrahydrate->Solution_T Precipitation_T Co-precipitation with NH₄OH Solution_T->Precipitation_T Washing_T Wash & Isolate Nanoparticles Precipitation_T->Washing_T Characterization_T TEM, XRD, VSM Analysis Washing_T->Characterization_T Characterization_T->Comparison

Caption: Workflow for comparing nanoparticle synthesis.

Reduction_Workflow cluster_dihydrate_reduction Iron(II) Chloride Dihydrate cluster_tetrahydrate_reduction Iron(II) Chloride Tetrahydrate Nitroarene_D Nitroarene + NH₄Cl + EtOH/H₂O Add_Dihydrate Add FeCl₂·2H₂O Nitroarene_D->Add_Dihydrate Reaction_D Heat & Monitor by TLC Add_Dihydrate->Reaction_D Workup_D Work-up & Isolation Reaction_D->Workup_D Analysis_D GC-MS Analysis Workup_D->Analysis_D Comparison_Reduction Compare Reaction Time & Yield Analysis_D->Comparison_Reduction Nitroarene_T Nitroarene + NH₄Cl + EtOH/H₂O Add_Tetrahydrate Add FeCl₂·4H₂O Nitroarene_T->Add_Tetrahydrate Reaction_T Heat & Monitor by TLC Add_Tetrahydrate->Reaction_T Workup_T Work-up & Isolation Reaction_T->Workup_T Analysis_T GC-MS Analysis Workup_T->Analysis_T Analysis_T->Comparison_Reduction

Caption: Workflow for comparing nitroarene reduction.

Conclusion

The choice between iron(II) chloride dihydrate and tetrahydrate may be subtle but can be significant depending on the specific experimental requirements. The dihydrate offers a higher iron content by weight and introduces less water into a reaction system, which could be advantageous in water-sensitive applications. Conversely, the tetrahydrate's potentially faster dissolution rate might be beneficial for certain solution-phase reactions.

For many applications, particularly in aqueous solutions, the reactivity of the two forms is expected to be similar once dissolved. However, in areas such as nanoparticle synthesis and solid-state chemistry, the differences in hydration and crystal structure could lead to discernible variations in product characteristics and reaction kinetics.

This guide highlights the need for direct, quantitative comparative studies to fully elucidate the reactivity differences between these two common laboratory reagents. The provided experimental protocols offer a framework for researchers to conduct such investigations, contributing valuable data to the scientific community and enabling more informed decisions in the selection of iron(II) chloride precursors for research and drug development.

References

Comparative

Anhydrous Ferrous Chloride vs. Iron(II) Chloride Dihydrate: A Researcher's Guide to Synthesis

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice between anhydrous and hydrated forms of a reagent can be pivotal to the success of a reaction. Iron(II...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice between anhydrous and hydrated forms of a reagent can be pivotal to the success of a reaction. Iron(II) chloride, a versatile and inexpensive catalyst and reagent, is available in both anhydrous (FeCl₂) and hydrated forms, most commonly as the dihydrate (FeCl₂·2H₂O) and tetrahydrate (FeCl₂·4H₂O). This guide provides a comprehensive comparison of anhydrous FeCl₂ and its dihydrate form, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.

Key Differentiators: A Head-to-Head Comparison

The primary distinction between anhydrous FeCl₂ and iron(II) chloride dihydrate lies in the presence of water of crystallization. This seemingly minor difference has significant implications for the physical and chemical properties of these reagents, influencing their handling, solubility, and reactivity in sensitive chemical transformations.

Anhydrous iron(II) chloride is a white to off-white, highly hygroscopic solid.[1] Its extreme sensitivity to moisture necessitates handling under inert atmosphere conditions to prevent the absorption of water, which would convert it to its hydrated form.[2] In contrast, iron(II) chloride dihydrate is a pale green crystalline solid that is more stable in air, although still susceptible to oxidation.[1][3]

The choice between the two often hinges on the specific requirements of the reaction. For moisture-sensitive reactions, particularly those involving organometallic reagents that react with water, the use of the anhydrous form is traditionally considered essential.[4] However, recent studies have revealed that in some iron-catalyzed reactions, the presence of a controlled amount of water can be beneficial.

Performance in Synthesis: An Experimental Snapshot

The impact of the hydration state of iron(II) chloride is most pronounced in catalytic applications, such as cross-coupling reactions, which are fundamental to modern drug discovery and development. While the prevailing wisdom favors strictly anhydrous conditions for these reactions, experimental evidence suggests a more nuanced reality.

A study on the effects of water on an iron-catalyzed cross-coupling of isobutylmagnesium chloride with 4-chloroanisole, utilizing an N-heterocyclic carbene (NHC) ligand, provided surprising results. The reaction yielded a significantly higher product conversion when the tetrahydrate form of FeCl₂ was used compared to the anhydrous form.[5]

Table 1: Comparison of Anhydrous FeCl₂ and Hydrated FeCl₂ in an Iron-Catalyzed Cross-Coupling Reaction [5]

CatalystYield (%)
Anhydrous FeCl₂Lower Yield (Specific % not provided in abstract)
FeCl₂·4H₂O98%

This finding suggests that water may play a beneficial role in the catalytic cycle, potentially by influencing the coordination environment of the iron center or the nature of the active catalytic species.[6] It is crucial to note that this is a specific example, and the effect of water is highly dependent on the reaction type, substrates, and ligands involved. In many other scenarios, particularly those involving highly reactive organometallics like Grignard reagents, the presence of water from the hydrated salt can lead to decomposition of the reagent and reduced yields.

Physicochemical Properties

A summary of the key physical and chemical properties of anhydrous FeCl₂ and iron(II) chloride dihydrate is presented in Table 2.

Table 2: Physicochemical Properties of Anhydrous FeCl₂ vs. Iron(II) Chloride Dihydrate

PropertyAnhydrous Iron(II) Chloride (FeCl₂)Iron(II) Chloride Dihydrate (FeCl₂·2H₂O)
Molar Mass 126.75 g/mol [1]162.78 g/mol
Appearance White to off-white/tan solid[1]Pale green crystalline solid[1]
Density 3.16 g/cm³[1]2.39 g/cm³[1]
Melting Point 677 °C[1]120 °C (decomposes)[1]
Boiling Point 1,023 °C[1]N/A
Solubility in Water Highly soluble, gives pale green solutions[1]Soluble
Solubility in THF Soluble[1]Sparingly soluble
Hygroscopicity Highly hygroscopic[2]Moderately hygroscopic
Air Sensitivity Sensitive; slowly oxidizes in air[3]Sensitive; can oxidize in air

Experimental Protocols

Preparation of Anhydrous Iron(II) Chloride

High-purity anhydrous FeCl₂ can be prepared in the laboratory, as commercial sources can sometimes contain impurities or have partially hydrated.

Protocol: Synthesis of Anhydrous FeCl₂ from Iron Powder and Methanolic HCl [1]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add iron powder.

  • Reagent Addition: Slowly add a solution of hydrochloric acid in methanol (B129727) to the stirring iron powder. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

  • Reaction: Heat the mixture to reflux until the iron powder is consumed.

  • Isolation of Methanol Solvate: Allow the reaction to cool to room temperature. The methanol solvate of iron(II) chloride will precipitate. Filter the solid under an inert atmosphere.

  • Dehydration: Transfer the methanol solvate to a Schlenk flask and heat under vacuum at approximately 160 °C to remove the methanol and obtain anhydrous FeCl₂.

  • Storage: Store the resulting anhydrous FeCl₂ in a desiccator or glovebox under an inert atmosphere.

Representative Application: Iron-Catalyzed Cross-Coupling

The following is a general protocol for an iron-catalyzed cross-coupling reaction, highlighting the handling of anhydrous FeCl₂.

Protocol: General Procedure for an Iron-Catalyzed Cross-Coupling Reaction

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add anhydrous FeCl₂ (5 mol%) and the desired ligand (e.g., an N-heterocyclic carbene precursor, 10 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., THF) to the Schlenk tube.

  • Reagent Addition: Add the aryl halide (1.0 equivalent) to the reaction mixture.

  • Grignard Reagent Addition: Slowly add the Grignard reagent (1.2 equivalents) to the stirring solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Rationale and Workflow

To further clarify the considerations and procedures discussed, the following diagrams illustrate the logical choice of reagent and a typical experimental workflow.

logical_choice Logical Choice: Anhydrous vs. Hydrated FeCl2 start Reaction Type? moisture_sensitive Moisture-Sensitive? (e.g., Grignard, organolithium) start->moisture_sensitive Yes non_sensitive Not Moisture-Sensitive start->non_sensitive No anhydrous Use Anhydrous FeCl2 moisture_sensitive->anhydrous Yes optimization Reaction Optimization Required moisture_sensitive->optimization Potentially Beneficial (case-specific) hydrated Consider Hydrated FeCl2 (e.g., FeCl2·2H2O) optimization->hydrated non_sensitive->hydrated experimental_workflow Experimental Workflow for Moisture-Sensitive Synthesis cluster_inert_atmosphere Inert Atmosphere (Glovebox or Schlenk Line) weigh_reagents Weigh Anhydrous FeCl2 and Ligand add_solvent Add Anhydrous/ Degassed Solvent weigh_reagents->add_solvent add_substrates Add Substrates add_solvent->add_substrates run_reaction Run Reaction under Inert Atmosphere add_substrates->run_reaction quench Quench Reaction run_reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification workup->purification final_product Final Product purification->final_product

References

Validation

Iron(II) Chloride vs. Iron(III) Chloride: A Comparative Guide for Lewis Acid Catalysis in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of Lewis acid catalysis, iron chlorides have emerged as cost-effective, abundant, and environmentally benign alternatives to more hazardous...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Lewis acid catalysis, iron chlorides have emerged as cost-effective, abundant, and environmentally benign alternatives to more hazardous and expensive catalysts. Both iron(II) chloride (FeCl₂) and iron(III) chloride (FeCl₃) are utilized in a variety of organic transformations, yet their catalytic efficiencies can differ significantly depending on the reaction type and conditions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in catalyst selection and optimization.

At a Glance: Key Differences in Catalytic Performance

FeatureIron(II) Chloride (FeCl₂)Iron(III) Chloride (FeCl₃)
Lewis Acidity ModerateStrong
Common Oxidation State +2+3
Typical Applications Catalyst in specific reactions, often requiring an oxidant.Widely used in a broad range of reactions.
Moisture Sensitivity Less sensitive than FeCl₃Highly sensitive to moisture

Theoretical Underpinnings: The Basis of Lewis Acidity

The superior Lewis acidity of iron(III) chloride over iron(II) chloride is rooted in the higher positive charge density of the Fe³⁺ ion compared to the Fe²⁺ ion. The Fe³⁺ ion has a smaller ionic radius and a greater effective nuclear charge, making it a stronger electron pair acceptor. This enhanced electrophilicity allows FeCl₃ to more effectively activate substrates, such as carbonyl compounds and alkyl halides, by withdrawing electron density and rendering them more susceptible to nucleophilic attack.

Recent studies have further elucidated the catalytic prowess of FeCl₃. It has been shown that in certain reactions, FeCl₃ can undergo in situ disproportionation to form the highly Lewis acidic species [FeCl₂]⁺ and the thermodynamically stable [FeCl₄]⁻.[1][2][3] This ion-pairing phenomenon significantly enhances the catalyst's reactivity.[1][2][3]

Comparative Experimental Data

The following sections present a comparative analysis of FeCl₂ and FeCl₃ as catalysts in several key organic reactions.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. While iron(III) chloride has been extensively studied as a catalyst for this reaction, comparative data with iron(II) chloride is less common. However, studies screening various Lewis acids provide insight into their relative effectiveness.

Table 1: Comparison of Iron Chloride Catalysts in the Biginelli Reaction

CatalystAldehydeβ-KetoesterUrea (B33335)/Thiourea (B124793)SolventTime (h)Yield (%)Reference
FeCl₃·6H₂O BenzaldehydeEthyl acetoacetateUreaEthanol (B145695)491[Lu & Bai, 2002]
FeCl₃·6H₂O 4-ChlorobenzaldehydeEthyl acetoacetateUreaEthanol495[Lu & Bai, 2002]
FeCl₃·6H₂O 4-NitrobenzaldehydeEthyl acetoacetateUreaEthanol589[Lu & Bai, 2002]
NiCl₂·6H₂O BenzaldehydeEthyl acetoacetateUreaEthanol492[Lu & Bai, 2002]

Note: Direct comparative data for FeCl₂ under the same conditions was not available in the cited literature. The inclusion of NiCl₂ provides a benchmark for comparison with another transition metal chloride.

Experimental Protocol: Biginelli Reaction Catalyzed by FeCl₃·6H₂O (Lu & Bai, 2002)

A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and FeCl₃·6H₂O (4 mmol, 40 mol%) in ethanol (20 mL) was refluxed for the specified time. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was then washed with cold water and the resulting solid was recrystallized from ethanol to afford the pure dihydropyrimidinone.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. Iron(III) chloride is a well-established catalyst for this reaction, often used as a milder alternative to aluminum chloride.

Table 2: Comparison of Iron Chloride Catalysts in the Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640)

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of 4-methoxyacetophenone (%)
FeCl₃ 10100285
FeCl₂ 10100240

Data is illustrative and based on typical outcomes; specific experimental sources providing a direct side-by-side comparison under identical conditions are limited.

Experimental Protocol: Friedel-Crafts Acylation Catalyzed by FeCl₃

To a stirred solution of anisole (10 mmol) and acetic anhydride (12 mmol) in a suitable solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane), anhydrous FeCl₃ (1 mmol, 10 mol%) is added portion-wise at 0 °C. The reaction mixture is then stirred at the desired temperature for the specified time. Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid and extracted with an organic solvent. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Aldol (B89426) Condensation

The aldol condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. Iron(III) chloride has been shown to be an effective catalyst for this transformation.

Table 3: FeCl₃-Catalyzed Homo-Aldol Condensation of Aldehydes

AldehydeTemperature (°C)Time (h)ProductYield (%)Reference
Butanal600.52-Ethyl-2-hexenal95[Arias-Ugarte et al., 2015]
Pentanal600.52-Propyl-2-heptenal92[Arias-Ugarte et al., 2015]
Hexanal6012-Butyl-2-octenal90[Arias-Ugarte et al., 2015]

Note: Comparative data for FeCl₂ in this specific reaction was not provided in the cited source.

Experimental Protocol: FeCl₃-Catalyzed Aldol Condensation (Arias-Ugarte et al., 2015)

To a solution of the aldehyde (10 mmol) in a minimal amount of solvent (e.g., acetonitrile), anhydrous FeCl₃ (0.5 mmol, 5 mol%) is added. The mixture is stirred at the specified temperature for the indicated time. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by distillation or column chromatography.

Reaction Mechanisms and Workflows

The catalytic cycles of iron chlorides in these reactions typically involve the coordination of the Lewis acid to an electrophilic center, thereby activating it for nucleophilic attack.

Friedel_Crafts_Acylation AcylHalide Acyl Halide (RCOX) AcyliumIon Acylium Ion [RCO]⁺[FeCl₃X]⁻ AcylHalide->AcyliumIon + FeCl₃ FeCl3 FeCl₃ SigmaComplex Arenium Ion Intermediate AcyliumIon->SigmaComplex + Arene Arene Arene (ArH) SigmaComplex->FeCl3 Regeneration Product Aryl Ketone (ArCOR) SigmaComplex->Product - H⁺ Product->Product HX HX

Figure 1: Generalized mechanism for FeCl₃-catalyzed Friedel-Crafts acylation.

Biginelli_Reaction Aldehyde Aldehyde Imine Acyliminium Ion Intermediate Aldehyde->Imine + Urea, + FeCl₃ Urea Urea Urea->Imine FeCl3 FeCl₃ FeCl3->Imine Adduct Open-chain Ureide Imine->Adduct + β-Ketoester Ketoester β-Ketoester Ketoester->Adduct Product Dihydropyrimidinone Adduct->Product Cyclization & Dehydration

Figure 2: Proposed mechanism for the FeCl₃-catalyzed Biginelli reaction.

Conclusion and Recommendations

The available experimental evidence strongly supports the superior catalytic activity of iron(III) chloride over iron(II) chloride in a wide range of Lewis acid-catalyzed reactions. The higher Lewis acidity of FeCl₃, stemming from the greater charge density of the Fe³⁺ ion, is the primary determinant of its enhanced performance. For reactions such as the Biginelli reaction, Friedel-Crafts acylation, and aldol condensation, FeCl₃ is generally the preferred catalyst, offering higher yields and shorter reaction times.

While direct comparative data is not always available, the consistently high performance of FeCl₃ in numerous studies makes it the first-choice iron-based Lewis acid for initial screening and optimization. Researchers should, however, consider the specific substrate and reaction conditions, as the milder Lewis acidity of FeCl₂ might be advantageous in cases where a highly reactive catalyst could lead to side reactions or decomposition of sensitive functional groups. Further head-to-head comparative studies under standardized conditions would be invaluable to the research community for making more nuanced catalyst selections.

References

Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of Iron(II) Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals The purity of Iron(II) chloride dihydrate (FeCl₂·2H₂O), a critical raw material in pharmaceutical synthesis, bioprocessing, and materials science, directly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Iron(II) chloride dihydrate (FeCl₂·2H₂O), a critical raw material in pharmaceutical synthesis, bioprocessing, and materials science, directly impacts the quality, safety, and efficacy of the final product. Even minute impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity.[1] This guide provides a comprehensive comparison of key analytical methods for the robust purity assessment of Iron(II) chloride dihydrate, complete with experimental protocols and performance data to aid in method selection and implementation.

Key Purity Attributes and Analytical Challenges

The primary purity concerns for Iron(II) chloride dihydrate include:

  • Assay of Iron(II): Determining the exact content of the active ferrous ion.

  • Ferric Iron (Iron(III)) Content: The primary oxidation product and a critical impurity.

  • Trace Elemental Impurities: Contamination from other metals originating from raw materials or manufacturing processes.

  • Water Content: Ensuring the correct hydration state (dihydrate) is crucial for accurate dosage and reaction stoichiometry.

The inherent susceptibility of Iron(II) to oxidation presents a significant analytical challenge, requiring careful sample handling and method design to prevent the formation of Iron(III) during analysis.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific purity attribute being assessed, the required sensitivity, and the available instrumentation. The following table summarizes the performance of commonly employed techniques.

Analytical MethodPurity Attribute AssessedPrincipleAdvantagesDisadvantagesTypical Performance
Redox Titration Assay of Iron(II)Oxidation of Fe(II) to Fe(III) by a standard oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇).High precision and accuracy, cost-effective, well-established methodology.[2][3]Lower sensitivity than instrumental methods, potential for interference from other reducing agents.[2]Accuracy: High, Precision: Excellent (RSD <1%).[4]
UV-Visible Spectrophotometry Iron(II) Assay, Ferric IronFormation of a colored complex with a chromogenic agent (e.g., 1,10-phenanthroline (B135089) for Fe(II)).[5][6]Good sensitivity, widely available instrumentation, cost-effective.Indirect measurement, potential for interference from other metal ions forming colored complexes.LOD: ~0.1-0.5 mg/L, Linear Range: ~0.1-5 mg/L.[7]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace Elemental ImpuritiesIonization of the sample in a high-temperature plasma followed by mass-to-charge ratio separation.[1]Extremely high sensitivity (ppt to ppb range), multi-element analysis capabilities.[1][4]High instrument cost, potential for polyatomic interferences (e.g., ⁴⁰Ar¹⁶O⁺ on ⁵⁶Fe⁺).[8][9]LOD: <0.1 µg/L for many elements.[10][11]
High-Performance Liquid Chromatography (HPLC) Iron(II) and Iron(III) Speciation, Impurity ProfilingSeparation of components based on their affinity for a stationary phase.Can separate and quantify both Fe(II) and Fe(III) simultaneously, high specificity.[12][13]Requires method development, can be complex, potential for on-column oxidation.LOD: ~25 µg/mL for Fe(II).[12]
Karl Fischer Titration Water ContentTitration with a reagent that reacts specifically and stoichiometrically with water.[14]High accuracy and precision for water determination, specific to water.[15]Requires specialized equipment and reagents, sensitive to atmospheric moisture.Accuracy: High, Precision: Excellent.

Experimental Protocols

Assay of Iron(II) by Redox Titration with Potassium Permanganate (B83412)

This method determines the percentage of Iron(II) in the sample.

Principle: Iron(II) is quantitatively oxidized to Iron(III) by potassium permanganate (KMnO₄) in an acidic solution. The endpoint is indicated by the first persistent pink color of the excess permanganate ion.[16][17]

Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Procedure:

  • Accurately weigh approximately 0.5 g of Iron(II) chloride dihydrate and dissolve it in a mixture of 30 mL of deionized water and 10 mL of dilute sulfuric acid in a 250 mL conical flask.

  • Titrate the solution with standardized 0.1 N potassium permanganate solution.

  • The endpoint is reached when a faint pink color persists for at least 30 seconds.

  • Record the volume of KMnO₄ solution used.

  • Calculate the percentage of Iron(II) in the sample.

Determination of Ferric Iron by UV-Visible Spectrophotometry

This method quantifies the amount of Iron(III) impurity.

Principle: Iron(III) forms a colored complex with a suitable chromogen, while Iron(II) does not, or its complex absorbs at a different wavelength. Alternatively, the total iron is determined after reduction of Fe(III) to Fe(II), and the Fe(III) content is calculated by subtracting the initially determined Fe(II) content. A common method involves the use of 1,10-phenanthroline for the determination of Fe(II).[5][18]

Procedure for Iron(II) determination (can be adapted for Iron(III) after reduction):

  • Standard Preparation: Prepare a series of standard solutions of known Iron(II) concentration.

  • Sample Preparation: Accurately weigh a sample of Iron(II) chloride dihydrate, dissolve it in deionized water, and dilute to a known volume to fall within the linear range of the assay.

  • Complex Formation: To an aliquot of each standard and the sample solution, add a reducing agent (like hydroxylamine (B1172632) hydrochloride to ensure all iron is in the Fe(II) state for total iron determination, or omit for Fe(II) assay), a pH 4-6 buffer (e.g., sodium acetate), and a solution of 1,10-phenanthroline.[6]

  • Measurement: Allow the color to develop and measure the absorbance at the wavelength of maximum absorption (λmax), typically around 510-520 nm, against a reagent blank.[5][6]

  • Quantification: Construct a calibration curve from the standard solutions and determine the concentration of Iron(II) in the sample.

Analysis of Trace Elemental Impurities by ICP-MS

This method is used for the determination of a wide range of metallic impurities at trace levels.

Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive quantification.[1][19]

Procedure:

  • Sample Digestion: Accurately weigh a sample of Iron(II) chloride dihydrate and digest it using ultra-pure nitric acid (and sometimes hydrochloric acid) to break down the sample matrix and dissolve the metals.[20]

  • Dilution: Dilute the digested sample with deionized water to a final concentration suitable for ICP-MS analysis, typically in the low ppb range.

  • Instrumental Analysis: Aspirate the diluted sample into the ICP-MS. The instrument is calibrated using multi-element standards.

  • Data Analysis: The concentration of each impurity is determined by comparing its signal intensity to the calibration curve.

Determination of Water Content by Karl Fischer Titration

This method is specific for the determination of water content.

Principle: The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and an alcohol. The iodine reacts stoichiometrically with water. The endpoint is detected potentiometrically.[14][21]

Procedure:

  • Instrument Preparation: The Karl Fischer titrator is prepared with the appropriate reagents, and the titration vessel is conditioned to a dry state.

  • Sample Introduction: A precisely weighed amount of the Iron(II) chloride dihydrate sample is introduced into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Results Sample Iron(II) Chloride Dihydrate Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution/Digestion Weighing->Dissolution KF Karl Fischer Titration Weighing->KF Titration Redox Titration Dissolution->Titration Spectro UV-Vis Spectrophotometry Dissolution->Spectro ICPMS ICP-MS Dissolution->ICPMS HPLC HPLC Dissolution->HPLC Assay Assay (%) Titration->Assay Spectro->Assay Impurities Impurity Profile (ppm/ppb) ICPMS->Impurities Water Water Content (%) KF->Water HPLC->Assay HPLC->Impurities Purity Overall Purity Assessment Assay->Purity Impurities->Purity Water->Purity

Caption: General workflow for the purity assessment of Iron(II) chloride dihydrate.

Signaling_Pathway_Comparison cluster_titration Redox Titration cluster_spectro UV-Vis Spectrophotometry cluster_icpms ICP-MS cluster_kf Karl Fischer Titration T1 Sample Dissolution in Acid T2 Titration with Standard Oxidant T1->T2 T3 Visual Endpoint Detection T2->T3 T4 Calculation of Fe(II) Assay T3->T4 S1 Complex Formation with Chromogen S2 Absorbance Measurement S1->S2 S3 Comparison to Calibration Curve S2->S3 S4 Calculation of Fe(II)/Fe(III) Conc. S3->S4 I1 Acid Digestion I2 Nebulization & Ionization in Plasma I1->I2 I3 Mass Separation & Detection I2->I3 I4 Quantification of Trace Elements I3->I4 K1 Sample Introduction into KF Cell K2 Titration with KF Reagent K1->K2 K3 Potentiometric Endpoint Detection K2->K3 K4 Calculation of Water Content K3->K4

Caption: Simplified workflows for key analytical techniques.

Conclusion

A multi-faceted approach is essential for the comprehensive purity assessment of Iron(II) chloride dihydrate. Redox titration and Karl Fischer titration are robust methods for determining the assay and water content, respectively. UV-Visible spectrophotometry offers a cost-effective means for quantifying the critical ferric iron impurity. For the detection of trace elemental impurities at the levels required for pharmaceutical and high-tech applications, the high sensitivity of ICP-MS is indispensable. HPLC provides a powerful tool for the simultaneous speciation of iron(II) and iron(III), which is particularly valuable for stability studies and the investigation of degradation pathways. The choice and validation of the appropriate analytical methods are critical to ensuring the quality and performance of Iron(II) chloride dihydrate in its intended application.

References

Validation

A Comparative Guide to the Characterization of Iron Oxide Nanoparticles from Different Precursors

For Researchers, Scientists, and Drug Development Professionals The selection of an iron precursor is a critical determinant in the synthesis of iron oxide nanoparticles (IONPs), profoundly influencing their physicochemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an iron precursor is a critical determinant in the synthesis of iron oxide nanoparticles (IONPs), profoundly influencing their physicochemical properties and, consequently, their performance in biomedical and industrial applications. This guide provides an objective comparison of IONPs synthesized from three common iron precursors: iron(III) chloride (in combination with iron(II) chloride), iron(II) sulfate (B86663), and iron(III) acetylacetonate (B107027). The comparison is supported by a summary of quantitative data from various studies and detailed experimental protocols for their synthesis and characterization.

Comparative Analysis of Nanoparticle Properties

The choice of iron precursor, in conjunction with the synthesis method, dictates the resulting nanoparticle size, morphology, crystallinity, and magnetic properties. Below is a summary of typical characteristics observed for IONPs synthesized from different precursors. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Precursor(s)Synthesis MethodTypical Particle Size (nm)Size DistributionTypical MorphologySaturation Magnetization (emu/g)Key Advantages & Disadvantages
**Iron(III) Chloride (FeCl₃) & Iron(II) Chloride (FeCl₂) **Co-precipitation5 - 25[1]Moderate to BroadSpherical[1]~60 - 80 (for Fe₃O₄)Advantages: Cost-effective, simple, scalable, produces water-soluble IONPs directly.[1] Disadvantages: Less control over size and shape, potential for wider size distribution.
Iron(II) Sulfate (FeSO₄) Co-precipitation / Hydrothermal10 - 50Narrow to ModerateFaceted (e.g., cubic, rhombic)Moderate to HighAdvantages: Good control over crystallinity and morphology. Disadvantages: Can be more sensitive to oxidation during synthesis.
Iron(III) Acetylacetonate (Fe(acac)₃) Thermal Decomposition4 - 20[2][3]Narrow[2]Spherical, Cubic[2][4]High (can exceed 80)[2]Advantages: Excellent control over size and shape, high crystallinity, and monodispersity.[2] Disadvantages: Requires high temperatures, organic solvents, and post-synthesis surface modification for aqueous applications.

Experimental Protocols

Detailed methodologies for the synthesis of IONPs using the compared precursors and their subsequent characterization are provided below. These protocols are based on established methods in the scientific literature.

Synthesis Protocols

1. Co-precipitation using Iron Chlorides (FeCl₃ & FeCl₂)

This method is widely utilized for its simplicity and scalability in producing magnetite (Fe₃O₄) nanoparticles.[1][5][6][7]

  • Materials: Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Iron(II) chloride tetrahydrate (FeCl₂·4H₂O), Ammonium hydroxide (B78521) (NH₄OH, 25%) or Sodium hydroxide (NaOH), Deionized water, Nitrogen gas (N₂).

  • Procedure:

    • Prepare a 0.5 M aqueous solution of FeCl₃·6H₂O and a 0.25 M aqueous solution of FeCl₂·4H₂O in deionized water.

    • In a three-neck flask, mix the FeCl₃ and FeCl₂ solutions in a 2:1 molar ratio under a continuous flow of nitrogen gas to prevent oxidation.[1]

    • Heat the mixture to 80°C with vigorous stirring.

    • Rapidly inject a 1.5 M solution of NH₄OH or NaOH into the flask. A black precipitate of Fe₃O₄ will form immediately.[1]

    • Continue stirring for 1-2 hours at 80°C to allow for crystal growth.

    • Cool the mixture to room temperature.

    • Separate the black precipitate using a strong magnet and discard the supernatant.

    • Wash the nanoparticles three times with deionized water and then three times with ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the nanoparticles in a vacuum oven at 60°C.

2. Co-precipitation using Iron Sulfate (FeSO₄)

This protocol is adapted for the use of ferrous sulfate, often in combination with a controlled oxidation step to achieve the desired Fe²⁺/Fe³⁺ ratio for magnetite synthesis.

  • Materials: Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), Potassium nitrate (B79036) (KNO₃), Potassium hydroxide (KOH), Deionized water, Nitrogen gas (N₂).

  • Procedure:

    • Prepare a solution of FeSO₄·7H₂O and KNO₃ in deionized water in a three-neck flask.

    • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

    • Heat the solution to 90°C with vigorous mechanical stirring under a nitrogen atmosphere.

    • Slowly add a solution of KOH to the heated mixture. A black precipitate will form.

    • Maintain the reaction at 90°C for 2 hours with continuous stirring.

    • Cool the reaction vessel to room temperature.

    • Collect the black precipitate using a permanent magnet and decant the supernatant.

    • Wash the nanoparticles repeatedly with deionized water until the supernatant is neutral.

    • Finally, wash with ethanol and dry under vacuum.

3. Thermal Decomposition using Iron(III) Acetylacetonate (Fe(acac)₃)

This method yields highly monodisperse and crystalline iron oxide nanoparticles.[2][4][8]

  • Materials: Iron(III) acetylacetonate (Fe(acac)₃), Oleic acid, Oleylamine (B85491), 1-octadecene, Ethanol, Hexane (B92381), Nitrogen or Argon gas.

  • Procedure:

    • In a three-neck flask, combine Fe(acac)₃, oleic acid, and oleylamine in 1-octadecene. The molar ratio of these components is crucial for size and shape control.[4]

    • Under a gentle flow of nitrogen or argon, heat the mixture to 120°C and maintain for 30 minutes to remove water and oxygen.

    • Increase the temperature to 200°C and hold for 2 hours.

    • Further, raise the temperature to reflux (approximately 300-320°C) and maintain for 1 hour.

    • After the reaction, cool the mixture to room temperature.

    • Add ethanol to the solution to precipitate the nanoparticles.

    • Separate the nanoparticles by centrifugation.

    • Wash the nanoparticles with a mixture of hexane and ethanol (1:3 v/v) three times.

    • Disperse the final product in a nonpolar solvent like hexane or toluene (B28343) for storage.

Characterization Protocols

1. Transmission Electron Microscopy (TEM)

TEM is used to determine the size, morphology, and size distribution of the synthesized nanoparticles.

  • Sample Preparation:

    • Disperse the nanoparticle powder in a suitable solvent (e.g., ethanol for co-precipitated particles, hexane for those from thermal decomposition) at a low concentration.

    • Sonicate the dispersion for 10-15 minutes to break up agglomerates.

    • Place a drop of the dispersion onto a carbon-coated copper TEM grid.

    • Allow the solvent to evaporate completely at room temperature before analysis.

  • Analysis:

    • Acquire images at different magnifications to observe the overall morphology and individual particle details.

    • Measure the diameters of a statistically significant number of nanoparticles (typically >100) from the TEM images using image analysis software.

    • Plot a histogram of the particle sizes to determine the average size and size distribution.

2. X-ray Diffraction (XRD)

XRD is employed to identify the crystal phase (e.g., magnetite, maghemite) and estimate the crystallite size of the nanoparticles.

  • Sample Preparation:

    • Ensure the nanoparticle sample is a dry, fine powder.

    • Mount the powder onto a zero-background sample holder. Gently press the powder to create a flat, smooth surface.

  • Analysis:

    • Perform a powder XRD scan over a relevant 2θ range (e.g., 20-80°).

    • Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases.

    • Use the Scherrer equation on the most intense diffraction peak to estimate the average crystallite size: D = (K * λ) / (β * cos(θ)) where D is the mean crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

3. Vibrating Sample Magnetometry (VSM)

VSM is used to characterize the magnetic properties of the nanoparticles, such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).

  • Sample Preparation:

    • Accurately weigh a small amount of the dry nanoparticle powder.

    • Pack the powder tightly into a sample holder (e.g., a gelatin capsule or a specialized powder holder).

  • Analysis:

    • Place the sample holder in the VSM.

    • Apply an external magnetic field and measure the magnetic moment of the sample as the field is swept from a positive maximum to a negative maximum and back.

    • Plot the magnetization (M) versus the applied magnetic field (H) to obtain the hysteresis loop.

    • From the hysteresis loop, determine the saturation magnetization (the maximum magnetization value), remanence (the magnetization at zero applied field), and coercivity (the magnetic field required to bring the magnetization to zero). For superparamagnetic nanoparticles, both remanence and coercivity should be close to zero at room temperature.

Visualizing the Workflow and Precursor Influence

The following diagrams illustrate the general experimental workflow for nanoparticle synthesis and characterization, and the conceptual relationship between the choice of iron precursor and the final nanoparticle properties.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursor Iron Precursor (e.g., FeCl3/FeCl2, FeSO4, Fe(acac)3) Reaction Reaction (Co-precipitation or Thermal Decomposition) Precursor->Reaction Solvent Solvent (Aqueous or Organic) Solvent->Reaction Reagents Other Reagents (Base, Surfactant) Reagents->Reaction Separation Separation (Magnet, Centrifugation) Reaction->Separation Washing Washing (Water, Ethanol, etc.) Drying Drying Washing->Drying Separation->Washing TEM TEM (Size, Morphology) Drying->TEM XRD XRD (Crystal Structure, Size) Drying->XRD VSM VSM (Magnetic Properties) Drying->VSM Precursor_Influence cluster_precursors Iron Precursors cluster_synthesis Synthesis Method cluster_properties Nanoparticle Properties FeCl Iron Chlorides (FeCl3 / FeCl2) CoPrecip Co-precipitation FeCl->CoPrecip FeSO4 Iron Sulfate (FeSO4) FeSO4->CoPrecip Fe_acac Iron Acetylacetonate (Fe(acac)3) ThermalDecomp Thermal Decomposition Fe_acac->ThermalDecomp Size Size & Distribution CoPrecip->Size Morphology Morphology CoPrecip->Morphology Crystallinity Crystallinity CoPrecip->Crystallinity Magnetism Magnetic Properties CoPrecip->Magnetism ThermalDecomp->Size ThermalDecomp->Morphology ThermalDecomp->Crystallinity ThermalDecomp->Magnetism

References

Comparative

A Comparative Guide to Iron(II) Chloride Dihydrate and Ferrous Sulfate in Water Treatment

For Immediate Publication Analysis for Researchers, Scientists, and Drug Development Professionals on the Efficacy of Iron-Based Coagulants in Water Purification. The selection of an appropriate coagulant is a critical d...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Analysis for Researchers, Scientists, and Drug Development Professionals on the Efficacy of Iron-Based Coagulants in Water Purification.

The selection of an appropriate coagulant is a critical decision in water and wastewater treatment design, directly impacting operational efficiency, cost, and the quality of the finished water. Among the most common chemical coagulants are iron-based salts, prized for their effectiveness and wide availability. This guide provides an objective comparison of two such salts in their ferrous (Fe²⁺) state: Iron(II) chloride dihydrate (FeCl₂·2H₂O) and Ferrous sulfate (B86663) (FeSO₄), focusing on their performance in critical water treatment applications.

Principle of Coagulation by Iron Salts

In water treatment, coagulation is a chemical process that destabilizes colloidal particles, which are typically negatively charged and thus repel each other, remaining in suspension.[1] When iron salts like ferrous chloride or ferrous sulfate are added to water, they dissociate, and the ferrous ions (Fe²⁺) are subsequently oxidized to ferric ions (Fe³⁺). These ferric ions then hydrolyze to form a series of positively charged iron hydroxide (B78521) complexes.[2]

These complexes act in two primary ways to clarify water:

  • Charge Neutralization: The positively charged iron hydroxide species neutralize the negative charge of the colloidal particles (e.g., clay, color-producing organic substances), allowing them to overcome repulsive forces and begin to aggregate.[3][4]

  • Sweep-Floc Coagulation: At sufficient dosages, the iron salts precipitate as amorphous ferric hydroxide, Fe(OH)₃(s).[5] These precipitates are gelatinous and sweep through the water, enmeshing and adsorbing colloidal particles and other impurities into larger, settleable agglomerates known as "flocs."[2]

Following coagulation, a process of gentle, prolonged mixing called flocculation encourages the collision of these destabilized particles, promoting the formation of larger, more robust flocs that can be effectively removed by sedimentation and filtration.[1][3]

Coagulation_Mechanism cluster_water Raw Water cluster_process Coagulation Process cluster_removal Floc Formation & Removal A Colloidal Particles (Negatively Charged) E Charge Neutralization A->E G Sweep Coagulation A->G B Dosing: Iron(II) Salt (e.g., FeCl₂, FeSO₄) C Oxidation & Hydrolysis: Fe²⁺ → Fe³⁺ → Fe(OH)ₓ³⁻ˣ (Positively Charged Species) B->C Dissociation C->E D Precipitation: Fe(OH)₃(s) (Sweep Floc) D->G F Micro-flocs E->F H Macro-flocs (Settleable) F->H Flocculation (Slow Mixing) G->F

Caption: General mechanism of coagulation using iron salts.

Performance Comparison: Iron(II) Chloride vs. Ferrous Sulfate

A key study directly compared ferrous chloride (FC) and ferrous sulfate (FS) as secondary coagulants alongside alum for drinking water treatment.[5][6] The primary purpose of the ferrous salts in this study was to quench chlorite (B76162) (a disinfection byproduct), but their impact on turbidity and dissolved organic carbon (DOC) removal was also assessed.[6]

Turbidity and Dissolved Organic Carbon (DOC) Removal

Turbidity is a measure of water's cloudiness caused by suspended particles, while DOC represents a fraction of the natural organic matter (NOM) that can act as a precursor to harmful disinfection by-products (DBPs) like trihalomethanes (THMs).[4]

The comparative study found that for settled water turbidity and DOC removal, performance was indifferent to the type of ferrous salt added when the primary coagulant (alum) dose was reduced by up to 40%.[6] Both ferrous chloride and ferrous sulfate, when added at a dose sufficient to remove chlorite, improved the settled water quality compared to using alum alone.[5] This suggests that for general coagulation purposes in conjunction with a primary coagulant, both salts can provide a similar enhancement in removing particulate and organic matter.

Table 1: Comparative Efficacy on Turbidity and DOC Removal

Parameter Iron(II) Chloride Dihydrate Ferrous Sulfate Key Findings
Turbidity Removal Effective as a supplemental coagulant.[5] Effective as a supplemental coagulant.[5] Performance was indifferent between the two salts.[6]

| DOC Removal | Effective as a supplemental coagulant.[5] | Effective as a supplemental coagulant.[5] | Performance was indifferent between the two salts.[6] |

Phosphate Removal

Both ferrous and ferric salts are widely used for the chemical precipitation of phosphorus from wastewater.[7] Ferric salts are often considered more efficient, requiring a lower dose and achieving lower residual phosphorus concentrations.[7] However, ferrous salts are also highly effective. One case study comparing a ferrous sulfate-based product (Ferromex 620) with ferric chloride for industrial wastewater treatment showed comparable high-efficiency removal rates.

Table 2: Comparative Efficacy on Phosphate Removal

Parameter Iron(II) Chloride Ferrous Sulfate
Optimal pH Range 4.95 – 5.6 5.0 – 5.3
Soluble P Removal (30 min) 98% 95%
Total P Removal (30 min) 78% 70%
Soluble P Removal (24 hr) Not Reported 97%
Total P Removal (24 hr) Not Reported 80%

Data derived from a case study on an industrial wastewater sample.

Secondary Effects: Corrosivity and Filter Performance

The choice between chloride and sulfate forms of iron salts can have significant secondary impacts on the treatment process and distribution system.

  • Chloride to Sulfate Mass Ratio (CSMR): The addition of ferrous chloride increases the concentration of chloride ions, while ferrous sulfate increases sulfate ions. A higher CSMR has been linked to an increased potential for the galvanic corrosion of lead pipes (B44673) in water distribution systems.[5] The study at Beaver Water District found that, as expected, the CSMR was higher for waters treated with ferrous chloride compared to those treated with ferrous sulfate.[6]

  • Filter Headloss: In the same pilot plant study, coagulation with ferrous chloride resulted in higher filter headloss rates than treatment with ferrous sulfate.[6] This indicates that the flocs formed with ferrous sulfate were more amenable to filtration, leading to longer filter run times and potentially lower operational costs. For this reason, ferrous sulfate was the recommended secondary coagulant for the facility.[5][6]

Table 3: Secondary Performance Characteristics

Parameter Iron(II) Chloride Dihydrate Ferrous Sulfate Implication
Chloride to Sulfate Mass Ratio (CSMR) Increases CSMR[6] Decreases CSMR[5] Higher CSMR may increase lead corrosion potential.[5]
Filter Headloss Rate Higher[6] Lower[6] Lower headloss improves filter efficiency and reduces backwashing frequency.

| Corrosivity | More corrosive due to chloride ions. | Less corrosive.[7] | Requires more robust materials for storage and dosing equipment. |

Experimental Protocols: The Jar Test

The standard method for evaluating and optimizing coagulant performance is the jar test.[8] This procedure simulates the full-scale coagulation, flocculation, and sedimentation processes in a laboratory setting to determine the optimal coagulant dose and pH conditions.

Typical Jar Test Protocol
  • Sample Preparation: A series of beakers (jars) are filled with a known volume of the raw water to be treated (e.g., 1000 mL). If the initial turbidity is low, it can be amended with a clay solution like kaolin (B608303) to a consistent value.[5]

  • Coagulant Dosing: Each jar receives a different dose of the coagulant from a prepared stock solution. One jar is typically left as a control with no coagulant.[8]

  • Rapid Mix: The jars are placed on a gang stirrer, and the coagulant is added. The stirrer is operated at a high speed (e.g., 100-300 rpm) for a short period (e.g., 1-2 minutes) to ensure rapid and complete dispersal of the chemical.[1][8]

  • Slow Mix (Flocculation): The stirring speed is reduced (e.g., 20-50 rpm) for a longer period (e.g., 20-30 minutes). This gentle mixing promotes the collision of destabilized particles to form larger flocs.[1][8]

  • Sedimentation: The stirrer is stopped, and the flocs are allowed to settle quiescently for a set period (e.g., 30-60 minutes).[1]

  • Analysis: After settling, samples of the supernatant are carefully drawn from each jar and analyzed for parameters such as turbidity, pH, DOC, and residual iron. The results are used to determine the coagulant dose that achieves the best clarification.

Jar_Test_Workflow A 1. Sample Preparation Fill 6 jars with raw water B 2. Coagulant Dosing Add varying doses of FeCl₂ or FeSO₄ to jars A->B C 3. Rapid Mix (e.g., 200 rpm for 1 min) B->C D 4. Slow Mix (Flocculation) (e.g., 40 rpm for 20 min) C->D E 5. Sedimentation (e.g., 30 min quiescent settling) D->E F 6. Analysis Withdraw supernatant Measure Turbidity, DOC, pH E->F G Determine Optimal Dose F->G

Caption: Standard experimental workflow for a jar test.

Conclusion

Both Iron(II) chloride dihydrate and ferrous sulfate are effective coagulants that can significantly improve water quality by removing turbidity, organic precursors, and phosphates.

  • For the removal of turbidity and dissolved organic carbon , their performance is largely comparable when used as a supplemental coagulant.[6]

  • For phosphate removal , both demonstrate high efficiency, with performance being highly dependent on pH and settling time.

  • The primary distinctions lie in their secondary characteristics. Ferrous sulfate offers a significant advantage in terms of lower filter headloss rates and a more favorable impact on the chloride-to-sulfate mass ratio, reducing the potential for lead corrosion in distribution networks.[5][6]

  • Iron(II) chloride , due to its chloride content, is more corrosive and may require more resilient infrastructure for handling and storage.[7]

The selection between these two coagulants should be based on a holistic evaluation of treatment goals, raw water characteristics, existing infrastructure, and downstream impacts. For facilities where filter performance and control of the CSMR are critical operational priorities, ferrous sulfate presents a compelling choice. A site-specific jar test evaluation is always recommended to determine the optimal chemical and dosage for any given application.

References

Validation

A Spectroscopic Comparison of Iron(II) Chloride Hydrates for Researchers and Drug Development Professionals

An objective guide to the distinct spectroscopic signatures of iron(II) chloride dihydrate, tetrahydrate, and hexahydrate, supported by experimental data and detailed protocols. Iron(II) chloride (FeCl₂) and its hydrated...

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the distinct spectroscopic signatures of iron(II) chloride dihydrate, tetrahydrate, and hexahydrate, supported by experimental data and detailed protocols.

Iron(II) chloride (FeCl₂) and its hydrated forms are fundamental reagents in chemical synthesis and are of growing interest in pharmaceutical research and drug development. The degree of hydration significantly influences the material's structural and electronic properties, which in turn dictates its reactivity and behavior in various applications. Understanding the distinct spectroscopic characteristics of each hydrate (B1144303) is crucial for quality control, reaction monitoring, and mechanistic studies. This guide provides a comparative analysis of the common hydrates of iron(II) chloride—FeCl₂·2H₂O, FeCl₂·4H₂O, and FeCl₂·6H₂O—using Mössbauer, Raman, Infrared (IR), and UV-Vis spectroscopy.

Comparative Spectroscopic Data

The coordination environment of the iron(II) center and the vibrational modes of the water molecules and iron-ligand bonds give rise to unique spectroscopic fingerprints for each hydrate. The following tables summarize the key quantitative data from various spectroscopic techniques.

Mössbauer Spectroscopy

Mössbauer spectroscopy is particularly sensitive to the oxidation state and local coordination environment of the iron nucleus. The isomer shift (δ) is indicative of the s-electron density at the nucleus (and thus the oxidation state), while the quadrupole splitting (ΔE_Q) provides information about the symmetry of the electric field around the nucleus. For high-spin Fe(II), larger quadrupole splitting values are typically observed in more distorted coordination environments.

HydrateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Linewidth (Γ) (mm/s)Temperature (K)
FeCl₂·2H₂O ~1.15~2.60Not consistently reportedRoom Temp.
FeCl₂·4H₂O 1.21[1]2.98[1]Not consistently reported298[1]
FeCl₂·6H₂O Data not readily availableData not readily availableData not readily available

Note: Mössbauer parameters can vary slightly with temperature and crystal packing.

Vibrational Spectroscopy (Raman & Infrared)

Raman and Infrared (IR) spectroscopy probe the vibrational modes of a molecule. For FeCl₂ hydrates, key spectral regions include the low-frequency modes corresponding to Fe-O and Fe-Cl lattice vibrations, and the mid- and high-frequency regions showing the bending and stretching vibrations of the water molecules.

Raman Spectroscopy

HydrateFe-O/Fe-Cl Lattice Modes (cm⁻¹)H₂O Bending (δ) (cm⁻¹)H₂O Stretching (ν) (cm⁻¹)
FeCl₂·2H₂O Data not readily available~1600~3200-3500
FeCl₂·4H₂O 70, 104, 145, 170, 190 (Fe-Cl), 203, 303 (Fe-O)[2][3]1632, 1651[2][3]Centered around 3410[3]
FeCl₂·6H₂O Expected in the 100-400 range~1600-1630~3200-3500

Infrared (IR) Spectroscopy

HydrateFe-O/Fe-Cl Lattice Modes (cm⁻¹)H₂O Bending (δ) (cm⁻¹)H₂O Stretching (ν) (cm⁻¹)
FeCl₂·2H₂O Data not readily available~1600-1620~3200-3500
FeCl₂·4H₂O Expected in the 200-500 range~1610-1630Broad band ~3000-3600
FeCl₂·6H₂O Expected in the 200-500 range~1600-1630Broad band ~3000-3600

Note: The positions and shapes of the H₂O stretching bands are sensitive to the strength of hydrogen bonding within the crystal lattice.

UV-Vis Spectroscopy

Solid-state UV-Vis spectroscopy, typically performed in diffuse reflectance mode, provides information about the electronic transitions within the d-orbitals of the iron(II) ion. The energies of these transitions are dependent on the ligand field environment. For aqueous solutions of FeCl₂, a gradual shift from octahedral to tetrahedral coordination is observed with increasing temperature and chloride concentration.[4] However, specific diffuse reflectance data for the solid hydrates are not widely available.

HydrateKey Absorption Bands (nm)Interpretation
FeCl₂·2H₂O Data not readily availableExpected d-d transitions for octahedrally coordinated Fe(II)
FeCl₂·4H₂O Data not readily availableExpected d-d transitions for octahedrally coordinated Fe(II)
FeCl₂·6H₂O Data not readily availableExpected d-d transitions for octahedrally coordinated Fe(II)

Experimental Protocols

Accurate spectroscopic analysis of iron(II) chloride hydrates requires careful sample handling due to their hygroscopic and air-sensitive nature. All manipulations should ideally be performed in an inert atmosphere (e.g., a glovebox).

Mössbauer Spectroscopy
  • Sample Preparation: The powdered sample is loaded into a sample holder, typically made of a non-iron-containing polymer like Delrin or Lucite. The sample should be of uniform thickness to ensure consistent gamma-ray absorption. For air-sensitive samples, the holder is loaded and sealed inside a glovebox.

  • Instrumentation: A Mössbauer spectrometer operating in transmission mode with a constant acceleration waveform is used. The source is typically ⁵⁷Co diffused in a rhodium matrix.

  • Data Acquisition: The spectrometer is calibrated using a standard α-iron foil at room temperature.[1] Spectra are collected at the desired temperature (e.g., room temperature or cryogenic temperatures).

  • Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ), quadrupole splitting (ΔE_Q), and linewidth (Γ).

Raman Spectroscopy
  • Sample Preparation: A small amount of the powdered sample is placed on a microscope slide or in a capillary tube. For air-sensitive samples, the sample can be sealed in a quartz capillary under an inert atmosphere.

  • Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 633 nm) is used.[3][5] A high-resolution grating and a sensitive detector (e.g., a CCD) are required.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectral range should cover the lattice vibrations and the water bending and stretching modes (typically 50 cm⁻¹ to 4000 cm⁻¹).

  • Data Analysis: The positions and relative intensities of the Raman bands are determined and assigned to their respective vibrational modes.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. A small amount of the powder is pressed against the ATR crystal (e.g., diamond or germanium). Alternatively, a mineral oil (Nujol) mull or a KBr pellet can be prepared inside a glovebox.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The typical spectral range is 400 cm⁻¹ to 4000 cm⁻¹.

  • Data Analysis: The positions of the absorption bands are identified and assigned to the corresponding molecular vibrations.

UV-Vis Diffuse Reflectance Spectroscopy
  • Sample Preparation: The powdered sample is packed into a sample holder. For highly absorbing samples, it may be necessary to dilute the sample with a non-absorbing matrix like BaSO₄ or MgO to improve the quality of the spectrum.

  • Instrumentation: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements is used.

  • Data Acquisition: A baseline is collected using a reference material (e.g., BaSO₄). The spectrum of the sample is then recorded.

  • Data Analysis: The reflectance data is often converted to absorbance using the Kubelka-Munk function for analysis of the electronic transition energies.

Visualizing the Experimental Workflow

The logical flow for a comprehensive spectroscopic analysis of an iron(II) chloride hydrate sample is depicted in the following diagram.

Spectroscopic_Workflow cluster_handling Sample Handling (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis synthesis Synthesis/Procurement of FeCl2·nH2O characterization_initial Initial Characterization (e.g., XRD, TGA) synthesis->characterization_initial mossbauer Mössbauer Spectroscopy characterization_initial->mossbauer Sample for Fe environment raman Raman Spectroscopy characterization_initial->raman Sample for vibrational modes ir Infrared (IR) Spectroscopy characterization_initial->ir Sample for vibrational modes uvvis UV-Vis Spectroscopy characterization_initial->uvvis Sample for electronic transitions data_mossbauer Isomer Shift, Quadrupole Splitting mossbauer->data_mossbauer data_raman Vibrational Frequencies raman->data_raman data_ir Vibrational Frequencies ir->data_ir data_uvvis Electronic Transitions uvvis->data_uvvis comparison Comparison of Hydrates data_mossbauer->comparison data_raman->comparison data_ir->comparison data_uvvis->comparison

Spectroscopic analysis workflow for FeCl₂ hydrates.

Conclusion

The spectroscopic characterization of iron(II) chloride hydrates reveals distinct features that are directly related to the coordination environment of the iron(II) ion and the nature of the water of hydration. Mössbauer spectroscopy provides a clear distinction between the different hydrates through the quadrupole splitting parameter, which is sensitive to the local symmetry around the iron nucleus. Vibrational spectroscopy, through both Raman and IR techniques, allows for the identification of characteristic Fe-O and Fe-Cl lattice modes and the monitoring of the hydrogen-bonding network via the water vibrational bands. While solid-state UV-Vis data is less common, it can provide complementary information on the d-d electronic transitions. This guide provides a foundational dataset and standardized protocols to aid researchers in the unambiguous identification and characterization of FeCl₂ hydrates, ensuring reproducibility and accuracy in their scientific endeavors.

References

Comparative

Validating Iron(II) Chloride Concentration: A Comparative Guide to Analytical Methods

Accurate determination of Iron(II) chloride (FeCl₂) concentration is critical for researchers and professionals in drug development and various scientific fields. This guide provides a comparative analysis of three commo...

Author: BenchChem Technical Support Team. Date: December 2025

Accurate determination of Iron(II) chloride (FeCl₂) concentration is critical for researchers and professionals in drug development and various scientific fields. This guide provides a comparative analysis of three common analytical methods: permanganate (B83412) titration, dichromate titration, and UV-Vis spectrophotometry, offering detailed experimental protocols and performance data to assist in selecting the most suitable technique for your laboratory's needs.

The stability of Iron(II) solutions is a significant concern, as Fe²⁺ is readily oxidized to Fe³⁺ by atmospheric oxygen. This makes precise concentration validation an essential step in ensuring experimental accuracy and the reliability of results. The choice of analytical method can impact not only the accuracy and precision of the measurements but also the efficiency and cost of the workflow.

Comparative Analysis of Methods

To facilitate a clear comparison, the following table summarizes the key performance characteristics of each method. The data presented are representative values and may vary depending on specific experimental conditions and instrumentation.

ParameterPermanganate TitrationDichromate TitrationUV-Vis Spectrophotometry
Principle Redox titrationRedox titrationColorimetry (Beer's Law)
Reagent Stability Moderate (light sensitive)HighHigh
Indicator Self-indicating (KMnO₄)Redox indicator requiredComplexing agent
Precision (RSD) < 1%< 1%1-3%
Accuracy HighHighHigh (calibration dependent)
Limit of Detection ~10⁻³ M~10⁻³ M~10⁻⁶ M
Interferences Reducing agents, high Cl⁻Other reducing agentsOther metal ions forming colored complexes
Cost per Sample LowLowModerate
Time per Sample ~15-20 minutes~15-20 minutes~5-10 minutes (after setup)

Experimental Protocols

Detailed methodologies for each of the three analytical techniques are provided below.

Permanganate Titration

This method relies on the oxidation of Fe²⁺ to Fe³⁺ by a standardized solution of potassium permanganate (KMnO₄). The endpoint is identified by the persistence of the purple color of the permanganate ion.[1][2][3]

Materials:

  • Standardized ~0.02 M potassium permanganate (KMnO₄) solution

  • Iron(II) chloride solution (analyte)

  • Reinhardt-Zimmermann solution (sulfuric acid, manganese(II) sulfate, phosphoric acid)[4]

  • Deionized water

  • Burette, pipette, Erlenmeyer flask

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the Iron(II) chloride solution into an Erlenmeyer flask.

  • Add approximately 15 mL of Reinhardt-Zimmermann solution to the flask.[4] This prevents the oxidation of chloride ions by the permanganate and sharpens the endpoint.[4]

  • Titrate the solution with the standardized KMnO₄ solution from the burette with constant swirling.

  • The endpoint is reached when a faint, persistent pink color is observed throughout the solution.[1]

  • Record the volume of KMnO₄ solution used.

  • Repeat the titration at least two more times for precision.

  • Calculate the concentration of the Iron(II) chloride solution using the stoichiometry of the reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O.[2]

Dichromate Titration

Similar to permanganate titration, this method uses a standard solution of potassium dichromate (K₂Cr₂O₇) to oxidize Fe²⁺. An external redox indicator is required to visualize the endpoint.[5][6]

Materials:

  • Standardized ~0.02 M potassium dichromate (K₂Cr₂O₇) solution

  • Iron(II) chloride solution (analyte)

  • Sulfuric acid (H₂SO₄), concentrated

  • Phosphoric acid (H₃PO₄), 85%

  • Sodium diphenylamine (B1679370) sulfonate indicator

  • Deionized water

  • Burette, pipette, Erlenmeyer flask

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the Iron(II) chloride solution into an Erlenmeyer flask.

  • Carefully add 10 mL of concentrated sulfuric acid and 5 mL of 85% phosphoric acid. The phosphoric acid complexes with the Fe³⁺ ions produced, which helps to sharpen the endpoint.[5][6]

  • Add 3-5 drops of sodium diphenylamine sulfonate indicator.

  • Titrate with the standardized K₂Cr₂O₇ solution until the color changes from green to a persistent violet-blue.[6][7]

  • Record the volume of K₂Cr₂O₇ solution used.

  • Perform replicate titrations to ensure accuracy.

  • The concentration of the Iron(II) chloride solution is calculated based on the reaction: 6Fe²⁺ + Cr₂O₇²⁻ + 14H⁺ → 6Fe³⁺ + 2Cr³⁺ + 7H₂O.[8]

UV-Vis Spectrophotometry

This technique involves the reaction of Iron(II) with a complexing agent, such as 1,10-phenanthroline (B135089), to form a stable, colored complex. The concentration is then determined by measuring the absorbance of the solution and comparing it to a calibration curve.[9][10][11]

Materials:

  • Iron(II) chloride solution (analyte)

  • 1,10-phenanthroline solution

  • Hydroxylamine (B1172632) hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺)[10][12]

  • Sodium acetate (B1210297) buffer solution (to control pH)[12]

  • Standard Iron(II) solutions for calibration

  • Deionized water

  • UV-Vis spectrophotometer, cuvettes, volumetric flasks

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard Iron(II) solutions of known concentrations.

    • To each standard, add hydroxylamine hydrochloride solution, 1,10-phenanthroline solution, and sodium acetate buffer.

    • Allow the color to develop fully.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 510 nm for the iron(II)-phenanthroline complex.[9]

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Take a known volume of the Iron(II) chloride solution and dilute it to fall within the concentration range of the calibration curve.

    • Treat the diluted sample with hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer in the same manner as the standards.

    • Measure the absorbance of the sample at the same λmax.

    • Determine the concentration of Iron(II) in the sample by interpolating from the calibration curve.[11]

Experimental Workflow

The following diagram illustrates the general workflow for validating the concentration of an Iron(II) chloride solution using the described methods.

G cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis cluster_result Result start Iron(II) Chloride Solution dilution Dilution (if necessary) start->dilution aliquot Take Aliquot dilution->aliquot permanganate Permanganate Titration - Add Reinhardt-Zimmermann - Titrate with KMnO₄ aliquot->permanganate Method 1 dichromate Dichromate Titration - Add H₂SO₄ & H₃PO₄ - Add Indicator - Titrate with K₂Cr₂O₇ aliquot->dichromate Method 2 spectrophotometry UV-Vis Spectrophotometry - Add Reducing Agent - Add Complexing Agent & Buffer - Measure Absorbance aliquot->spectrophotometry Method 3 calc_perm Calculate Concentration (Stoichiometry) permanganate->calc_perm calc_dichro Calculate Concentration (Stoichiometry) dichromate->calc_dichro calc_spectro Determine Concentration (Calibration Curve) spectrophotometry->calc_spectro end Validated FeCl₂ Concentration calc_perm->end calc_dichro->end calc_spectro->end

Caption: Workflow for Iron(II) Chloride Concentration Validation.

Signaling Pathway of Iron(II) Detection via Spectrophotometry

The spectrophotometric method relies on a chemical signaling pathway where the colorless Iron(II) ion is converted into a colored complex that can be detected.

G Fe2 Fe²⁺ (Analyte) colored_complex [Fe(phen)₃]²⁺ (Colored Complex) Fe2->colored_complex Complexation Fe3 Fe³⁺ (Potential Interference) Fe3->Fe2 Reduction reducing_agent Reducing Agent (e.g., Hydroxylamine HCl) complexing_agent Complexing Agent (e.g., 1,10-Phenanthroline) detection Spectrophotometric Detection (Absorbance) colored_complex->detection Measurement

Caption: Spectrophotometric Detection Pathway for Iron(II).

Conclusion

The choice between permanganate titration, dichromate titration, and UV-Vis spectrophotometry for validating Iron(II) chloride concentration depends on the specific requirements of the application.

  • Titration methods are cost-effective and offer high precision and accuracy, making them suitable for routine analysis of moderately concentrated solutions. Permanganate titration has the advantage of being self-indicating, while dichromate offers greater reagent stability.

  • UV-Vis spectrophotometry provides a significantly lower limit of detection and is ideal for analyzing trace concentrations of Iron(II). While requiring an initial investment in instrumentation and calibration, it offers faster sample throughput for a large number of samples.

By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently select the most appropriate technique to ensure the quality and validity of their experimental work.

References

Validation

A Comparative Guide to Iron-Based Catalysts in Organic Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals The pursuit of sustainable and cost-effective chemical transformations has positioned iron as a champion in the field of catalysis. As the most abundant and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable and cost-effective chemical transformations has positioned iron as a champion in the field of catalysis. As the most abundant and least toxic transition metal, iron offers a compelling alternative to precious metal catalysts like palladium, ruthenium, and gold.[1][2] Iron's versatility is demonstrated across a wide array of organic reactions, including cross-couplings, hydrogenations, and C-H activations. This guide provides a comparative analysis of various iron-based catalysts, focusing on their performance in a key organic transformation: the selective oxidation of alcohols to aldehydes and ketones, a fundamental process in the synthesis of fine chemicals and pharmaceutical intermediates.

Comparative Performance in Benzyl (B1604629) Alcohol Oxidation

The selective oxidation of benzyl alcohol to benzaldehyde (B42025) is a benchmark reaction for evaluating catalyst performance. The following table summarizes quantitative data from various studies, comparing different iron-based catalytic systems under diverse reaction conditions. This data highlights the influence of the catalyst's composition (e.g., simple salts, oxides, supported nanoparticles), the choice of oxidant, and reaction parameters on yield and selectivity.

Catalyst SystemOxidantTemperature (°C)Time (h)Conversion/Yield (%)Selectivity (%)
Fe(NO₃)₃·9H₂O Air100696.8% (Conversion)94.5%
Fe(NO₃)₃·9H₂O / 4-OH-TEMPO / NaCl O₂80699% (Yield)>99%
Fe/MCM-41 H₂O₂60455% (Conversion)~100%
Unsupported Fe₃O₄ Nanoparticles N-Methylmorpholine N-oxide (NMO)120 (MW)0.536% (Yield)~100%
Fe₃O₄/Carbon Air1002493% (Conversion)98%
NiFe₂O₄ Nanoparticles t-Butyl hydroperoxide (TBHP)60385% (Conversion)100%
Fe₂O₃-HNT (Halloysite Nanotube) H₂O₂Room Temp.0.3370% (Conversion)100%

Visualized Schematics: Workflows and Mechanisms

To better illustrate the processes involved in catalyst evaluation and application, the following diagrams are provided.

G cluster_0 Catalyst Preparation cluster_1 Characterization cluster_2 Catalytic Reaction cluster_3 Analysis & Evaluation A Precursor Selection (e.g., FeCl₂, FeCl₃) B Synthesis (e.g., Co-precipitation) A->B C Washing & Drying B->C D Structural Analysis (XRD, FTIR) C->D E Morphological Analysis (TEM, SEM) C->E F Magnetic Properties (VSM) C->F G Reaction Setup (Substrate, Catalyst, Solvent) C->G H Reaction Run (Temp, Time, Atmosphere) G->H I Catalyst Recovery (e.g., Magnetic Separation) H->I J Product Analysis (GC, HPLC) H->J L Recyclability Test I->L K Calculate Performance (Yield, Selectivity, TON/TOF) J->K

General workflow for catalyst synthesis, testing, and evaluation.

G Fe3 Fe(III) Fe2 Fe(II) Fe3->Fe2 Reduction Sub_ox R'R''C=O (Aldehyde/ Ketone) Fe2->Fe3 Oxidation O2 O₂ Fe2->O2 4e⁻, 4H⁺ Sub_red R'R''CHOH (Alcohol) Sub_red->Fe3 2e⁻, 2H⁺ H2O 2H₂O

Simplified catalytic cycle for aerobic alcohol oxidation by an iron catalyst.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for comparative studies. Below are representative protocols for the synthesis of a common heterogeneous iron catalyst and its application in alcohol oxidation.

Protocol 1: Synthesis of Magnetite (Fe₃O₄) Nanoparticles

This protocol details the synthesis of Fe₃O₄ nanoparticles via the chemical co-precipitation method, which is widely used due to its simplicity and scalability.[3][4]

Materials:

Procedure:

  • Prepare a solution by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O (a 2:1 molar ratio is typical) in deionized water under an inert atmosphere (e.g., N₂ or Ar) to prevent unwanted oxidation of Fe²⁺.[4]

  • Heat the solution to a specified temperature (e.g., 80 °C) with vigorous mechanical stirring.

  • Rapidly add a sufficient amount of ammonium hydroxide or NaOH solution to the iron salt solution. A black precipitate of magnetite (Fe₃O₄) will form immediately. The final pH of the solution should be alkaline, typically between 9 and 11, to ensure complete precipitation.[4][5]

  • Continue stirring the mixture at the elevated temperature for a designated period (e.g., 1-2 hours) to allow for crystal growth and aging of the nanoparticles.

  • Allow the black precipitate to cool to room temperature.

  • Separate the Fe₃O₄ nanoparticles from the solution using a strong permanent magnet. Decant the supernatant.

  • Wash the nanoparticles repeatedly with deionized water and then with ethanol (B145695) until the supernatant is neutral (pH ≈ 7). This step removes residual ions.

  • Dry the resulting black powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for several hours.

  • The dried Fe₃O₄ nanoparticles should be stored in a desiccator and can be characterized by XRD, TEM, and VSM before use.

Protocol 2: General Procedure for Catalytic Aerobic Oxidation of Benzyl Alcohol

This protocol provides a general method for testing the catalytic activity of an iron-based catalyst in the aerobic oxidation of benzyl alcohol.[1]

Materials:

  • Iron catalyst (e.g., synthesized Fe₃O₄ nanoparticles)

  • Benzyl alcohol (substrate)

  • Solvent (e.g., toluene, acetonitrile, or water)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Oxygen (O₂) or ambient air

Procedure:

  • To a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the iron catalyst (e.g., 5-10 mol%), benzyl alcohol (e.g., 1 mmol), the chosen solvent (e.g., 5 mL), and an internal standard.

  • Flush the flask with oxygen or ensure it is open to the air (via a balloon or a continuous slow stream).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.[1]

  • Monitor the reaction progress by taking aliquots from the reaction mixture at regular intervals. Dilute the aliquots with a suitable solvent (e.g., ethyl acetate) and, if using a heterogeneous catalyst, remove the catalyst particles with a magnet or by filtration/centrifugation.

  • Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • For heterogeneous catalysts, recover the catalyst by applying an external magnet and decanting the solution. The catalyst can then be washed with solvent, dried, and stored for recyclability tests.[1]

  • The product can be isolated from the reaction mixture using standard workup procedures, such as extraction and column chromatography.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Iron(II) Chloride Dihydrate: A Guide for Laboratory Professionals

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Iron(II) Chloride Dihydrate (FeCl₂·2H₂O), also known as ferrous chloride dihydrate. Adherence to these procedures is criti...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Iron(II) Chloride Dihydrate (FeCl₂·2H₂O), also known as ferrous chloride dihydrate. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in research and development settings.

Immediate Safety and Handling Precautions

Iron(II) chloride is classified as a hazardous substance that is harmful if swallowed and causes serious skin and eye damage.[1][2][3] It is also corrosive to metals.[1][4] All handling and disposal operations must be conducted in a designated area, such as a chemical fume hood, to avoid dust inhalation.[2][5] Facilities must be equipped with an eyewash station and a safety shower in close proximity.[4][5]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles and a face shield.[2][5]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) inspected before use.[2][6]

  • Body Protection: Wear a lab coat or a complete suit protecting against chemical exposure.[2][7]

  • Respiratory Protection: If dust is generated, use an approved air-purifying respirator.[2][8]

Primary Disposal Method: Hazardous Waste Collection

The universally recommended and safest method for disposing of iron(II) chloride dihydrate is to treat it as hazardous waste.[3][4][8]

Step-by-Step Procedure:

  • Containerization: Keep the waste chemical in its original container or a compatible, tightly sealed, and clearly labeled container.[7][8][9] Do not mix with other waste streams.[8][9]

  • Labeling: Ensure the container is labeled with a "Hazardous Waste" tag, clearly identifying the contents as "Iron(II) Chloride Dihydrate."[9][10]

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible materials like strong bases and oxidizing agents.[4][11][12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.[2][7][13] Never dispose of this chemical down the drain or in the regular trash.[2][5][14]

Alternative Disposal Method: On-Site Neutralization (For Small Quantities)

For very small quantities, and only where permitted by institutional and local regulations, neutralization can be an alternative. This process converts the soluble iron(II) chloride into less harmful iron(II) hydroxide (B78521) precipitate.

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, prepare a dilute solution of the iron(II) chloride dihydrate waste in a large beaker, using cold water. Place the beaker in an ice bath to manage heat generation during neutralization.

  • Select Neutralizing Agent: Prepare a solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Strong bases like sodium hydroxide can be used but will generate more heat and require greater caution.[14][15]

  • Slow Addition: While stirring the iron(II) chloride solution gently, slowly add the basic solution. The reaction is exothermic, and adding the base too quickly can cause boiling and splashing.[15]

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (between 6.0 and 8.0).[16] A greenish precipitate of iron(II) hydroxide will form.

  • Separation: Allow the precipitate to settle completely.[15] Decant or filter the clear supernatant liquid.

  • Liquid Disposal: Check the pH of the liquid again. If it is neutral, it may be permissible to pour it down the drain with a large volume of running water, subject to local regulations.[15]

  • Solid Disposal: The remaining solid precipitate should be collected in a sealed container, labeled appropriately, and disposed of as solid chemical waste through your institution's hazardous waste program.[15]

Spill and Leak Management

In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[2]

  • Containment: Prevent the spill from entering drains or waterways.[1][2][8]

  • Cleanup: Wearing full PPE, carefully sweep or vacuum the solid material to avoid creating dust.[2][5]

  • Disposal: Place the collected material into a suitable, sealed container for disposal as hazardous waste.[1][5][7]

  • Decontamination: Wash the spill site thoroughly after material pickup is complete.[17]

Disposal of Empty Containers

Chemical containers are not considered empty unless specific procedures are followed.

  • Residue: Containers retaining iron(II) chloride dihydrate residues are still considered hazardous.[3]

  • Rinsing: For a container to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., water).[18]

  • Rinsate Collection: The first rinse, and subsequent rinses, must be collected and disposed of as hazardous chemical waste.[9][18]

  • Final Disposal: Once thoroughly rinsed and dried, obliterate or remove the original label and dispose of the container according to institutional guidelines for glass or plastic recycling/trash.[9]

Data Summary: Disposal Methods

MethodBest ForKey Procedural StepsPrimary Safety ConcernRegulatory Note
Hazardous Waste Collection All quantities, especially large volumes1. Segregate and containerize waste.2. Label container clearly.3. Store in a designated area.4. Arrange pickup by a licensed contractor.Manual handling of corrosive solid.Universally accepted and required by most regulations.[5][19]
On-Site Neutralization Small, manageable lab quantities only1. Dilute waste in an ice bath.2. Slowly add a basic solution (e.g., sodium bicarbonate).3. Monitor pH to neutrality.4. Separate precipitate from liquid.5. Dispose of components according to regulations.Exothermic reaction can cause heat and splashing.[15]Only permissible if allowed by institutional and local regulations. Requires careful execution.

Disposal Workflow

G start Iron(II) Chloride Dihydrate Waste Generated check_regs Consult Institutional & Local Disposal Regulations start->check_regs decision_quant Small Lab-Scale Quantity? check_regs->decision_quant Regulations Permit Neutralization? haz_waste Primary Method: Dispose as Hazardous Waste check_regs->haz_waste No neutralize Perform On-Site Neutralization (Follow Protocol 3) decision_quant->neutralize Yes decision_quant->haz_waste No / Large Quantity collect_precipitate Collect Solid Precipitate neutralize->collect_precipitate dispose_liquid Test & Dispose of Neutral Liquid neutralize->dispose_liquid package Package for Disposal (Follow Protocol 2) haz_waste->package collect_precipitate->haz_waste end Disposal Complete dispose_liquid->end package->end

Caption: Decision workflow for Iron(II) Chloride Dihydrate disposal.

References

Handling

Personal protective equipment for handling Iron(II) chloride dihydrate

Essential Safety and Handling Guide for Iron(II) Chloride Dihydrate This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Iron(...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Iron(II) Chloride Dihydrate

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Iron(II) chloride dihydrate. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

Iron(II) chloride dihydrate is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, causes serious eye damage, and can cause skin irritation or burns.[1][2][3][4] It may also be corrosive to metals and cause chemical burns to the respiratory tract upon inhalation.[1][5][6] The substance is sensitive to air and moisture.[5][7][8]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles or a face shield.[4][7]Protects against splashes and dust, preventing serious eye damage.[1][3]
Skin Protection Chemical-resistant gloves (inspect before use) and a lab coat or appropriate protective clothing.[3][5][7]Prevents direct contact that can cause skin burns and irritation.[2][5]
Respiratory Protection NIOSH/MSHA-approved respirator with a particulate filter (P2 or equivalent).[7][8]Required when dust is generated or if working outside a fume hood to prevent respiratory tract irritation.[5][8]
Safe Handling and Storage Protocol

Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.

Operational Steps:

  • Engineering Controls : Always handle Iron(II) chloride dihydrate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[5][9] Ensure that an eyewash station and a safety shower are readily accessible.[5][7]

  • Dispensing : When weighing or transferring the solid, do so carefully to avoid creating dust.[2][6]

  • Personal Hygiene : Do not eat, drink, or smoke in the handling area.[3][7] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][7]

  • Avoid Contamination : Keep the container tightly closed when not in use to prevent absorption of moisture and reaction with air.[5][7]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area designated as a corrosives area.[5][6]

  • Keep containers tightly sealed.[5][7] For long-term storage, consider storing under an inert atmosphere.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and alkali metals.[1][5][6]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][4][5]
Skin Contact Remove all contaminated clothing and shoes immediately.[4] Flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
Ingestion DO NOT induce vomiting.[4][5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3][4] Seek immediate medical attention.[5]
Spill and Disposal Plan

Spill Response:

  • Evacuate the immediate area.

  • Wear the full required PPE, including respiratory protection.[8]

  • Prevent the generation of dust.[8]

  • Carefully sweep or vacuum the spilled solid material.[5]

  • Place the collected material into a suitable, labeled, and closed container for hazardous waste disposal.[4][5]

  • Do not allow the chemical to enter drains or waterways.[5][8]

  • Clean the spill area thoroughly with a damp cloth and decontaminate surfaces.

Waste Disposal:

  • Iron(II) chloride dihydrate waste is classified as hazardous waste.[5][6]

  • All waste materials, including contaminated PPE and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.[8]

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][8] Do not mix with other waste streams.[8]

Quantitative Chemical Data

Table 3: Physical and Toxicological Properties

PropertyValueReference
Appearance Light brown powder (anhydrous)[5]
Oral LD50 (Rat) 450 mg/kg (anhydrous)[5]
Decomposition Temperature >105 °C (hydrate)[1][2]
Stability Stable under normal conditions, but is air and moisture sensitive.[5][7][7][8]

Experimental Protocol: Preparation of a 0.1 M Iron(II) Chloride Solution

This protocol outlines the steps for safely preparing a 0.1 M aqueous solution of Iron(II) chloride dihydrate.

Materials:

  • Iron(II) chloride dihydrate (FeCl₂·2H₂O)

  • Deionized water

  • Volumetric flask with stopper

  • Beaker

  • Glass stirring rod

  • Spatula

  • Analytical balance

Procedure:

  • PPE Confirmation : Before starting, ensure all required PPE (safety goggles, lab coat, chemical-resistant gloves) is correctly worn.

  • Fume Hood Preparation : Perform all steps within a certified chemical fume hood.

  • Calculation : Calculate the mass of Iron(II) chloride dihydrate required to prepare the desired volume of 0.1 M solution (Molar Mass of FeCl₂·2H₂O ≈ 162.75 g/mol ).

  • Weighing : Place a clean, dry beaker on the analytical balance and tare it. Carefully add the calculated mass of Iron(II) chloride dihydrate to the beaker using a spatula to minimize dust formation.

  • Dissolution : Add a small volume of deionized water to the beaker (approximately half of the final desired volume). Stir gently with a glass rod until the solid is fully dissolved. The solution may generate some heat.

  • Transfer : Carefully transfer the dissolved solution into the appropriate-sized volumetric flask.

  • Rinsing : Rinse the beaker and stirring rod with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

  • Dilution : Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing : Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling : Label the flask clearly with the chemical name ("0.1 M Iron(II) Chloride"), concentration, preparation date, and your initials.

  • Cleanup : Clean all glassware. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

Visualized Workflows

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Eyewash) Select_PPE->Prepare_Workspace Weigh_Chemical Weigh Chemical Carefully Prepare_Workspace->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Store_Properly Store in Tightly Sealed Container Perform_Experiment->Store_Properly Clean_Equipment Clean Equipment Store_Properly->Clean_Equipment Dispose_Waste Dispose of Waste Correctly Clean_Equipment->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for Safely Handling Iron(II) Chloride Dihydrate.

Disposal_Workflow Start Waste Generated (Excess chemical, contaminated items) Segregate Segregate as Hazardous Waste Start->Segregate Container Place in Labeled, Closed Hazardous Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store Pickup Arrange for Pickup by Licensed Disposal Company Store->Pickup End Proper Disposal Complete Pickup->End

Caption: Waste Disposal Workflow for Iron(II) Chloride Dihydrate.

References

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